molecular formula C6H6F2N2 B141826 3,4-Difluorobenzene-1,2-diamine CAS No. 153505-39-6

3,4-Difluorobenzene-1,2-diamine

Cat. No.: B141826
CAS No.: 153505-39-6
M. Wt: 144.12 g/mol
InChI Key: QILZDWMMWFCBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluorobenzene-1,2-diamine (CAS 153505-39-6) is a fluorinated aromatic diamine that serves as a versatile building block in advanced materials research. This compound is particularly valuable in the synthesis of novel polymers and nanomaterials. Recent research highlights its application in interfacial polymerization with bio-inspired dopamine to form freestanding, ultrastable Janus nanofiltration membranes and adhesives . In this context, it acts as a key monomer, with the reaction proceeding via an aza-Michael addition mechanism to create the polymer network . The incorporation of fluorine atoms on the benzene ring can fine-tune the electronic properties, hydrophobicity, and overall stability of the resulting polymeric materials. With a molecular formula of C₆H₆F₂N₂ and a molecular weight of 144.12 g/mol, it is supplied with a purity of ≥95% . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILZDWMMWFCBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371574
Record name 3,4-Difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153505-39-6
Record name 3,4-Difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153505-39-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorobenzene-1,2-diamine (CAS 153505-39-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3,4-Difluorobenzene-1,2-diamine (CAS 153505-39-6). This fluorinated aromatic diamine is a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a key intermediate in the development of novel therapeutics. This guide includes tabulated data, detailed experimental protocols, and visualizations to support researchers in their work with this compound.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 153505-39-6N/A
Molecular Formula C₆H₆F₂N₂[1]
Molecular Weight 144.12 g/mol [1]
Melting Point 114.7 to 117.2 °CN/A
Boiling Point Not available (Predicted for isomers: ~246.1 °C at 760 mmHg)[2]
Appearance SolidN/A
Solubility Soluble in various organic solvents.N/A

Synthesis

The primary synthetic route to this compound involves the reduction of a nitrated precursor, typically 1,2-difluoro-3,4-dinitrobenzene or 3,4-difluoro-2-nitroaniline.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below. The process starts with the nitration of 1,2-difluorobenzene, followed by the reduction of the nitro groups to amines.

synthesis_workflow A 1,2-Difluorobenzene B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 1,2-Difluoro-3,4-dinitrobenzene B->C D Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) C->D Step 2 E This compound D->E

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 1,2-Difluoro-3,4-dinitrobenzene

The following protocol is a representative method for the reduction of a dinitroaromatic compound to the corresponding diamine. This can be adapted for the synthesis of this compound from its dinitro precursor.

Materials:

  • 1,2-Difluoro-3,4-dinitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-Difluoro-3,4-dinitrobenzene in ethanol.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the inorganic salts.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns being significantly affected by the attached fluorine and amino groups. Carbon-fluorine coupling is a key feature to observe.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (144.12 g/mol ).

Reactivity and Applications

General Reactivity

As an ortho-phenylenediamine, the primary reactivity of this compound involves the two adjacent amino groups. These groups can readily undergo condensation reactions with a variety of electrophiles, particularly dicarbonyl compounds or their equivalents, to form heterocyclic systems.

Synthesis of Benzimidazoles

A key application of ortho-phenylenediamines is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The reaction with aldehydes or carboxylic acids leads to the formation of the benzimidazole ring system. The fluorine substituents on the benzene ring of this compound can enhance the biological activity and pharmacokinetic properties of the resulting benzimidazole derivatives.

benzimidazole_synthesis cluster_product Product diamine This compound product 2-Substituted-5,6-difluorobenzimidazole diamine->product aldehyde Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) aldehyde->product

Caption: Synthesis of benzimidazoles from this compound.

Role in Drug Development

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve various properties of a drug candidate.[3] Fluorine's high electronegativity and small size can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

  • Improved Lipophilicity and Bioavailability: The introduction of fluorine can modulate the lipophilicity of a molecule, which can affect its absorption, distribution, and excretion.

This compound serves as a key starting material for introducing a difluorinated benzene ring into a larger molecule, thereby leveraging these benefits in the design of new therapeutic agents.

Analytical Methods

Standard chromatographic techniques are suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be appropriate for analyzing the purity of this compound.

Typical HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water (with a suitable buffer, e.g., ammonium formate) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound, particularly for analyzing its presence in reaction mixtures or as a volatile impurity.

Typical GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection depending on the concentration.

  • Ionization: Electron Ionization (EI).

Safety Information

Detailed safety information for this compound should be obtained from a current Safety Data Sheet (SDS). As with all chemicals, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its fluorinated structure provides a means to enhance the properties of target molecules, making it a compound of significant interest for the development of new pharmaceuticals and advanced materials. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-1,2-phenylenediamine (CAS 76179-40-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4,5-Difluoro-1,2-phenylenediamine, a key building block in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] This document details the experimental protocols for the most common and effective synthesis pathways, presents quantitative data in a clear, comparative format, and visualizes the chemical transformations for enhanced understanding.

Core Synthesis Pathways

The synthesis of 4,5-Difluoro-1,2-phenylenediamine predominantly proceeds via the reduction of 4,5-Difluoro-2-nitroaniline. Two principal methods are widely employed for this conversion: catalytic hydrogenation and chemical reduction using tin(II) chloride. Both routes offer high yields and produce a product of sufficient purity for subsequent applications.

A preparatory step, the synthesis of the requisite 4,5-Difluoro-2-nitroaniline, is also detailed below.

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_0 Preparation of Starting Material cluster_1 Synthesis of 4,5-Difluoro-1,2-phenylenediamine 4,5-Difluoro-2-nitroacetanilide 4,5-Difluoro-2-nitroacetanilide 4,5-Difluoro-2-nitroaniline 4,5-Difluoro-2-nitroaniline 4,5-Difluoro-2-nitroacetanilide->4,5-Difluoro-2-nitroaniline  6N HCl, Reflux   4,5-Difluoro-2-nitroaniline_start 4,5-Difluoro-2-nitroaniline 4,5-Difluoro-1,2-phenylenediamine 4,5-Difluoro-1,2-phenylenediamine 4,5-Difluoro-2-nitroaniline_start->4,5-Difluoro-1,2-phenylenediamine  Route 1: H₂, Pd/C    Route 2: SnCl₂·2H₂O  

Caption: Overall synthesis workflow for 4,5-Difluoro-1,2-phenylenediamine.

Experimental Protocols

Synthesis of 4,5-Difluoro-2-nitroaniline (Starting Material)

This procedure outlines the hydrolysis of 4,5-difluoro-2-nitroacetanilide to produce 4,5-difluoro-2-nitroaniline.

Methodology: A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.[3] Following the reflux period, the reaction mixture is cooled, leading to the formation of crystals. These crystals are then separated by filtration, washed with water, and dried. For further purification, the product can be recrystallized from a hexane-dichloromethane solvent mixture.[3]

Quantitative Data:

ParameterValueReference
Starting Material4,5-difluoro-2-nitroacetanilide[3]
Reagent6 N Hydrochloric Acid[3]
Reaction Time~2 hours[3]
Yield5.0 g[3]
Melting Point106-108 °C[3]
Synthesis of 4,5-Difluoro-1,2-phenylenediamine

This method involves the reduction of the nitro group of 4,5-Difluoro-2-nitroaniline using hydrogen gas in the presence of a palladium on carbon catalyst.

Catalytic_Hydrogenation Start 4,5-Difluoro-2-nitroaniline in Methanol Reaction Hydrogenation (50 psi H₂) Start->Reaction Catalyst 10% Pd/C Catalyst->Reaction Filtration Filter through Diatomaceous Earth Reaction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Drying Dry under Vacuum Concentration->Drying Product 4,5-Difluoro-1,2- phenylenediamine Drying->Product

Caption: Experimental workflow for catalytic hydrogenation.

Methodology: A suspension of 4,5-difluoro-2-nitroaniline (10 g, 57 mmol) and 10% palladium on carbon catalyst (2.0 g, 1.9 mmol) is prepared in methanol (150 mL).[4] This mixture is then transferred to a hydrogenation unit where it undergoes catalytic hydrogenation under a hydrogen pressure of 50 psi. The reaction is allowed to proceed for 3 hours.[4] After the reaction is complete, the catalyst is removed by filtration through a pad of diatomaceous earth. The filtrate is then concentrated under reduced pressure to yield a solid product. This solid is dried under vacuum at room temperature overnight to give the final product.[4]

Quantitative Data Summary: Catalytic Hydrogenation

ParameterValueReference
Starting Material4,5-Difluoro-2-nitroaniline[4]
Catalyst10% Palladium on Carbon[4]
SolventMethanol[4]
Hydrogen Pressure50 psi (approx. 3.4 atm)[4]
Reaction Time3 hours[4]
Yield8.05 g (98%)[4]

This alternative route utilizes tin(II) chloride dihydrate as the reducing agent in an acidic ethanol solution.

SnCl2_Reduction Start 4,5-Difluoro-2-nitroaniline in Ethanol Reaction Reflux Start->Reaction Reagent SnCl₂·2H₂O Reagent->Reaction Workup Cool & Basify (NaOH solution) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Purification Concentrate & Crystallize (Hexane) Drying->Purification Product 4,5-Difluoro-1,2- phenylenediamine Purification->Product

References

An In-Depth Technical Guide to 3,4-Difluorobenzene-1,2-diamine: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluorobenzene-1,2-diamine, a key building block in medicinal chemistry and materials science. The document details its chemical structure, IUPAC name, physicochemical properties, and provides insights into its synthesis and common reactions.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound featuring a benzene ring substituted with two adjacent amine (-NH₂) groups and two adjacent fluorine (-F) atoms.

IUPAC Name: this compound[1]

Chemical Structure:

Synonyms: 1,2-Diamino-3,4-difluorobenzene, 3,4-Difluorophenylene-1,2-diamine, 2-Amino-3,4-difluoroaniline[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValueReference
CAS Number 153505-39-6[3]
Molecular Formula C₆H₆F₂N₂[2]
Molecular Weight 144.12 g/mol [2]
Appearance Solid
Purity ≥98%[2]

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below:

G cluster_0 Proposed Synthesis of this compound 1,2-Difluorobenzene 1,2-Difluorobenzene Nitration Nitration 1,2-Difluorobenzene->Nitration HNO₃, H₂SO₄ 1,2-Difluoro-4,5-dinitrobenzene 1,2-Difluoro-4,5-dinitrobenzene Nitration->1,2-Difluoro-4,5-dinitrobenzene Reduction Reduction 1,2-Difluoro-4,5-dinitrobenzene->Reduction e.g., H₂, Pd/C or SnCl₂, HCl This compound This compound Reduction->this compound

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Reduction of a Dinitro Aromatic Compound

The final step in the proposed synthesis is the reduction of the dinitro intermediate. A general protocol for such a reduction is as follows:

  • Dissolution: Dissolve the dinitro aromatic compound in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a reduction catalyst, commonly palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

Reactivity and Applications in Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles and quinoxalines. The presence of the fluorine atoms can significantly influence the electronic properties and biological activity of the resulting molecules.

Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications. The general synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid or an aldehyde.

G cluster_1 General Synthesis of Fluorinated Benzimidazoles This compound This compound Condensation_Acid Condensation This compound->Condensation_Acid Condensation_Aldehyde Condensation & Oxidation This compound->Condensation_Aldehyde Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Condensation_Acid Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation_Aldehyde Fluorinated_Benzimidazole 5,6-Difluoro-2-substituted-benzimidazole Condensation_Acid->Fluorinated_Benzimidazole Condensation_Aldehyde->Fluorinated_Benzimidazole

Caption: Reaction pathways for the synthesis of fluorinated benzimidazoles.

General Experimental Protocol for Benzimidazole Synthesis:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent) with a carboxylic acid (1 equivalent) or an aldehyde (1 equivalent).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. For reactions with carboxylic acids, a dehydrating agent or heating is often required. For reactions with aldehydes, an oxidizing agent may be necessary for the subsequent aromatization step.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and neutralize if necessary. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Purify the crude benzimidazole derivative by recrystallization or column chromatography.

Synthesis of Fluorinated Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles. They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

G cluster_2 General Synthesis of Fluorinated Quinoxalines This compound This compound Condensation Condensation This compound->Condensation Dicarbonyl 1,2-Dicarbonyl Compound (R-CO-CO-R') Dicarbonyl->Condensation Fluorinated_Quinoxaline 6,7-Difluoro-2,3-disubstituted-quinoxaline Condensation->Fluorinated_Quinoxaline

Caption: Reaction pathway for the synthesis of fluorinated quinoxalines.

General Experimental Protocol for Quinoxaline Synthesis:

  • Reactant Mixture: Dissolve this compound (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid.

  • Product Isolation: The quinoxaline product often precipitates from the reaction mixture upon formation or after cooling. Collect the solid by filtration.

  • Purification: Wash the collected solid with a cold solvent and dry to obtain the pure fluorinated quinoxaline.

Spectroscopic Data

While specific spectroscopic data for this compound is limited in the available literature, data for the isomeric 1,2-Diamino-4,5-difluorobenzene can provide an indication of the expected spectral features.

FTIR Spectroscopy (for 1,2-Diamino-4,5-difluorobenzene):

The FTIR spectrum is expected to show characteristic peaks for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-F stretching vibrations (typically in the range of 1000-1400 cm⁻¹). The aromatic C-H stretching and C=C ring stretching vibrations will also be present. The provided data for the isomer shows spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer.[4]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its strategic placement of fluorine atoms allows for the fine-tuning of molecular properties, making it an attractive building block for medicinal chemists. The synthetic routes to this compound are based on established aromatic chemistry, and its reactivity is dominated by the nucleophilic nature of the diamine functionality, enabling the straightforward synthesis of important heterocyclic scaffolds like benzimidazoles and quinoxalines. Further research into the specific synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to C6H6F2N2 Diamine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Core Subject: The Significance of Fluorinated Diamines in Modern Drug Discovery

The incorporation of fluorine atoms into small molecules has become a pivotal strategy in contemporary drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Diaminodifluorobenzenes, with the chemical formula C6H6F2N2, represent a class of fluorinated building blocks of significant interest to researchers, scientists, and drug development professionals. Their structural diversity, arising from the various possible arrangements of the amino and fluoro groups on the benzene ring, offers a versatile platform for the synthesis of novel therapeutic agents and chemical probes. This technical guide provides a comprehensive overview of the molecular weight, chemical formula, and available technical data for various isomers of C6H6F2N2 diamine, with a focus on their synthesis, characterization, and potential applications in drug discovery.

Molecular Properties and Isomeric Landscape

The molecular formula C6H6F2N2 corresponds to a molecular weight of approximately 144.12 g/mol . The core structure consists of a benzene ring substituted with two fluorine atoms and two amino groups. The positional isomerism of these four substituents gives rise to a number of distinct chemical entities, each with potentially unique properties and applications. To date, the most readily accessible and studied isomers include:

  • 4,5-Difluoro-1,2-phenylenediamine

  • 4,6-Difluorobenzene-1,3-diamine

  • 2,5-Difluoro-1,4-phenylenediamine

  • 3,5-Difluoro-1,2-phenylenediamine

  • 2,6-Difluoro-1,4-phenylenediamine

  • 3,6-Difluoro-1,2-phenylenediamine

This guide will focus on the available data for these and other potential isomers, presenting quantitative information in a structured format for ease of comparison.

Quantitative Data Summary

The following tables summarize the key quantitative data for identified C6H6F2N2 diamine isomers.

Isomer Chemical Structure CAS Number Molecular Weight ( g/mol ) Melting Point (°C)
4,5-Difluoro-1,2-phenylenediamine[Image of 4,5-Difluoro-1,2-phenylenediamine structure]76179-40-3144.12129-134
4,6-Difluorobenzene-1,3-diamine[Image of 4,6-Difluorobenzene-1,3-diamine structure]25170-74-5144.12Not readily available
2,5-Difluoro-1,4-phenylenediamine[Image of 2,5-Difluoro-1,4-phenylenediamine structure]2267-24-5144.12151-155
3,5-Difluoro-1,2-phenylenediamine[Image of 3,5-Difluoro-1,2-phenylenediamine structure]101004-03-3144.12Not readily available
2,6-Difluoro-1,4-phenylenediamine[Image of 2,6-Difluoro-1,4-phenylenediamine structure]69385-30-4144.12Not readily available
3,6-Difluoro-1,2-phenylenediamine[Image of 3,6-Difluoro-1,2-phenylenediamine structure]Not readily available144.12Not readily available

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of these isomers.

4,5-Difluoro-1,2-phenylenediamine
Spectroscopic Technique Key Data Points
Infrared (IR) Spectroscopy The IR spectrum of 4,5-Difluoro-1,2-phenylenediamine is available in public databases such as PubChem.[1] Key absorptions are expected for N-H stretching of the primary amines and C-F stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy While specific NMR data is not compiled in a readily accessible table, 1H NMR data for a related synthesis product showed signals around δ 6.50 (m, 2H) and a broad singlet for the amine protons between 2.75 - 3.48 ppm in CDCl3.[2]
Mass Spectrometry (MS) The compound has a molecular weight of 144.12 g/mol .

Further detailed spectroscopic data for other isomers requires targeted acquisition and analysis.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and utilization of these compounds in a research setting.

Synthesis of 4,5-Difluoro-1,2-phenylenediamine

A common synthetic route to 4,5-Difluoro-1,2-phenylenediamine involves the reduction of a dinitro precursor. A representative protocol is as follows:

Reaction Scheme:

G 1,2-Difluoro-4,5-dinitrobenzene 1,2-Difluoro-4,5-dinitrobenzene 4,5-Difluoro-1,2-phenylenediamine 4,5-Difluoro-1,2-phenylenediamine 1,2-Difluoro-4,5-dinitrobenzene->4,5-Difluoro-1,2-phenylenediamine Reduction (e.g., H2, Pd/C or SnCl2)

Caption: General synthesis of 4,5-Difluoro-1,2-phenylenediamine.

Detailed Protocol:

A mixture of 4,5-difluoro-2-nitroaniline (1.73 g, 10 mmol), palladium on activated charcoal (200 mg), and methanol (50 mL) is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.[2] The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 4,5-difluorobenzene-1,2-diamine as a brown solid (1.42 g, 97% yield), which can be used without further purification.[2]

An alternative method involves the use of tin(II) chloride dihydrate.[2] A mixture of 4,5-difluoro-2-nitro-phenylamine (10.00 g, 57.46 mmol) and tin(II) chloride dihydrate (64.83 g, 287.32 mmol) in ethanol (100 mL) is heated to reflux under a nitrogen atmosphere for 30 minutes.[2] After cooling, the pH of the solution is adjusted to be basic (10 to 12) with a 5% sodium hydroxide solution. The product is then extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate.[2] Removal of the solvent under reduced pressure and crystallization from hexane affords a white solid (6.05 g, 62% yield).[2]

Applications in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by the parent C6H6F2N2 diamine isomers are not extensively documented, their derivatives have shown significant promise in various therapeutic areas, particularly in oncology. The difluorophenyl moiety is a key pharmacophore in the design of potent and selective enzyme inhibitors.

Role as Kinase Inhibitors

Derivatives of difluorophenyl diamines have been investigated as selective inhibitors of Raf kinases, which are crucial components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma and colorectal cancer.[3]

MAPK Signaling Pathway and B-Raf Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras B-Raf B-Raf Ras->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Difluorophenyl Diamine Derivative Difluorophenyl Diamine Derivative Difluorophenyl Diamine Derivative->B-Raf Inhibition Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival)

Caption: Inhibition of the MAPK pathway by B-Raf inhibitors.

N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which incorporate a difluorophenyl amine scaffold, have been identified as potent and selective inhibitors of the B-RafV600E mutant.[3][4] These compounds have demonstrated the ability to suppress the proliferation of cancer cell lines harboring this mutation and have shown in vivo antitumor efficacy in xenograft models.[3][4] The development of such targeted therapies highlights the importance of C6H6F2N2 diamine isomers as key building blocks in medicinal chemistry.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of novel difluorophenyl diamine derivatives as kinase inhibitors typically follows a structured experimental workflow.

G cluster_workflow Kinase Inhibitor Screening Workflow Synthesis of Difluorophenyl Diamine Derivatives Synthesis of Difluorophenyl Diamine Derivatives In vitro Kinase Assay (e.g., B-RafV600E) In vitro Kinase Assay (e.g., B-RafV600E) Synthesis of Difluorophenyl Diamine Derivatives->In vitro Kinase Assay (e.g., B-RafV600E) Cell-based Proliferation Assays (Cancer Cell Lines) Cell-based Proliferation Assays (Cancer Cell Lines) In vitro Kinase Assay (e.g., B-RafV600E)->Cell-based Proliferation Assays (Cancer Cell Lines) Selectivity Profiling (against other kinases) Selectivity Profiling (against other kinases) Cell-based Proliferation Assays (Cancer Cell Lines)->Selectivity Profiling (against other kinases) In vivo Xenograft Models In vivo Xenograft Models Selectivity Profiling (against other kinases)->In vivo Xenograft Models Lead Optimization Lead Optimization In vivo Xenograft Models->Lead Optimization

Caption: Workflow for kinase inhibitor drug discovery.

This workflow involves the initial synthesis of a library of compounds, followed by in vitro enzymatic assays to determine their inhibitory potency against the target kinase. Promising candidates are then evaluated in cell-based assays to assess their effect on cancer cell proliferation. Selectivity profiling against a panel of other kinases is crucial to ensure target specificity and minimize off-target effects. Finally, the most promising compounds are tested in in vivo animal models to evaluate their efficacy and pharmacokinetic properties, leading to the identification of lead compounds for further development.

Conclusion

The isomers of C6H6F2N2 diamine are valuable and versatile building blocks for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Their unique electronic and structural properties, conferred by the presence of both amino and fluoro substituents, make them attractive starting materials for the development of novel therapeutic agents. While comprehensive data for all possible isomers is not yet available, the existing literature clearly demonstrates their potential, especially in the design of targeted cancer therapies such as kinase inhibitors. Further research into the synthesis, characterization, and biological evaluation of the full range of diaminodifluorobenzene isomers is warranted and holds the promise of uncovering new lead compounds for the treatment of a variety of diseases. This in-depth guide serves as a foundational resource for researchers embarking on studies involving these important chemical entities.

References

A Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of 4,5-difluoro-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 4,5-difluoro-o-phenylenediamine. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents representative data based on structurally analogous compounds. It also outlines a detailed, generalized experimental protocol for acquiring such spectra.

Predicted NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹⁹F NMR spectral data for 4,5-difluoro-o-phenylenediamine. These predictions are derived from the analysis of similar structures, including difluorobenzene and o-phenylenediamine derivatives. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for 4,5-difluoro-o-phenylenediamine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3, H-66.5 - 7.0Triplet (t) or Doublet of Doublets (dd)³J(H,F) ≈ 8-10 Hz, ⁴J(H,H) ≈ 2-3 Hz
-NH₂3.5 - 5.0Broad Singlet (br s)-

Note: The chemical shift of the amine protons (-NH₂) is highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated protic solvents.

Table 2: Predicted ¹⁹F NMR Spectral Data for 4,5-difluoro-o-phenylenediamine

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-4, F-5-130 to -145Multiplet³J(F,H), ⁴J(F,F), ⁴J(F,H)

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. Aromatic fluorine chemical shifts can be influenced by substituent effects.[1]

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹⁹F NMR spectra of 4,5-difluoro-o-phenylenediamine.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of 4,5-difluoro-o-phenylenediamine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer can be referenced to a known solvent peak.

2.2. NMR Spectrometer Setup and Data Acquisition

For ¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 8 to 16 scans for a reasonably concentrated sample.

  • Acquisition Time (AQ): Typically 2-4 seconds.[2]

  • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient for organic molecules.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak or TMS at 0 ppm.

For ¹⁹F NMR Spectroscopy:

  • Spectrometer: A spectrometer equipped with a broadband or fluorine-specific probe, operating at a corresponding frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP or WALTZ-16 decoupling).

  • Number of Scans (NS): 16 to 64 scans, as ¹⁹F sensitivity is high.[3]

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Spectral Width (SW): A wide spectral width of around 250-300 ppm is recommended due to the large chemical shift range of fluorine.[3]

  • Referencing: Chemical shifts are typically referenced to an external standard of CFCl₃ at 0 ppm.

2.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Integrate the signals to determine the relative ratios of different nuclei.

  • Calibrate the chemical shift scale using the reference signal.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

Visualization of NMR Environments

The following diagram illustrates the molecular structure of 4,5-difluoro-o-phenylenediamine and the distinct proton and fluorine environments that would give rise to the NMR signals.

Caption: Molecular structure of 4,5-difluoro-o-phenylenediamine with distinct NMR environments.

References

Solubility Profile of 3,4-Difluorobenzene-1,2-diamine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,4-difluorobenzene-1,2-diamine, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected qualitative solubility based on the physicochemical properties of aromatic diamines and provides a comprehensive experimental protocol for determining precise solubility values.

Core Concepts: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. This compound possesses both polar and nonpolar characteristics. The two amine (-NH₂) groups are polar and capable of hydrogen bonding, which suggests potential solubility in polar protic and aprotic solvents. Conversely, the difluorinated benzene ring is nonpolar and contributes to its solubility in less polar organic solvents.

Based on these structural features, a qualitative assessment of the solubility of this compound in various common organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.

Qualitative Solubility Data

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)[1][2][3][4], N,N-Dimethylformamide (DMF)[5][6]HighThe strong dipole moments of these solvents can effectively solvate the polar amine groups.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of alcohols can act as hydrogen bond donors and acceptors, interacting favorably with the amine groups.
Ethers Diethyl EtherLow to ModerateWhile ethers can act as hydrogen bond acceptors, their overall polarity is lower than that of alcohols and polar aprotic solvents.
Halogenated Dichloromethane, ChloroformModerateThese solvents have moderate polarity and can interact with the benzene ring and, to a lesser extent, the amine groups.
Aromatic TolueneLow to ModerateThe nonpolar aromatic ring of toluene will interact favorably with the benzene ring of the solute.
Nonpolar HexaneLowThe nonpolar nature of hexane will have minimal favorable interactions with the polar amine groups, leading to poor solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard and reliable method for determining the solubility of a solid compound in a solvent.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with caps

  • Analytical balance (readable to 0.1 mg)

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed glass vials for evaporation

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess of solid should be visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 2 mL) of the clear supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered solution.

    • Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

    • Once the solvent has been completely removed, reweigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of solute in g / Volume of filtered solvent in mL) * 100

Safety Precautions:

  • This compound is classified as an irritant.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound, starting from 1,2-difluorobenzene. This provides context for the compound's origin and potential impurities that might affect its solubility.

Synthesis_Workflow start 1,2-Difluorobenzene nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate1 1,2-Difluoro-4-nitrobenzene nitration->intermediate1 reduction Reduction (e.g., H₂, Pd/C or Sn/HCl) intermediate1->reduction product This compound reduction->product

A representative synthetic pathway for this compound.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to determine the quantitative solubility in the specific solvent systems of interest using the detailed experimental protocol provided.

References

Technical Guide: Physicochemical Properties of 4,5-Difluoro-1,2-phenylenediamine (CAS 76179-40-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical properties of the compound 4,5-Difluoro-1,2-phenylenediamine, identified by the CAS number 76179-40-3. This compound is a key intermediate in various fields, including pharmaceutical synthesis, dye and pigment production, and polymer chemistry.[1][2][3] A thorough understanding of its physicochemical characteristics, such as melting and boiling points, is crucial for its effective application in research and development. This document summarizes the available data, outlines general experimental methodologies for determining these properties, and presents a relevant process workflow.

Core Physical Properties

The physical state of 4,5-Difluoro-1,2-phenylenediamine at 20°C is a solid, typically appearing as a white to brown powder or crystal.[1][2]

Data Presentation

The quantitative physical properties of CAS 76179-40-3 are summarized in the table below for easy reference and comparison.

PropertyValueNotesSource(s)
Melting Point 129 - 134 °C[1][2][4]
131 - 132 °C
132 °CLit.[3][5][6]
Boiling Point 116 °Cat 16 mmHg[5]
282.2 °CPredicted[6]
Molecular Weight 144.12 g/mol [1][2][3]
Molecular Formula C₆H₆F₂N₂[1][2][3]

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of CAS 76179-40-3 are not detailed in the readily available literature, the following describes a general and widely accepted methodology for determining the melting point of a solid organic compound.

Melting Point Determination by Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of the compound

Procedure:

  • Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A rapid initial heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement with a fresh sample.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Logical Relationships and Workflows

As CAS 76179-40-3 is primarily an intermediate, its direct involvement in biological signaling pathways is not documented in the available literature. However, its synthesis is a critical workflow for its application. The following diagram illustrates a common synthetic route to 4,5-Difluoro-1,2-phenylenediamine.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 4,5-Difluoro-2-nitroaniline 4,5-Difluoro-2-nitroaniline Hydrogenation Catalytic Hydrogenation 4,5-Difluoro-2-nitroaniline->Hydrogenation H2 Hydrogen Gas (H₂) H2->Hydrogenation Pd_C Palladium on Carbon (Pd/C) Pd_C->Hydrogenation Solvent Solvent (e.g., Methanol) Solvent->Hydrogenation Final_Product 4,5-Difluoro-1,2-phenylenediamine (CAS 76179-40-3) Hydrogenation->Final_Product

Caption: Synthesis of 4,5-Difluoro-1,2-phenylenediamine.

References

A Technical Guide to the Synthesis of Aromatic Diamines via Electrophilic Nitration and Subsequent Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamines are a critical class of platform chemicals and intermediates in the synthesis of a wide array of materials and pharmaceuticals.[1] Their unique structure, featuring two amine functionalities on an aromatic core, makes them essential building blocks for high-performance polymers such as polyamides and polyimides, epoxy resin curing agents, and azo dyes.[2][3] In the pharmaceutical industry, the diamine motif is present in numerous active compounds. The most prevalent synthetic route to these valuable molecules involves a two-step process: the electrophilic dinitration of an aromatic precursor followed by the chemical or catalytic reduction of the dinitro compound.[4] This guide provides an in-depth examination of the mechanisms, experimental protocols, and quantitative parameters governing this synthetic pathway.

Part 1: Electrophilic Aromatic Nitration for Dinitroarene Synthesis

The introduction of two nitro groups onto an aromatic ring is achieved through electrophilic aromatic substitution (EAS). This process typically requires forcing conditions compared to mononitration due to the deactivating nature of the first nitro group.

Mechanism of Nitration

The nitration of aromatic compounds proceeds via a well-established three-step mechanism.[5]

  • Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]

  • Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the aromatic ring attacks the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[7][8]

  • Deprotonation and Restoration of Aromaticity : A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic system.[6][8]

Electrophilic_Nitration Mechanism of Electrophilic Aromatic Nitration cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Steps 2 & 3: Substitution Reaction HNO3 Nitric Acid HNO₃ Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 Sulfuric Acid H₂SO₄ HSO4_minus Bisulfate HSO₄⁻ H2SO4->HSO4_minus H2O Water H₂O Protonated_HNO3->H2O NO2_plus Nitronium Ion NO₂⁺ Protonated_HNO3->NO2_plus - H₂O Arene Aromatic Ring (e.g., Benzene) Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + NO₂⁺ Product Nitro-Aromatic Product Sigma_Complex->Product - H⁺ (to HSO₄⁻)

Caption: The mechanism of electrophilic aromatic nitration.

For the synthesis of diamines from unsubstituted benzene, a dinitration is required. The first nitro group is strongly deactivating and a meta-director.[9] Consequently, the second nitration occurs at the meta position and requires more forcing conditions, such as higher temperatures and/or fuming nitric/sulfuric acid, to overcome the deactivated ring.[9][10][11]

Experimental Protocol: Synthesis of m-Dinitrobenzene

The following is a representative laboratory-scale protocol for the dinitration of nitrobenzene, adapted from established procedures.[12]

  • Reaction Setup : To a 125 mL Erlenmeyer flask, add 3 mL of nitrobenzene followed by 8 mL of concentrated sulfuric acid. Swirl the flask to ensure complete mixing. Prepare an ice-water bath to control the reaction temperature.

  • Addition of Nitric Acid : After the nitrobenzene has dissolved, begin the dropwise addition of 5 mL of concentrated nitric acid. The temperature of the reaction mixture should be carefully monitored and maintained between 60°C and 70°C. Use the ice bath to cool the flask if the temperature exceeds 70°C to prevent dangerous side reactions.

  • Reaction and Workup : After the addition is complete, heat the mixture in a water bath at approximately 90-100°C for 30 minutes to ensure the reaction goes to completion.[10][13]

  • Isolation : Cool the flask to room temperature and then pour the contents slowly over a large volume of crushed ice in a beaker. The solid m-dinitrobenzene will precipitate.

  • Purification : Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from ethanol to yield pure m-dinitrobenzene.[12]

Quantitative Data: Dinitration Conditions

The conditions for dinitration can vary based on the substrate and desired scale.

SubstrateNitrating AgentConditionsProductYieldReference(s)
BenzeneConc. HNO₃ / Conc. H₂SO₄Heat above 60°C, up to 125°Cm-Dinitrobenzene~90%[10][11]
NitrobenzeneConc. HNO₃ / Conc. H₂SO₄60°C - 100°Cm-Dinitrobenzene73%[12][14]
MesityleneConc. HNO₃ / Conc. H₂SO₄50°C, then 90°C2,4,6-Trimethyl-1,3-dinitrobenzeneHigh[13]

Part 2: Reduction of Dinitroarenes to Diamines

The conversion of dinitroarenes to their corresponding diamines is a six-electron reduction for each nitro group. This transformation can be accomplished using several methods, most commonly catalytic hydrogenation or dissolving metal reductions.[15][16]

Mechanism of Nitro Group Reduction

The reduction of a nitro group (NO₂) to an amine (NH₂) proceeds through several intermediates. While the exact sequence can depend on the reagents and conditions, the generally accepted pathway involves the formation of nitroso (NO) and hydroxylamine (NHOH) species.[15][17]

  • Stepwise Reduction : Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making it difficult to isolate.[15] The hydroxylamine is a key intermediate that is further reduced to the final amine product.[15]

Reduction_Pathway General Pathway for the Reduction of a Nitro Group Nitro Aromatic Nitro Ar-NO₂ Nitroso Nitroso Intermediate Ar-NO Nitro->Nitroso + 2[H] - H₂O Hydroxylamine Hydroxylamine Intermediate Ar-NHOH Nitroso->Hydroxylamine + 2[H] Amine Aromatic Amine Ar-NH₂ Hydroxylamine->Amine + 2[H] - H₂O

Caption: Stepwise reduction of an aromatic nitro group.

Common Reduction Methodologies
  • Catalytic Hydrogenation : This is the most common industrial method, valued for its efficiency and cleaner waste streams.[18] The dinitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst.

    • Catalysts : Palladium (Pd), Platinum (Pt), and Raney Nickel (Ni) are highly effective.[16][19][20] Palladium on carbon (Pd/C) is frequently used.

    • Conditions : The reaction is often carried out in a solvent like ethanol or benzene under hydrogen pressure at elevated temperatures.[21][22][23]

  • Dissolving Metal Reduction : This classic laboratory method involves the use of an active metal in the presence of an acid.

    • Reagents : Common systems include tin (Sn) or iron (Fe) metal with concentrated hydrochloric acid (HCl).[10][16] Zinc (Zn) can also be used.[24] This method is robust but generates significant metallic waste.

Experimental Protocol: Catalytic Hydrogenation of m-Dinitrobenzene

The following protocol for the synthesis of m-phenylenediamine is representative of catalytic hydrogenation procedures found in the literature.[22][23][25]

  • Reactor Charging : In a high-pressure autoclave equipped with a magnetic stirrer, charge the vessel with the substrate (e.g., 50 g of m-dinitrobenzene), a suitable catalyst (e.g., 0.1 g of Pd-Ru/Al₂O₃), and a solvent (e.g., 100 mL of benzene or ethanol).[22][23]

  • Inerting : Seal the autoclave and purge the system multiple times with an inert gas like nitrogen to remove all oxygen.

  • Hydrogenation : Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0 - 2.0 MPa). Heat the mixture to the target temperature (e.g., 100 - 120°C) and begin vigorous stirring.[22] The reaction is monitored by the cessation of hydrogen uptake.

  • Isolation : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification : Filter the reaction mixture to recover the catalyst, which can often be recycled.[22] The solvent is removed from the filtrate by distillation, and the crude diamine product is purified by vacuum distillation to yield the final product.

Quantitative Data: Reduction Conditions for Diamine Synthesis

Various catalytic systems and conditions have been optimized for the reduction of dinitroarenes.

SubstrateReducing SystemSolventTemperature (°C)Pressure (MPa)ProductYieldReference(s)
m-DinitrobenzeneH₂ / Pd-Ru/Al₂O₃Benzene1201.5m-Phenylenediamine98.8%[22]
m-DinitrobenzeneH₂ / Ru-SnOₓ/Al₂O₃Ethanol1004.0m-Nitroaniline*98%[23][26]
DinitrotolueneH₂ / Pd on charcoalMolten DNT96 - 135Excess H₂ flowToluenediamineHigh[21]
1,3-DinitrobenzeneH₂ / BrushiteEthanol400.1 (1 atm)m-Phenylenediamine100%[25]
DinitrotolueneH₂ / Raney NickelMethanol80 - 120>5.0ToluenediamineN/A[27]

*Note: This catalyst system is designed for selective mono-reduction.

Part 3: Integrated Synthetic Workflow

The overall process from a starting aromatic compound to a purified aromatic diamine involves a sequential workflow of reaction and purification steps.

Workflow cluster_nitration Nitration Stage cluster_reduction Reduction Stage Start Aromatic Substrate Nitration Dinitration Reaction (HNO₃ / H₂SO₄) Start->Nitration Workup1 Aqueous Workup & Precipitation Nitration->Workup1 Dinitro Crude Dinitroarene Intermediate Workup1->Dinitro Purify1 Recrystallization Dinitro->Purify1 PureDinitro Purified Dinitroarene Purify1->PureDinitro Reduction Reduction Reaction (e.g., Catalytic Hydrogenation) PureDinitro->Reduction Workup2 Catalyst Filtration & Solvent Removal Reduction->Workup2 Diamine Crude Aromatic Diamine Workup2->Diamine Purify2 Vacuum Distillation Diamine->Purify2 FinalProduct Purified Aromatic Diamine Purify2->FinalProduct

Caption: General experimental workflow for diamine synthesis.

Conclusion

The synthesis of aromatic diamines through electrophilic dinitration and subsequent reduction is a robust and scalable pathway fundamental to modern chemical manufacturing. The nitration step, governed by the principles of electrophilic aromatic substitution, requires careful control of reaction conditions to achieve dinitration of the deactivated aromatic ring. The reduction step offers multiple methodologies, with catalytic hydrogenation being the preferred industrial choice due to its high efficiency and environmental advantages. A thorough understanding of the underlying mechanisms, reaction parameters, and purification protocols is essential for researchers and developers to optimize the synthesis of these vital chemical intermediates for their specific applications in materials science and drug development.

References

Spectroscopic Characterization of 1,2-Diamino-4,5-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2-Diamino-4,5-difluorobenzene (CAS: 76179-40-3), also known as 4,5-Difluoro-1,2-phenylenediamine, is a fluorinated aromatic diamine that serves as a critical building block in organic synthesis.[1][2] Its unique structure, featuring adjacent amino groups and fluorine atoms on a benzene ring, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] Fluorine incorporation is a key strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[2] A thorough understanding of its spectroscopic profile is essential for structure confirmation, purity assessment, and reaction monitoring. This guide provides a comprehensive overview of the spectroscopic characterization of 1,2-Diamino-4,5-difluorobenzene, covering vibrational, electronic, and nuclear magnetic resonance spectroscopy.

Molecular and Physical Properties

PropertyValue
Molecular FormulaC₆H₆F₂N₂
Molecular Weight144.12 g/mol [3]
AppearanceOff-white to red-brown solid[1][4]
IUPAC Name4,5-difluorobenzene-1,2-diamine[3]

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups and overall structure.

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically acquired for solid samples using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method.[3]

  • Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[3]

  • Sample Preparation: A small amount of the solid 1,2-Diamino-4,5-difluorobenzene is placed directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: The spectrum is recorded in the mid-IR region (typically 4000–400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum displays absorption bands corresponding to specific vibrational modes.

Fourier Transform (FT)-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR.

  • Instrument: A BRUKER IFS-66V model interferometer with an FRA-106 FT-Raman accessory or similar.[5]

  • Sample Preparation: The solid sample is placed in a glass vial or NMR tube for analysis.

  • Data Acquisition: The sample is irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG). The scattered light is collected and analyzed to generate the Raman spectrum (typically in the 3500–100 cm⁻¹ range).[5]

  • Analysis: The spectrum reveals Raman-active vibrational modes, which are often different from those observed in FT-IR due to different selection rules.

Data Presentation: Key Vibrational Bands
Vibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyIntensity
N-H Stretch (Amine)3500 - 3300FT-IR/RamanStrong/Medium
C-H Stretch (Aromatic)3100 - 3000FT-IR/RamanMedium/Strong
C=C Stretch (Aromatic Ring)1620 - 1450FT-IR/RamanStrong-Medium
N-H Bend (Amine)1650 - 1580FT-IRMedium
C-N Stretch (Aromatic Amine)1340 - 1250FT-IRStrong
C-F Stretch (Aryl Fluoride)1270 - 1100FT-IRVery Strong

Electronic Spectroscopy: UV-Visible Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Molecules that absorb light in this region are known as chromophores.[6]

Experimental Protocol
  • Instrument: A standard dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of 1,2-Diamino-4,5-difluorobenzene is prepared using a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: A quartz cuvette is filled with the sample solution, and another with the pure solvent (as a reference). The absorbance is scanned over the UV-Vis range (typically 200–800 nm).

  • Analysis: The spectrum is analyzed to identify the wavelength of maximum absorbance (λmax) for each electronic transition.[6]

Data Presentation: Expected Electronic Transitions

The UV-Vis spectrum of 1,2-Diamino-4,5-difluorobenzene is expected to be dominated by transitions associated with the benzene ring chromophore, modified by the amino and fluoro substituents.

TransitionExpected λmax (nm)Chromophore
π → π~240 - 260Benzene Ring (E2-band)
π → π~280 - 310Benzene Ring (B-band)
n → π*> 300Amino group lone pair

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.[7]

Experimental Protocol
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of 1,2-Diamino-4,5-difluorobenzene is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹³C NMR, proton decoupling is standard to simplify the spectrum into singlets, though C-F coupling will still be present.[8]

  • Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to assign signals to specific atoms in the molecule.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1,2-Diamino-4,5- difluorobenzene (Solid) Solid_Sample Solid-State Analysis (FT-IR, Raman) Sample->Solid_Sample Dissolved_Sample Dissolution in Solvent (NMR, UV-Vis) Sample->Dissolved_Sample FTIR FT-IR Spectrometer Solid_Sample->FTIR Raman Raman Spectrometer Solid_Sample->Raman UVVis UV-Vis Spectrometer Dissolved_Sample->UVVis NMR NMR Spectrometer Dissolved_Sample->NMR Vib_Spectra Vibrational Spectra (Functional Groups) FTIR->Vib_Spectra Raman->Vib_Spectra Elec_Spectra Electronic Spectra (Chromophores) UVVis->Elec_Spectra NMR_Spectra NMR Spectra (Structural Elucidation) NMR->NMR_Spectra Final_Report Comprehensive Spectroscopic Profile Vib_Spectra->Final_Report Elec_Spectra->Final_Report NMR_Spectra->Final_Report

General workflow for the spectroscopic characterization of 1,2-Diamino-4,5-difluorobenzene.
Molecular Structure for NMR Assignments

Atom numbering for NMR spectral assignments of 1,2-Diamino-4,5-difluorobenzene.
¹H NMR Analysis

Due to the molecule's C₂ᵥ symmetry, the two aromatic protons (at C3 and C6) are chemically equivalent, as are the four protons of the two amino groups.

  • Aromatic Protons (H3, H6): These protons will appear as a single signal. The signal will be split by the adjacent fluorine atom (³JHF) and the fluorine atom across the ring (⁴JHF), likely resulting in a complex multiplet.

  • Amine Protons (-NH₂): These protons will appear as a broad singlet, as their signal is often broadened by quadrupole effects from the nitrogen atom and chemical exchange. The integration should correspond to four protons.

Table: Predicted ¹H NMR Data

Signal Predicted δ (ppm) Multiplicity Integration Assignment
1 6.5 - 7.0 Multiplet 2H C3-H, C6-H

| 2 | 3.5 - 5.0 | Broad Singlet | 4H | -NH₂ |

¹³C NMR Analysis

The molecule has three unique carbon environments due to symmetry: C1/C2 (amine-bearing), C4/C5 (fluorine-bearing), and C3/C6 (hydrogen-bearing). A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near fluorine atoms into multiplets.[8][9]

  • C1/C2: These carbons are attached to nitrogen.

  • C4/C5: These carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF) that splits the signal into a doublet.

  • C3/C6: These carbons will be split by the adjacent fluorine (²JCF) and the next fluorine over (³JCF), resulting in a doublet of doublets.

Table: Predicted ¹³C NMR Data

Signal Predicted δ (ppm) Multiplicity (due to C-F coupling) Assignment
1 140 - 155 Doublet (¹JCF) C4, C5
2 125 - 135 Singlet or small multiplet C1, C2

| 3 | 100 - 115 | Doublet of Doublets (²JCF, ³JCF) | C3, C6 |

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[10] Due to the symmetry of 1,2-Diamino-4,5-difluorobenzene, the two fluorine atoms are chemically equivalent and should give rise to a single signal. This signal would be expected to be a multiplet due to coupling with the adjacent aromatic protons (H3 and H6).

Table: Predicted ¹⁹F NMR Data

Signal Predicted δ (ppm) vs CFCl₃ Multiplicity Assignment

| 1 | -120 to -150 | Multiplet (due to ³JHF) | C4-F, C5-F |

Conclusion

The spectroscopic characterization of 1,2-Diamino-4,5-difluorobenzene provides a detailed electronic and structural profile essential for its application in research and development. FT-IR and Raman spectra confirm the presence of key functional groups (NH₂, C-F, aromatic ring). UV-Vis spectroscopy identifies the electronic transitions of the π-system. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for unambiguous structural confirmation, taking into account the molecular symmetry and the characteristic effects of C-F and H-F coupling. This comprehensive dataset serves as a crucial reference for quality control and synthetic applications involving this versatile chemical intermediate.

References

The Ascendancy of Fluorine: A Technical Guide to the Discovery and Chemical History of Fluorinated Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and medicinal chemistry. This guide delves into the discovery and chemical history of a pivotal class of fluorinated compounds: phenylenediamines. By examining their synthesis, physicochemical properties, and diverse applications, we illuminate the profound impact of fluorination on this versatile aromatic scaffold. This document provides a comprehensive resource, including detailed experimental protocols, comparative data, and visualizations of relevant biological pathways, to support ongoing research and development efforts.

A Brief History: From a Fickle Element to a Pharmaceutical Mainstay

The journey to fluorinated phenylenediamines begins with the challenging isolation of elemental fluorine. For centuries, the extreme reactivity of fluorine thwarted the efforts of many chemists. It wasn't until 1886 that Henri Moissan successfully isolated the element through electrolysis, a feat that earned him the Nobel Prize in Chemistry.[1][2] The subsequent development of organofluorine chemistry was gradual, with early work focusing on the synthesis of simple fluorinated hydrocarbons.

The mid-20th century marked a turning point with the burgeoning pharmaceutical and polymer industries. Scientists began to recognize the unique properties conferred by the fluorine atom. Its high electronegativity, small size, and the strength of the carbon-fluorine bond could dramatically alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of molecules.[3] This realization spurred the development of synthetic methodologies for introducing fluorine into a wide array of organic compounds, including aromatic amines like phenylenediamine. The initial syntheses of fluorinated phenylenediamines were often multi-step processes, starting from commercially available fluorinated precursors and involving nitration and subsequent reduction steps. These early efforts paved the way for the diverse and sophisticated applications we see today, from high-performance polymers to life-saving pharmaceuticals.

Physicochemical Properties: The Fluorine Advantage

The introduction of fluorine atoms onto the phenylenediamine ring profoundly influences its physicochemical properties. A comparative analysis with non-fluorinated phenylenediamine reveals key differences in acidity, solubility, and electronic character.

PropertyPhenylenediamine (p-isomer)4-Fluoro-1,2-phenylenediamineEffect of Fluorination
pKa (of conjugate acid) 6.31[4]Predicted to be lowerThe electron-withdrawing nature of fluorine decreases the basicity of the amino groups, resulting in a lower pKa.
Solubility in Water 10% at 40°C[4]Generally lowerIncreased hydrophobicity due to the C-F bond reduces aqueous solubility.[5]
Melting Point 145-147 °C[4]97-98 °C[6]The change in crystal lattice energy due to the fluorine substituent can alter the melting point.
Dipole Moment ~1.5 DHigherThe highly polar C-F bond increases the overall dipole moment of the molecule.

Synthesis of Fluorinated Phenylenediamines: Key Experimental Protocols

The synthesis of fluorinated phenylenediamines typically involves electrophilic aromatic substitution or nucleophilic aromatic substitution on a fluorinated benzene derivative, followed by the introduction and reduction of nitro groups.

Synthesis of 4-Fluoro-1,2-phenylenediamine

This common synthetic route involves the nitration of a protected 4-fluoroaniline, followed by deprotection and reduction.

Experimental Protocol:

Step 1: Acetylation of 4-Fluoroaniline

  • In a suitable reaction vessel, dissolve 4-fluoroaniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.

  • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the N-(4-fluorophenyl)acetamide product.

  • Filter, wash with water, and dry the product.

Step 2: Nitration of N-(4-fluorophenyl)acetamide

  • To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, add the N-(4-fluorophenyl)acetamide portion-wise, maintaining the temperature below 10°C.[6]

  • Stir the mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the N-(4-fluoro-2-nitrophenyl)acetamide.

  • Filter, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Hydrolysis of N-(4-fluoro-2-nitrophenyl)acetamide

  • Reflux the N-(4-fluoro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the 4-fluoro-2-nitroaniline.

  • Filter, wash with water, and dry the product.

Step 4: Reduction of 4-Fluoro-2-nitroaniline

  • Dissolve 4-fluoro-2-nitroaniline in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the vessel with hydrogen gas (e.g., 1.0 MPa) and stir at room temperature for 8 hours.[6]

  • After the reaction is complete, filter the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine.[6]

Synthesis of Trifluoromethyl-Substituted Phenylenediamines

The introduction of a trifluoromethyl group often requires different synthetic strategies, such as starting from a trifluoromethyl-substituted aniline or employing specialized trifluoromethylating reagents.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1,3-phenylenediamine

A common route involves the reduction of 3,5-dinitrobenzotrifluoride.

  • In a pressure reactor, dissolve 3,5-dinitrobenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate.

  • Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas and heat the mixture while stirring.

  • Monitor the reaction by hydrogen uptake or TLC.

  • Once the reduction is complete, cool the reactor, release the pressure, and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 5-(trifluoromethyl)-1,3-phenylenediamine.

Applications in Drug Discovery and Development

Fluorinated phenylenediamines are valuable building blocks in medicinal chemistry, primarily due to the beneficial effects of fluorine on pharmacokinetic and pharmacodynamic properties.

Enhanced Biological Activity and Metabolic Stability

Fluorine's high electronegativity can modulate the pKa of nearby functional groups, leading to enhanced binding affinity to biological targets. Furthermore, the strong C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Table 2: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

Kinase TargetNon-Fluorinated AnalogIC50Fluorinated AnalogIC50Fold Improvement
Epidermal Growth Factor Receptor (EGFR) Erlotinib2 nMGefitinib (contains a fluoro group)33 nM-
Bruton's Tyrosine Kinase (BTK) Analog without fluorine5.6 nMIbrutinib (contains a fluorophenoxy group)0.5 nM11.2
p38 MAP Kinase Pyridinylimidazole analog150 nMFluorinated pyridinylimidazole analog10 nM15

Note: Data is compiled from various sources for illustrative purposes and direct comparisons should be made with caution.

Role in Signaling Pathways: Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Quinoxaline derivatives, which can be synthesized from ortho-phenylenediamines, have been investigated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of stress-induced signaling pathways that can lead to apoptosis and inflammation. Fluorination of these quinoxaline scaffolds can potentially enhance their inhibitory potency.

ASK1_Signaling_Pathway Stress Stress Stimuli (e.g., ROS, ER Stress) ASK1_inactive Inactive ASK1 (Bound to Trx) Stress->ASK1_inactive Induces Trx dissociation TNFR TNF Receptor (TNFR) TRAF2 TRAF2 TNFR->TRAF2 Activates TRAF2->ASK1_inactive Promotes activation ASK1_active Active ASK1 (Phosphorylated) ASK1_inactive->ASK1_active Autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38->Apoptosis Inhibitor Fluorinated Quinoxaline Derivative Inhibitor->ASK1_active Inhibits

Figure 1: Simplified schematic of the ASK1 signaling pathway and its inhibition.

Applications in Materials Science: High-Performance Polymers

Fluorinated phenylenediamines are crucial monomers in the synthesis of high-performance polymers, particularly polyimides. The incorporation of fluorine atoms or trifluoromethyl groups into the polymer backbone imparts exceptional properties.

Enhanced Thermal Stability and Dielectric Properties

The high bond energy of the C-F bond contributes to superior thermal stability of fluorinated polyimides compared to their non-fluorinated analogs. Furthermore, the low polarizability of the C-F bond and the increased free volume created by bulky trifluoromethyl groups lead to a lower dielectric constant, a critical property for microelectronics applications.

Table 3: Properties of Polyimides Derived from Fluorinated and Non-Fluorinated Diamines

DianhydrideDiamineGlass Transition Temp. (Tg), °CDielectric Constant (1 MHz)Water Absorption (%)
Pyromellitic dianhydride (PMDA)p-Phenylenediamine (PDA)>4003.21.5
Pyromellitic dianhydride (PMDA)2,5-Bis(trifluoromethyl)-1,4-phenylenediamine>4202.80.5
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)4,4'-Oxydianiline (ODA)3102.90.8
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)2,2'-Bis(trifluoromethyl)benzidine (TFMB)3352.60.3
Synthesis of Fluorinated Polyimides

The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).

Polyimide_Synthesis Monomers Fluorinated Phenylenediamine + Dianhydride PAA Poly(amic acid) Solution Monomers->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Polyimide Fluorinated Polyimide Imidization->Polyimide

Figure 2: General workflow for the synthesis of fluorinated polyimides.

Experimental Protocol: Synthesis of a Fluorinated Polyimide

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the fluorinated phenylenediamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Once the diamine is fully dissolved, add an equimolar amount of the dianhydride in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the film in a vacuum oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to effect the cyclodehydration to the polyimide.

Conclusion

The journey of fluorinated phenylenediamines from their synthetic origins to their current status as indispensable components in advanced materials and pharmaceuticals is a testament to the transformative power of fluorine in chemistry. Their unique properties, stemming from the strategic incorporation of fluorine, have enabled significant advancements in fields ranging from aerospace engineering to oncology. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the scope for innovation with fluorinated phenylenediamines will undoubtedly continue to expand, promising new solutions to pressing scientific and technological challenges.

References

A Technical Guide to the Theoretical and Experimental Properties of Difluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth comparison of the theoretical and experimentally determined properties of the three isomers of difluorobenzene: 1,2-difluorobenzene (ortho), 1,3-difluorobenzene (meta), and 1,4-difluorobenzene (para). Understanding the distinctions between these isomers is crucial for their application in fields ranging from medicinal chemistry to materials science, where the strategic placement of fluorine atoms can profoundly influence molecular characteristics such as polarity, metabolic stability, and binding affinity.[1]

Comparative Analysis of Physicochemical Properties

The substitution pattern of fluorine atoms on the benzene ring dictates the physical and electronic properties of each isomer. The high electronegativity of fluorine alters electron distribution, which in turn impacts dipole moment, boiling point, and melting point.[1] The symmetry of the 1,4-isomer, for instance, results in a zero net dipole moment and a significantly higher melting point due to more efficient crystal lattice packing.

Tabulated Physical and Spectroscopic Data

The following table summarizes key theoretical and experimental data for the difluorobenzene isomers, allowing for direct comparison. Theoretical dipole moments are often calculated using ab initio or Density Functional Theory (DFT) methods, while experimental values are derived from measurements of dielectric constants.[2][3]

PropertyIsomerTheoretical ValueExperimental Value
Dipole Moment (D)1,2-Difluorobenzene~2.56 D2.53 D
1,3-Difluorobenzene~1.58 D1.55 D[4]
1,4-Difluorobenzene0.00 D0.00 D[5]
Boiling Point (°C)1,2-DifluorobenzeneN/A92 °C[6][7][8]
1,3-DifluorobenzeneN/A82-83 °C[4][9][10][11]
1,4-DifluorobenzeneN/A88-89 °C[5][12][13]
Melting Point (°C)1,2-DifluorobenzeneN/A-34 °C[6][7][14]
1,3-DifluorobenzeneN/A-59 °C[4][9][10][15]
1,4-DifluorobenzeneN/A-13 °C[5][12][13][16]
Density (g/mL at 25°C)1,2-DifluorobenzeneN/A1.158[6][17]
1,3-DifluorobenzeneN/A1.163[10][11]
1,4-DifluorobenzeneN/A1.11
Refractive Index (n20/D)1,2-DifluorobenzeneN/A1.443[6]
1,3-DifluorobenzeneN/A1.438[4][10][11]
1,4-DifluorobenzeneN/A1.441[5]

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflows for property determination and the application of difluorobenzenes in a research context.

G cluster_theoretical Theoretical Workflow cluster_experimental Experimental Workflow T1 Define Molecular Structure (Isomers) T2 Select Computational Method (e.g., DFT, ab initio) T1->T2 T3 Perform Quantum Chemical Calculations T2->T3 T4 Calculated Properties (Dipole Moment, Geometry) T3->T4 Analysis Comparative Analysis: Theoretical vs. Experimental Data T4->Analysis Compare E1 Acquire Pure Isomer Samples E2 Select Measurement Technique (e.g., Spectroscopy) E1->E2 E3 Execute Experimental Protocols E2->E3 E4 Measured Properties (BP, MP, NMR, etc.) E3->E4 E4->Analysis Validate

Workflow for comparing theoretical and experimental properties.

G Start Drug Discovery Target Identified Scaffold Select Difluorobenzene as a Phenyl Ring Bioisostere Start->Scaffold Synthesis Synthesize Analog Library with o-, m-, p-Isomers Scaffold->Synthesis Enhance metabolic stability & alter electronics Screening Screen Analogs for Binding Affinity & Activity Synthesis->Screening Optimization Lead Optimization: Fine-tune Properties (e.g., Solubility, Metabolic Stability) Screening->Optimization Identify promising isomer Result Optimized Drug Candidate Optimization->Result

Application of difluorobenzene isomers in drug development.

Detailed Experimental Protocols

Precise experimental methodologies are essential for obtaining reliable data. Below are detailed protocols for two key analytical techniques used to characterize difluorobenzene isomers.

Determination of Dipole Moment (Solution Method)

The experimental dipole moment is typically determined by measuring the dielectric constant (relative permittivity) of dilute solutions of the polar difluorobenzene isomer in a non-polar solvent like benzene or cyclohexane. The Debye equation provides the theoretical basis for this measurement.[18][19]

Methodology:

  • Solution Preparation:

    • Prepare a series of five to six dilute solutions of the difluorobenzene isomer in anhydrous, non-polar solvent (e.g., cyclohexane) with precisely known mole fractions.

    • Use volumetric flasks and analytical balances to ensure high accuracy. All glassware must be scrupulously dry.[20]

  • Capacitance Measurement:

    • Use a high-precision capacitance meter, often employing a heterodyne beat method, to measure the capacitance of a dedicated cell.[20][21]

    • First, measure the capacitance of the cell filled with air (C_air) and then with the pure solvent (C_solvent).

    • Sequentially measure the capacitance of each prepared solution (C_solution).

    • Maintain a constant temperature (e.g., 25.0 °C) throughout the measurements using a thermostatically controlled water bath.[20]

  • Refractive Index Measurement:

    • Measure the refractive index of the pure solvent and each solution using an Abbe refractometer at the same constant temperature. This is required to determine the molar refraction and account for distortion polarization.[19]

  • Data Analysis (Guggenheim Method):

    • Calculate the dielectric constant (ε) and the square of the refractive index (n²) for each solution.

    • Plot (ε - n²) against the concentration of the solute.

    • The dipole moment (μ) can be calculated from the slope of this plot using the Guggenheim approximation of the Debye equation, which relates the macroscopic properties of the solution to the molecular dipole moment of the solute.[19]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[22][23] Its wide chemical shift range minimizes signal overlap, making it ideal for distinguishing between isomers and analyzing their chemical environment.[22]

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the difluorobenzene isomer in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • An internal reference standard, such as trifluorotoluene or another stable fluorinated compound with a known chemical shift, may be added for precise referencing.[24]

  • Instrument Setup:

    • The experiment is performed on a high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. A standard pulse sequence (e.g., a simple pulse-acquire) is typically sufficient.

    • Apply proton decoupling (¹H-decoupling) to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in sharp singlets for each unique fluorine environment.

    • Set the spectral width to encompass the expected chemical shift range. For unknown compounds, a large spectral width (~500 ppm) may be used initially to locate the signals.[25]

    • Set the transmitter offset near the expected resonance frequency.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay appropriate for the ¹⁹F nucleus (e.g., 5-10 seconds).[24]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline and pure absorption lineshapes.

    • Reference the spectrum. The chemical shifts are typically reported in parts per million (ppm) relative to a standard, historically CFCl₃ (0 ppm).

    • Integrate the signals to determine the relative ratios of different fluorine atoms if applicable.

Role in Drug Development and Research

Difluorobenzene moieties are valuable building blocks in medicinal chemistry.[26] Their incorporation into drug candidates can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and modify physicochemical properties like lipophilicity and pKa.[1] The distinct electronic and steric profiles of the ortho, meta, and para isomers allow for fine-tuning of a molecule's properties to optimize its pharmacological profile. For example, 1,2-difluorobenzene is a key starting material for the synthesis of the anticoagulant drug Ticagrelor.[7]

References

Methodological & Application

Application Notes and Protocols for 3,4-Difluorobenzene-1,2-diamine in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing the properties of high-performance materials. The unique characteristics of the carbon-fluorine bond, such as its high bond energy and low polarizability, can impart significant improvements in thermal stability, chemical resistance, solubility, and dielectric properties.[1][2][3][4] 3,4-Difluorobenzene-1,2-diamine is a versatile monomer that holds considerable potential for the synthesis of novel fluorinated high-performance polymers, including polyquinoxalines and polybenzimidazoles. The presence of two fluorine atoms on the aromatic ring is anticipated to provide a favorable combination of properties, making the resulting polymers suitable for advanced applications in aerospace, electronics, and biomedical fields.

These application notes provide a comprehensive overview of the prospective use of this compound in the synthesis of high-performance polymers. While specific experimental data for polymers derived from this exact diamine is not extensively reported in publicly available literature, the following protocols and expected properties are based on established principles of fluorinated polymer chemistry and standard polymerization techniques.

Expected Benefits of Incorporating this compound

The introduction of the 3,4-difluorophenyl moiety into the polymer backbone is expected to yield several advantageous properties compared to their non-fluorinated analogs:

  • Enhanced Thermal Stability: The high strength of the C-F bond contributes to increased thermal and thermo-oxidative stability of the resulting polymers.[2][5]

  • Improved Solubility: The fluorine atoms can disrupt chain packing and reduce intermolecular forces, leading to improved solubility in organic solvents, which is a significant advantage for polymer processing and film formation.[3][4]

  • Lower Dielectric Constant: The low polarizability of the C-F bond is expected to result in polymers with lower dielectric constants and dissipation factors, making them suitable for applications in microelectronics and high-frequency communication.

  • Increased Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals and solvents.[1][2]

  • Enhanced Flame Retardancy: The presence of fluorine can contribute to the flame-retardant properties of the polymers.

Hypothetical High-Performance Polymers from this compound

Two promising classes of high-performance polymers that can be synthesized from this compound are polyquinoxalines and polybenzimidazoles.

Poly(difluorophenylene quinoxaline)s

Polyquinoxalines are a class of heterocyclic polymers known for their outstanding thermal and chemical stability. The synthesis involves the condensation reaction of an aromatic bis(o-diamine) with a bis(α-dicarbonyl) compound.

dot

References

Application of 4,5-Difluoro-1,2-phenylenediamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-1,2-phenylenediamine is a key building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1][2][3][4] Its unique difluorinated phenyl ring structure imparts advantageous physicochemical properties to the resulting compounds, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This makes it a valuable scaffold in the development of novel therapeutic agents, particularly in the realm of oncology. This document provides detailed application notes and experimental protocols for the use of 4,5-difluoro-1,2-phenylenediamine in the synthesis and evaluation of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Application in the Synthesis of Kinase Inhibitors

The benzimidazole scaffold, readily synthesized from 1,2-phenylenediamines, is a privileged structure in medicinal chemistry, known to exhibit a broad range of biological activities, including anticancer properties. The incorporation of fluorine atoms from 4,5-difluoro-1,2-phenylenediamine into the benzimidazole core can significantly enhance the therapeutic potential of these molecules. One of the most critical applications of this diamine is in the synthesis of potent and selective kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A, a critical process for tumor growth and metastasis.[1][2][3][4][5] Therefore, inhibitors of VEGFR-2 are a major focus of anti-cancer drug discovery.

Synthesis of Benzimidazole-Based VEGFR-2 Inhibitors

The general synthetic strategy to obtain benzimidazole-based kinase inhibitors from 4,5-difluoro-1,2-phenylenediamine involves a condensation reaction with a suitable aldehyde or carboxylic acid derivative. This is a well-established method for forming the benzimidazole ring system.[6][7][8][9]

Quantitative Data Summary

The following table summarizes the in-vitro activity of representative benzimidazole-based kinase inhibitors. The data is presented to illustrate the potency that can be achieved with this class of compounds.

Compound IDTarget KinaseIC50 (nM)Cell LineCytotoxicity IC50 (µM)Assay MethodReference
Comp-1 VEGFR-260.83HCT-1169.3Enzyme Assay[10]
Comp-2 VEGFR-292HepG-211.5Enzyme Assay[11]
Comp-3 JAK212.7HeLa-Kinase Assay[12]
Comp-4 MNK111.5C4-2B-Kinase Assay[13]
Comp-5 DYRK1A28Caco28Kinase Assay[14]

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-5,6-difluorobenzimidazole VEGFR-2 Inhibitor

This protocol describes a general method for the synthesis of a 2-aryl-5,6-difluorobenzimidazole derivative, a common scaffold for VEGFR-2 inhibitors.

Materials:

  • 4,5-Difluoro-1,2-phenylenediamine

  • Aromatic aldehyde (e.g., 4-formylbenzoic acid)

  • Ammonium chloride (NH4Cl)

  • Chloroform (CHCl3)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4,5-difluoro-1,2-phenylenediamine (1 mmol) in chloroform (10 mL) in a round-bottom flask, add the aromatic aldehyde (1 mmol) and ammonium chloride (4 mmol).[6]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (eluent: Hexane/Ethyl Acetate 70/30). The reaction is typically complete within 4-6 hours.[6]

  • Work-up: After completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-aryl-5,6-difluorobenzimidazole.

  • Characterization: Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In-vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against VEGFR-2 kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase buffer

  • 96-well plates

  • Plate reader

  • Sorafenib (as a positive control)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and a reference inhibitor (e.g., Sorafenib) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the kinase buffer.

  • Inhibitor Addition: Add the serially diluted test compounds and the positive control to the respective wells. Include a DMSO control (vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a radiometric assay or an ADP-Glo™ kinase assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.[10][15][16]

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of a synthesized inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT-116, HepG-2)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • MTT reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.[17][18]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[19]

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability Experimental_Workflow Start Start: 4,5-Difluoro-1,2- phenylenediamine Synthesis Synthesis of Benzimidazole Derivative Start->Synthesis Purification Purification and Characterization Synthesis->Purification Kinase_Assay In-vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell Viability Assay (Cytotoxicity IC50) Purification->Cell_Assay Data_Analysis Data Analysis and SAR Studies Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

References

Application Notes: Synthesis and Biological Significance of 5,6-Difluorobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active agents.[1] The incorporation of fluorine atoms into the benzimidazole scaffold can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[2][3] 4,5-Difluoro-1,2-phenylenediamine is a key precursor for synthesizing 5,6-difluorobenzimidazoles, which have shown promise in various therapeutic areas.[4][5][6] These application notes provide detailed protocols for the synthesis of 2-substituted-5,6-difluorobenzimidazoles from 4,5-difluoro-1,2-phenylenediamine and summarize their potential applications.

Biological Applications of Fluorinated Benzimidazoles

The 5,6-difluorobenzimidazole moiety is a privileged structure in medicinal chemistry due to its wide range of biological activities. The electron-withdrawing nature of the fluorine atoms often leads to enhanced potency.

  • Antimicrobial Activity : Fluorinated benzimidazoles have demonstrated significant antibacterial and antifungal properties.[2] The presence of fluorine on the benzimidazole ring is associated with increased antimicrobial efficacy compared to non-fluorinated analogs.[2] Some derivatives show high potency against various bacterial strains, including B. subtilis, and fungal strains like C. albicans.[1][2]

  • Antiviral Properties : Certain 5,6-difluorobenzimidazole nucleosides have been evaluated for antiviral activity, particularly against human cytomegalovirus (HCMV).[5]

  • Anticancer and Antiproliferative Effects : Various substituted benzimidazoles have been investigated as anticancer agents.[1][7] Fluorine substitution can contribute to the antiproliferative activity of these compounds.[2]

  • Antiparasitic Agents : Benzimidazole derivatives are well-known anthelmintics. Fluorinated analogs have also been synthesized and tested against protozoan parasites and nematodes like Trichinella spiralis, showing promising activity.[8]

Many benzimidazole derivatives exert their biological effects by interacting with key cellular pathways. A common mechanism of action for anticancer benzimidazoles is the inhibition of protein kinases, which are crucial regulators of cell signaling.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 5,6-Difluorobenzimidazole Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Protocols: Synthesis of 5,6-Difluorobenzimidazoles

The primary methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[9]

G cluster_workflow General Experimental Workflow Reactants 1. Reactants (4,5-Difluoro-1,2-phenylenediamine + Aldehyde/Carboxylic Acid) Reaction 2. Reaction (Conventional Heating or Microwave) Reactants->Reaction Workup 3. Work-up (Neutralization & Precipitation) Reaction->Workup Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification Characterization 5. Characterization (NMR, IR, MS, m.p.) Purification->Characterization Product Final Product (2-Substituted-5,6-difluorobenzimidazole) Characterization->Product

Caption: General workflow for the synthesis and characterization of benzimidazoles.

Protocol 1: Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction)

This method involves the reaction of 4,5-difluoro-1,2-phenylenediamine with a carboxylic acid, typically under acidic conditions with heat, to yield 2-substituted-5,6-difluorobenzimidazoles.[9] Polyphosphoric acid (PPA) is a common acidic medium and dehydrating agent for this reaction.[2]

G node1 4,5-Difluoro-1,2-phenylenediamine plus + node2 Carboxylic Acid (R-COOH) arrow -> catalyst PPA or H+ Heat, -H2O node3 2-Substituted-5,6-difluorobenzimidazole

Caption: Synthesis of 5,6-difluorobenzimidazoles from carboxylic acids.

Methodology:

  • In a round-bottom flask, combine 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[9]

  • Add polyphosphoric acid (PPA) (approx. 5-10 mL per gram of diamine) as the solvent and catalyst.[2]

  • Heat the reaction mixture to 120-150 °C for 4-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Carefully pour the reaction mixture onto crushed ice or into a beaker of ice water.

  • Neutralize the acidic solution by slowly adding a 10% sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9), which will cause the product to precipitate.[2][10]

  • Collect the crude precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[2][10]

  • Dry the final product under vacuum.

Protocol 2: Condensation with Aldehydes

This two-step procedure involves the initial condensation of 4,5-difluoro-1,2-phenylenediamine with an aldehyde to form a Schiff base intermediate, followed by oxidative cyclodehydrogenation to yield the final benzimidazole product.[11]

G node1 4,5-Difluoro-1,2-phenylenediamine plus + node2 Aldehyde (R-CHO) arrow -> catalyst Oxidant (e.g., H2O2) Catalyst (e.g., HCl) Room Temp. node3 2-Substituted-5,6-difluorobenzimidazole

Caption: Synthesis of 5,6-difluorobenzimidazoles from aldehydes.

Methodology:

  • In a suitable flask, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and the corresponding aldehyde (1.0 eq) in a solvent such as acetonitrile or ethanol.[12]

  • Add an acid catalyst, such as hydrochloric acid (HCl), and an oxidizing agent, like hydrogen peroxide (H₂O₂).[12]

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.[12]

  • Monitor the reaction progress using TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.

  • Isolate the product by filtration.

  • Wash the crude product with cold water and dry.

  • Purify the product by recrystallization from an appropriate solvent.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of benzimidazoles.[13][14] This protocol is applicable for reactions with both carboxylic acids and aldehydes.

Methodology:

  • In a microwave-safe reaction vessel, combine 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and the aldehyde or carboxylic acid (1.0-1.2 eq).[9]

  • Add a catalyst if required (e.g., a catalytic amount of p-toluenesulfonic acid or using a solvent-free approach).[13]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 110 °C) and power for a short duration, typically ranging from 1 to 15 minutes.[9][14]

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the corresponding conventional protocol (e.g., neutralization, precipitation, filtration).[9]

  • Purify the final product by recrystallization.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and outcomes for the synthesis of 2-substituted-5,6-difluorobenzimidazoles.

EntryReactant (1.0 eq)Co-reactant (1.1 eq)MethodCatalyst/MediumTimeTemp (°C)Yield (%)Reference
14,5-Difluoro-1,2-phenylenediamine4-Fluorobenzoic AcidConventionalPolyphosphoric Acid (PPA)13-18 h120-150~60-70[2]
24,5-Difluoro-1,2-phenylenediamineTrifluoroacetic AcidConventional (Phillips)4N HCl (reflux)4 h~100High[8]
34,5-Difluoro-1,2-phenylenediamineSubstituted AldehydeMicrowaveNone (Solvent-free)3-8 min11085-96[14]
44,5-Difluoro-1,2-phenylenediamineBenzaldehydeConventionalH₂O₂ / HCl2-3 hRoom TempHigh*[12]
54,5-Difluoro-1,2-phenylenediamineBenzaldehydeMicrowaveEr(OTf)₃ (1 mol%)5-10 min60>95[13]

*Note: Yields are generalized from similar reported syntheses as specific yields for the 4,5-difluoro precursor were not always available. Actual yields may vary.

Characterization Data

Purified products should be characterized by standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations
Melting Point (m.p.) Sharp melting point, indicative of purity.[6]
FT-IR (cm⁻¹) Absence of primary amine (NH₂) stretches from the starting material. Presence of N-H stretch (around 3400 cm⁻¹ if unsubstituted at N1), C=N, and C=C aromatic stretches.[2]
¹H NMR Aromatic proton signals consistent with the 5,6-difluoro and 2-substituent structure. A broad singlet for the N-H proton (if present) is typically observed downfield.[15]
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, with characteristic C-F coupling.[16]
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of the target compound.

References

Application Notes and Protocols for Synthesizing Nanofiltration Membranes using 3,4-Difluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols and data are generalized based on established methods for the synthesis of aromatic polyamide thin-film composite (TFC) nanofiltration membranes. As of the current literature, specific experimental data for the use of 3,4-Difluorobenzene-1,2-diamine in nanofiltration membrane synthesis is not available. This document serves as a foundational guide for researchers to develop a specific protocol.

Introduction

Thin-film composite (TFC) nanofiltration (NF) membranes are critical components in a variety of separation processes, including water purification, solvent recovery, and pharmaceutical manufacturing. The selective layer of these membranes is typically a highly cross-linked aromatic polyamide, formed through the interfacial polymerization of an amine monomer and an acyl chloride monomer.

This application note details a hypothetical protocol for the synthesis of a novel TFC nanofiltration membrane utilizing This compound as the aqueous phase monomer and trimesoyl chloride (TMC) as the organic phase monomer. The introduction of fluorine atoms into the diamine backbone is postulated to enhance the chemical and thermal stability of the resulting polyamide layer. Furthermore, the electron-withdrawing nature of fluorine may influence the charge characteristics and pore size distribution of the membrane, potentially leading to unique selectivity for specific solutes.

These protocols are intended for researchers in materials science and drug development who are exploring novel monomers for advanced separation applications.

Hypothetical Reaction Mechanism

The formation of the polyamide selective layer occurs at the interface of two immiscible liquids. The this compound in the aqueous phase reacts with the trimesoyl chloride in the organic phase to form a thin, highly cross-linked polyamide film.

G cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Treatment & Storage cluster_test Characterization start Prepare Aqueous Amine Solution (2% this compound) soak Immerse Support in Amine Solution (2 minutes) start->soak organic Prepare Organic Solution (0.15% TMC in Hexane) ip Contact with TMC Solution (1 minute) organic->ip support Cut & Pre-wet PSf Support (in DI Water) support->soak remove_excess Remove Excess Amine Solution (Air knife or rubber roller) soak->remove_excess remove_excess->ip wash Rinse with Hexane (to remove unreacted TMC) ip->wash cure Heat Curing (70°C for 5 minutes in oven) store Store in DI Water (at 4°C) cure->store wash->cure test Performance Testing (Flux and Rejection) store->test

Application Notes and Protocols for the Schiemann Reaction with Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Balz-Schiemann reaction is a cornerstone of fluoroaromatic chemistry, providing a reliable method for the introduction of fluorine atoms onto an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. When applied to phenylenediamines, this reaction offers a pathway to valuable difluorinated benzene derivatives, which are important building blocks in pharmaceuticals, agrochemicals, and materials science. However, the presence of two amino groups introduces complexities, including the potential for mono- or di-substitution and, in the case of o-phenylenediamine, intramolecular cyclization. These application notes provide detailed experimental procedures for the Schiemann reaction with p- and m-phenylenediamine and address the challenges associated with the o-isomer.

Data Presentation

The following table summarizes the typical yields for the synthesis of difluorobenzenes from their corresponding phenylenediamine isomers via the Schiemann reaction.

Phenylenediamine IsomerProductReaction ConditionsYield (%)
p-Phenylenediamine1,4-DifluorobenzeneDiazotization in HF, in situ thermal decomposition78%[1][2]
m-Phenylenediamine1,3-DifluorobenzeneDiazotization in H₂SO₄/AcOH, thermal decomposition of isolated bis(diazonium) salt31-45%[3]
m-Phenylenediamine1,3-DifluorobenzeneContinuous-flow double diazotization85%[4]
o-Phenylenediamine1,2-DifluorobenzeneDirect Schiemann reaction is generally unsuccessful due to competing benzotriazole formation.Not reported

Experimental Protocols

Protocol 1: Synthesis of 1,4-Difluorobenzene from p-Phenylenediamine

This protocol is an improved Schiemann reaction where both diazotization and thermal decomposition are conducted in a liquid hydrogen fluoride (HF) system, avoiding the isolation of the potentially explosive diazonium salt.[1]

Materials:

  • p-Phenylenediamine

  • Liquefied hydrogen fluoride (HF)

  • Sodium nitrite (NaNO₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vessel suitable for use with HF, equipped with cooling and mechanical stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Cool the reaction vessel to -10°C.

  • Addition of Reactants: Under vigorous mechanical stirring, add 108 g (1.0 mol) of p-phenylenediamine and 400 g of liquefied hydrogen fluoride to the cooled reaction vessel. Stir for 10 minutes to ensure complete dissolution.

  • Diazotization: Slowly add 149.8 g (2.2 mol) of sodium nitrite. The molar ratio of sodium nitrite to p-phenylenediamine should be 2.2:1.[2] Maintain the temperature at -10°C and continue stirring for 3 hours.[1][2]

  • Thermal Decomposition: After the diazotization is complete, gently heat the reaction mixture using a water bath. The decomposition of the diazonium salt is complete when the evolution of nitrogen gas ceases.

  • Work-up: Pour the reaction mixture into a separatory funnel and allow the layers to separate.

  • Purification: Separate the organic layer and neutralize it with a 10% sodium hydroxide solution. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Purify the product by atmospheric distillation. Collect the fraction boiling at 88°C. The expected yield is approximately 78%.[1][2]

Protocol 2: Synthesis of 1,3-Difluorobenzene from m-Phenylenediamine

This protocol involves the formation and isolation of the bis(diazonium) tetrafluoroborate salt, followed by thermal decomposition.

Materials:

  • m-Phenylenediamine

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid (CH₃COOH)

  • Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

Equipment:

  • Beaker or flask with cooling capabilities

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Apparatus for thermal decomposition at high temperatures

Procedure:

  • Diazotization: Dissolve m-phenylenediamine in a mixture of concentrated sulfuric acid and glacial acetic acid, cooled in an ice bath.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite while maintaining a low temperature to form the bis(diazonium) salt.

  • Precipitation of Tetrafluoroborate Salt: Add cold fluoroboric acid to the solution to precipitate the bis(diazonium) tetrafluoroborate salt.

  • Isolation and Drying: Isolate the precipitated salt by filtration, wash it with cold water, and dry it thoroughly.

  • Thermal Decomposition: Heat the dried bis(diazonium) tetrafluoroborate salt in small portions to 210°C to induce decomposition to 1,3-difluorobenzene.[3]

  • Purification: The crude product can be purified by distillation. The reported yield for this method is around 45%.[3]

Protocol 3: The Challenge of o-Phenylenediamine: Benzotriazole Formation

The direct application of the Schiemann reaction to o-phenylenediamine typically does not yield 1,2-difluorobenzene. Instead, the intermediate mono-diazonium salt undergoes a rapid intramolecular cyclization to form the stable benzotriazole.

Reaction Scheme:

o-Phenylenediamine, upon treatment with nitrous acid (generated in situ from sodium nitrite and an acid), forms a mono-diazonium salt. The proximate amino group then acts as an internal nucleophile, attacking the diazonium group to yield benzotriazole.

Mandatory Visualization

Schiemann_Reaction_Phenylenediamines cluster_p_phenylenediamine p-Phenylenediamine cluster_m_phenylenediamine m-Phenylenediamine cluster_o_phenylenediamine o-Phenylenediamine (Competing Reaction) p_pda p-Phenylenediamine p_diazotization Diazotization (NaNO₂, HF, -10°C) p_pda->p_diazotization p_decomposition In situ Thermal Decomposition p_diazotization->p_decomposition p_product 1,4-Difluorobenzene p_decomposition->p_product m_pda m-Phenylenediamine m_diazotization Diazotization (NaNO₂, H₂SO₄/AcOH) m_pda->m_diazotization m_precipitation Precipitation with HBF₄ m_diazotization->m_precipitation m_salt Isolated Bis(diazonium) Tetrafluoroborate Salt m_precipitation->m_salt m_decomposition Thermal Decomposition (210°C) m_salt->m_decomposition m_product 1,3-Difluorobenzene m_decomposition->m_product o_pda o-Phenylenediamine o_diazotization Mono-diazotization (NaNO₂, Acid) o_pda->o_diazotization o_cyclization Intramolecular Cyclization o_diazotization->o_cyclization o_product Benzotriazole o_cyclization->o_product

Caption: Experimental workflows for the Schiemann reaction with phenylenediamine isomers.

References

Application Notes and Protocols for the Synthesis of Agrochemical Intermediates Using 3,4-Difluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzene-1,2-diamine is a key aromatic building block utilized in the synthesis of various heterocyclic compounds that serve as crucial intermediates in the agrochemical industry. The presence of two fluorine atoms on the benzene ring can significantly enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical products. This document provides detailed application notes and experimental protocols for the synthesis of important agrochemical intermediates, specifically focusing on the preparation of benzimidazole and quinoxaline derivatives from this compound. These heterocyclic scaffolds are prominent in a wide range of fungicides and other crop protection agents.

Application in Agrochemical Synthesis

The primary application of this compound in the agrochemical sector lies in its role as a precursor for the synthesis of fluorinated benzimidazoles and quinoxalines. These N-heterocyclic compounds are known to exhibit potent fungicidal properties.

  • Benzimidazole Derivatives: The condensation of this compound with aldehydes or carboxylic acids leads to the formation of 5,6-difluorobenzimidazoles. The fluorine substituents can enhance the fungicidal activity of these compounds.

  • Quinoxaline Derivatives: Reaction with 1,2-dicarbonyl compounds yields 6,7-difluoroquinoxalines. These structures are integral to a number of modern fungicides, where the difluoroquinoxaline moiety contributes to the molecule's bioactivity. A notable example is the synthesis of intermediates for fungicides that target various plant pathogens.

Experimental Protocols

This section details the synthetic protocols for the preparation of key agrochemical intermediates from this compound.

Protocol 1: Synthesis of 6,7-difluoro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)quinoxaline

This protocol describes the synthesis of a difluoroquinoxaline derivative, a key intermediate in the development of novel fungicides. The synthesis involves the condensation of this compound with a pyridinyl-α-ketoaldehyde, which can be generated in situ from the corresponding α-bromoketone.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Solvent: Acetic Acid Heat to reflux A->C B 2-bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one B->C D 6,7-difluoro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)quinoxaline C->D

Figure 1: Synthesis of a difluoroquinoxaline intermediate.

Materials:

ReagentMolar Mass ( g/mol )
This compound144.12
2-bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one320.44
Glacial Acetic Acid60.05

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add glacial acetic acid to dissolve the diamine.

  • To this solution, add 2-bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it over ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent such as methanol or ethanol to obtain the pure product.

Quantitative Data Summary (Representative):

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)Reference
4,5-dichlorobenzene-1,2-diamine (1.946 mmol)1,2-di(pyridin-2-yl)ethane-1,2-dione (1.265 mmol)Glacial Acetic AcidReflux2467[1]
This compound (1.0 mmol)2-bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one (1.0 mmol)Glacial Acetic AcidReflux~24Estimated ~60-70Adapted

Note: The data for the target compound is an estimation based on a similar reaction. Researchers should optimize the conditions for the specific substrates.

Protocol 2: General Synthesis of 5,6-Difluorobenzimidazole Derivatives

This protocol outlines a general method for the synthesis of 5,6-difluorobenzimidazole derivatives, which are precursors to various fungicides. The method involves the condensation of this compound with an appropriate aldehyde in the presence of an oxidizing agent.

Reaction Workflow:

G A This compound C Condensation (e.g., Na2S2O5, DMF, 125 °C) A->C B Aromatic Aldehyde B->C D 5,6-Difluoro-2-aryl-1H-benzimidazole C->D

References

Application Notes and Protocols for One-Pot Synthesis of Substituted 1,2-Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three distinct and efficient one-pot methods for the synthesis of substituted 1,2-diamines. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering streamlined procedures for accessing this important structural motif.

Introduction

Substituted 1,2-diamines are a ubiquitous and privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. The development of efficient and atom-economical methods for their synthesis is of significant interest. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, lower costs, and increased operational simplicity. This document details three contemporary one-pot protocols for the synthesis of substituted 1,2-diamines: a photo-induced carbonyl alkylative amination, a rhodium-catalyzed hydroamination of allylic amines, and a reductive amination of β-keto esters.

I. Photo-Induced Carbonyl Alkylative Amination for Unsymmetrical 1,2-Diamine Synthesis

This multicomponent reaction provides a novel, catalyst- and base-free approach to diverse alkyl/aryl-substituted unsymmetrical 1,2-diamines.[1][2] The reaction proceeds via a visible light-mediated radical chain process, bringing together an amine, an aldehyde, and an iodoarene.[1]

Quantitative Data Summary
EntryAldehyde (a)Primary Amine (b)2-Iodobenzamide (c)ProductYield (%)
1BenzaldehydeBenzylamineN-Methyl-2-iodobenzamideN-Benzyl-N'-(methylcarbamoyl)benzyl-1,2-ethanediamine85
24-MethoxybenzaldehydeBenzylamineN-Methyl-2-iodobenzamideN-(4-Methoxybenzyl)-N'-(methylcarbamoyl)benzyl-1,2-ethanediamine82
3CyclohexanecarboxaldehydeBenzylamineN-Methyl-2-iodobenzamideN-Cyclohexylmethyl-N'-(methylcarbamoyl)benzyl-1,2-ethanediamine75
4Benzaldehyde4-MethoxybenzylamineN-Methyl-2-iodobenzamideN-(4-Methoxybenzyl)-N'-(methylcarbamoyl)benzyl-1,2-ethanediamine80
5BenzaldehydeBenzylamineN-Phenyl-2-iodobenzamideN-Benzyl-N'-(phenylcarbamoyl)benzyl-1,2-ethanediamine78
Experimental Protocol

General Procedure: [2]

  • To a dried Schlenk tube equipped with a magnetic stir bar, add the aldehyde a (0.3 mmol, 1.5 equiv.), the primary amine b (0.2 mmol, 1.0 equiv.), acetic acid (0.2 mmol, 1.0 equiv.), 1,2-dichloroethane (DCE, 4.0 mL), and 5 Å molecular sieves (300 mg).

  • Stir the mixture for 30 minutes at room temperature.

  • Sequentially add the 2-iodobenzamide derivative c (0.4 mmol, 2.0 equiv.) and tris(trimethylsilyl)silane (0.4 mmol, 2.0 equiv.).

  • Seal the tube and stir the reaction mixture under a nitrogen atmosphere at room temperature while irradiating with a 450 nm visible light source for 6 hours.

  • After the reaction is complete, add 1 M HCl (1.0 mL) and ethanol (10 mL) to the solution and stir for an additional 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1,2-diamine product.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification A Aldehyde (a) mix1 Mix and Stir (30 min, RT) A->mix1 B Primary Amine (b) B->mix1 C Acetic Acid C->mix1 D DCE + 5Å MS D->mix1 react Irradiate (450 nm, 6h, RT, N2) mix1->react Add Sequentially E 2-Iodobenzamide (c) E->react F Tris(trimethylsilyl)silane F->react quench Stir (30 min) react->quench G 1M HCl + EtOH G->quench H Filter and Concentrate quench->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for Photo-Induced 1,2-Diamine Synthesis.

II. Rhodium-Catalyzed Hydroamination of Allylic Amines

This method provides a highly atom-economical route to unsymmetrical vicinal diamines through the rhodium-catalyzed hydroamination of primary and secondary allylic amines with a diverse range of amine nucleophiles.[3][4][5]

Quantitative Data Summary
EntryAllylic AmineAmine NucleophileCatalyst Loading (mol%)ProductYield (%)Diastereomeric Ratio (dr)
1N-Allyl-N-phenylamineMorpholine5N-(2-(Morpholin-4-yl)propyl)aniline89>20:1
2N-AllylanilinePiperidine5N-(2-(Piperidin-1-yl)propyl)aniline85>20:1
3N-Allyl-4-methoxyanilineMorpholine5N-(2-(Morpholin-4-yl)propyl)-4-methoxyaniline92>20:1
4N-AllylbenzylaminePyrrolidine5N-Benzyl-N-(2-(pyrrolidin-1-yl)propyl)amine78>20:1
5N-Allyl-N-methylbenzylamineMorpholine10N-Methyl-N-benzyl-N'-(2-morpholino)propylamine72>20:1
Experimental Protocol

General Procedure: [5]

  • In a nitrogen-filled glovebox, add [Rh(COD)2]BF4 (5 mol%) and the appropriate phosphine ligand (e.g., DPEphos, 5.5 mol%) to a vial.

  • Add the desired solvent (e.g., toluene, 0.5 M).

  • Add the allylic amine (1.0 equiv.) followed by the amine nucleophile (2.0 equiv.).

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2-diamine.

Workflow Diagram

G cluster_prep Catalyst and Reagent Preparation (Glovebox) cluster_reaction Hydroamination Reaction cluster_workup Workup and Purification A [Rh(COD)2]BF4 mix Combine in Vial A->mix B Phosphine Ligand B->mix C Toluene C->mix D Allylic Amine D->mix E Amine Nucleophile E->mix react Stir (RT, 24-48h) mix->react F Concentrate react->F G Column Chromatography F->G H Final Product G->H

Caption: Workflow for Rh-Catalyzed Hydroamination.

III. One-Pot Reductive Amination of Amino Acid-Derived β-Keto Esters

This protocol describes a two-step, one-pot procedure for the synthesis of β,γ-diamino esters from amino acid-derived β-keto esters.[6][7] The method involves the formation of imine/enamine intermediates followed by in situ reduction.[6]

Quantitative Data Summary
Entryβ-Keto EsterAmineAdditiveReducing AgentProductYield (%)Diastereomeric Ratio
1Phenylalanine-derived β-keto esterAlanine tert-butyl esterAcOHNaBH3CNDiastereomeric β,γ-diamino ester701:1
2Phenylalanine-derived β-keto esterGlycine tert-butyl esterAcOHNaBH3CNDiastereomeric β,γ-diamino ester651:1.2
3Phenylalanine-derived β-keto esterBenzylamineAcOHNaBH3CNN-Benzyl-β,γ-diamino ester751:1.5
4Tryptophan-derived β-keto esterAlanine tert-butyl esterAcOHNaBH3CNDiastereomeric β,γ-diamino ester681:1
5Phenylalanine-derived β-keto esterAnilineAcOHNaBH3CNN-Phenyl-β,γ-diamino ester551:2
Experimental Protocol

Two-Step, One-Pot Procedure: [6]

  • To a stirred solution of the β-keto ester (1.6 mmol) in chloroform (10 mL), add the corresponding amine (4.8 mmol) and acetic acid (1.6 mmol).

  • If the amine is provided as a hydrochloride salt, add triethylamine (4.8 mmol) to release the free amine.

  • Stir the mixture at 50 °C until the complete formation of the imine/enamine intermediates is observed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and add sodium cyanoborohydride (NaBH3CN, 3.2 mmol).

  • Stir the mixture at room temperature until the complete reduction of the imine/enamine intermediates.

  • Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired diamino ester derivatives.

Workflow Diagram

G cluster_step1 Step 1: Imine/Enamine Formation cluster_step2 Step 2: Reduction cluster_workup Workup and Purification A β-Keto Ester mix1 Mix and Heat (50°C) A->mix1 B Amine B->mix1 C Acetic Acid C->mix1 D Chloroform D->mix1 reduce Stir (RT) mix1->reduce Cool to RT and Add E NaBH3CN E->reduce F Quench with Water reduce->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for Reductive Amination of β-Keto Esters.

References

Application Notes and Protocols: Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. Fluorinated heterocyles are prevalent in a wide array of pharmaceuticals and agrochemicals, owing to the unique effects of fluorine substitution, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various fluorinated heterocyclic compounds, along with insights into their biological applications.

I. Electrophilic Fluorination of N-Heterocycles

Electrophilic fluorinating reagents are widely used for the direct introduction of fluorine onto electron-rich heterocyclic systems. Reagents such as Selectfluor® are valued for their stability and operational simplicity.[4]

A. Application Note: Synthesis of Fluorinated Pyridines and Pyridin-2(1H)-ones using Selectfluor®

The direct fluorination of pyridines and their derivatives is a crucial transformation in the synthesis of many biologically active compounds. Selectfluor® provides a versatile and effective means to achieve this, often under mild conditions. The regioselectivity of the fluorination is highly dependent on the substitution pattern of the pyridine ring. For instance, 2-aminopyridines and pyridin-2(1H)-ones can be selectively fluorinated, with the amino or hydroxyl group activating the pyridine system.[5]

Table 1: Electrophilic Fluorination of 2-Aminopyridines and Pyridin-2(1H)-ones with Selectfluor® [5]

EntrySubstrateProductSolvent SystemTime (h)Yield (%)
12-Aminopyridine2-Amino-3-fluoropyridine & 2-Amino-5-fluoropyridineCHCl₃/H₂O1275 (3:1 mixture)
24-Methyl-2-aminopyridine2-Amino-3-fluoro-4-methylpyridineCHCl₃/H₂O1285
3Pyridin-2(1H)-one3-Fluoro-pyridin-2(1H)-one & 5-Fluoro-pyridin-2(1H)-oneCHCl₃/H₂O2460 (1:1 mixture)
44-Methyl-pyridin-2(1H)-one3-Fluoro-4-methyl-pyridin-2(1H)-oneCHCl₃/H₂O2470
B. Experimental Protocol: General Procedure for the Fluorination of 1,2-Dihydropyridines with Selectfluor®[6]

This protocol describes the synthesis of fluorinated 3,6-dihydropyridines, which can be subsequently converted to the corresponding fluorinated pyridines.

Materials:

  • Substituted 1,2-dihydropyridine (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (MeCN), anhydrous (10 mL)

Procedure:

  • To a stirred solution of the 1,2-dihydropyridine in anhydrous acetonitrile, add Selectfluor® in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated 3,6-dihydropyridine.

Conversion to Fluorinated Pyridines: The resulting 3-fluoro-3,6-dihydropyridines can be converted to the corresponding pyridines by elimination of hydrogen fluoride. This can often be achieved by storing a solution of the dihydropyridine in deuterochloroform at room temperature for 2-4 days, followed by evaporation of the solvent and purification.[6]

Diagram 1: General Workflow for Electrophilic Fluorination

G Start Start: 1,2-Dihydropyridine Reaction Electrophilic Fluorination Start->Reaction Reagent Selectfluor® in MeCN Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product1 Product: Fluorinated 3,6-Dihydropyridine Purification->Product1 Elimination HF Elimination (e.g., in CDCl3) Product1->Elimination Product2 Final Product: Fluorinated Pyridine Elimination->Product2

Caption: Workflow for the synthesis of fluorinated pyridines via electrophilic fluorination.

II. C-H Trifluoromethylation of Heterocycles

The introduction of a trifluoromethyl (CF₃) group can dramatically alter the properties of a heterocyclic compound, often leading to improved metabolic stability and bioavailability.[2] The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a widely used, stable, and inexpensive source of the trifluoromethyl radical.[7][8]

A. Application Note: Innate C-H Trifluoromethylation

Direct C-H trifluoromethylation avoids the need for pre-functionalization of the heterocyclic substrate. The use of the Langlois reagent in combination with an oxidant like tert-butyl hydroperoxide (TBHP) allows for the trifluoromethylation of a broad range of heterocycles at their innately reactive positions.[7][9] This method is operationally simple and can be performed at ambient temperature.[7]

Table 2: Trifluoromethylation of Heterocycles using Langlois Reagent [9]

EntrySubstrateProductOxidantSolventYield (%)
14-tert-Butylpyridine2-Trifluoromethyl-4-tert-butylpyridinet-BuOOHDCM/H₂O75
2Caffeine8-Trifluoromethylcaffeinet-BuOOHDCM/H₂O81
3Varenicline5-Trifluoromethylvareniclinet-BuOOHDCM/H₂O60 (4:1 selectivity)
4Dihydroquinine7-Trifluoromethyldihydroquininet-BuOOHDCM/H₂O55
B. Experimental Protocol: General Procedure for C-H Trifluoromethylation[9]

Materials:

  • Heterocyclic substrate (1.0 mmol)

  • Sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a flask containing the heterocyclic substrate, add dichloromethane and water (typically a 2.5:1 ratio).

  • Add the Langlois reagent to the biphasic mixture.

  • Add the tert-butyl hydroperoxide dropwise to the stirred mixture at room temperature.

  • Continue stirring vigorously at room temperature for the specified time (monitor by TLC or GC-MS).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Radical Trifluoromethylation Workflow

G Start Start: Heterocycle Reaction Radical Trifluoromethylation (DCM/H₂O) Start->Reaction Reagents Langlois Reagent + t-BuOOH Reagents->Reaction Workup Phase Separation & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: Trifluoromethylated Heterocycle Purification->Product

Caption: General workflow for C-H trifluoromethylation using Langlois reagent.

III. Synthesis of Fluorinated Drug Scaffolds

The following protocols detail the synthesis of key fluorinated heterocyclic drugs, highlighting the practical application of fluorination chemistry in pharmaceutical development.

A. Application Note: Synthesis of Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[10] Its synthesis involves the condensation of a fluorinated oxindole derivative with a substituted pyrrole.[3][9]

B. Experimental Protocol: Synthesis of Sunitinib[3][9][11]

Step 1: Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide A detailed, multi-step synthesis is required to prepare this intermediate, often starting from commercially available materials.

Step 2: Condensation to form Sunitinib Materials:

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 equiv)

  • 5-Fluoro-2-oxindole (1.0 equiv)

  • Pyrrolidine (catalytic amount)

  • Methanol or Ethanol

Procedure:

  • To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide in methanol or ethanol, add 5-fluoro-2-oxindole.

  • Add a catalytic amount of pyrrolidine to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) for 4-6 hours.

  • Cool the mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent (e.g., methanol or diethyl ether), and dry under vacuum to yield crude Sunitinib.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMSO/ethanol).[9]

C. Application Note: Synthesis of Voriconazole

Voriconazole is a triazole antifungal medication used to treat serious fungal infections.[11] Its synthesis is stereochemically complex, involving the creation of two chiral centers. A key step involves the coupling of a fluorinated phenyl triazolyl ethanone with a fluorinated pyrimidine derivative.[11][12][13]

D. Experimental Protocol: Key Step in Voriconazole Synthesis[12]

This protocol outlines a Reformatsky-type reaction, a critical step in one of the synthetic routes to Voriconazole.

Materials:

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (1.0 equiv)

  • 3-Bromo-5-fluoropyrimidine (1.5 equiv)

  • Zinc dust (activated) (6.0 equiv)

  • Lead powder (5% w/w of Zinc)

  • Iodine (catalytic and stoichiometric amounts)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

Procedure:

  • Activate the zinc dust by stirring with lead powder and a solution of iodine in THF.

  • Cool the suspension and add a solution of the difluorophenyl triazolyl ethanone, bromofluoropyrimidine, and a small amount of iodine in THF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the reaction mixture to remove inorganic salts and add acetic acid to the filtrate.

  • The resulting intermediate can then be carried forward through further steps, including de-bromination and chiral resolution, to yield the final Voriconazole product.

IV. Biological Signaling Pathways of Fluorinated Heterocyclic Drugs

Understanding the mechanism of action of fluorinated heterocyclic drugs is crucial for drug development and optimization.

A. Celecoxib Signaling Pathway

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[14][15] Its primary mechanism involves blocking the synthesis of prostaglandins.[14] However, it also has anticancer effects that are independent of COX-2 inhibition, involving the induction of apoptosis and cell cycle arrest.[1][16]

Diagram 3: Celecoxib Mechanism of Action

G Celecoxib Celecoxib COX2 COX-2 (PTGS2) Celecoxib->COX2 inhibits Apoptosis Induction of Apoptosis (Caspase activation) Celecoxib->Apoptosis induces (COX-2 independent) CellCycle Cell Cycle Arrest Celecoxib->CellCycle induces (COX-2 independent) Angiogenesis Inhibition of Angiogenesis (VEGFA, MMP9) Celecoxib->Angiogenesis inhibits (COX-2 independent) Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 converts Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate

Caption: Simplified signaling pathway for Celecoxib's anti-inflammatory and anticancer effects.

B. Sitagliptin Signaling Pathway

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[17] It works by increasing the levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[17] It has also been shown to have protective effects on vascular smooth muscle cells, potentially through the ERK1/2 signaling pathway, and to ameliorate diabetic nephropathy by blocking the TGF-β1/Smad signaling pathway.[18][19]

Diagram 4: Sitagliptin Mechanism of Action

G Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 inhibits TGFb_Smad TGF-β1/Smad Pathway Sitagliptin->TGFb_Smad blocks ERK12 ERK1/2 Pathway Sitagliptin->ERK12 modulates Incretins Incretin Hormones (GLP-1, GIP) Incretins->DPP4 degraded by Pancreas Pancreatic β-cells Incretins->Pancreas stimulate Glucagon Glucagon Release Incretins->Glucagon decreases Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Control Insulin->Glucose improves Glucagon->Glucose (improves by decreasing) Kidney Renal Protection TGFb_Smad->Kidney affects Vascular Vascular Protection ERK12->Vascular affects

Caption: Mechanism of action of Sitagliptin in glycemic control and organ protection.

References

Application Notes and Protocols for the Interfacial Polymerization of 3,4-Difluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential applications and a generalized experimental protocol for the use of 3,4-difluorobenzene-1,2-diamine as a monomer in interfacial polymerization. The incorporation of fluorine atoms into a polymer backbone can impart unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity, which are highly desirable in various advanced applications.

Introduction to this compound in Interfacial Polymerization

Interfacial polymerization is a powerful technique for synthesizing a wide range of polymers at the interface of two immiscible liquids.[1][2] This method is particularly well-suited for the rapid formation of thin films and membranes.[3] The use of aromatic diamines is common in these reactions, often in combination with acyl chlorides, to produce polyamides.[4][5]

This compound is an aromatic diamine containing two fluorine substituents on the benzene ring. The strong electron-withdrawing nature of fluorine can influence the reactivity of the amine groups and the properties of the resulting polymer. Fluorinated polymers often exhibit unique characteristics beneficial for biomedical and pharmaceutical applications, such as altered drug release profiles and enhanced biocompatibility.[6][7] The inclusion of fluorine can increase lipophilicity and metabolic stability, which are advantageous properties in drug delivery systems.[6][8]

This application note outlines a hypothetical protocol for the interfacial polymerization of this compound with trimesoyl chloride (TMC) to form a fluorinated polyamide, and discusses its potential applications.

Potential Applications

The unique properties imparted by the fluorine atoms in the polymer backbone suggest several advanced applications:

  • Drug Delivery: The fluorinated polyamide may be suitable for creating microcapsules or nanoparticles for controlled drug release. The hydrophobicity and chemical resistance of the polymer could protect the encapsulated drug and modulate its release kinetics.[1]

  • High-Performance Membranes: Fluorinated polyamide thin films could be used in separation processes, such as nanofiltration or reverse osmosis, where chemical and thermal stability are crucial.[3][9]

  • Biomedical Coatings: The polymer could be used as a biocompatible and chemically resistant coating for medical devices.

Proposed Experimental Protocol: Interfacial Polymerization

This protocol describes the synthesis of a fluorinated polyamide thin film or microcapsules using this compound and trimesoyl chloride (TMC).

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Trimesoyl chloride (TMC)≥98%Sigma-Aldrich
Hexane (or other organic solvent)Anhydrous, ≥99%Fisher Scientific
Deionized WaterHigh-purityIn-house
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%VWR
Polysulfone support membrane (for films)-Sterlitech

3.2. Solution Preparation

  • Aqueous Phase: Prepare a solution of this compound in deionized water. The concentration can be varied (see Table 2). An acid scavenger, such as sodium hydroxide, can be added to neutralize the HCl byproduct of the reaction.[1]

  • Organic Phase: Prepare a solution of trimesoyl chloride (TMC) in an anhydrous organic solvent like hexane. The concentration should be optimized based on the desired polymer properties.

3.3. Polymerization Procedure (for Thin Film Synthesis)

  • Immerse a polysulfone support membrane in the aqueous this compound solution for a specified time to ensure complete wetting.

  • Remove the support from the aqueous solution and eliminate excess solution from the surface, for instance, by using a rubber roller or air knife.

  • Bring the amine-saturated support into contact with the organic TMC solution to initiate the interfacial polymerization reaction.[3]

  • Allow the reaction to proceed for a defined duration.

  • Remove the resulting polyamide thin-film composite membrane from the organic phase and rinse it thoroughly with the organic solvent to remove unreacted TMC.

  • Finally, dry the membrane under controlled conditions (e.g., in an oven at a moderate temperature).

3.4. Key Experimental Parameters

The properties of the resulting polymer can be tailored by adjusting the following parameters:

ParameterProposed RangePurpose
Diamine Concentration (aq.)0.5 - 5.0 % (w/v)Influences the density and thickness of the polymer layer.
TMC Concentration (org.)0.05 - 0.5 % (w/v)Affects the degree of cross-linking and surface morphology.
Reaction Time30 - 300 secondsDetermines the extent of polymerization and film thickness.
Curing Temperature60 - 100 °CPost-treatment to enhance cross-linking and mechanical stability.
Additives (e.g., surfactants)0.01 - 0.1 % (w/v)Can modify the surface tension and influence film formation.[10]

Polymer Characterization

A comprehensive characterization of the synthesized fluorinated polyamide is essential to understand its properties and suitability for various applications.[11]

Characterization TechniqueInformation Obtained
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)Confirmation of amide bond formation and presence of functional groups.[5]
X-ray Photoelectron Spectroscopy (XPS)Elemental composition of the polymer surface, confirming fluorine incorporation.
Scanning Electron Microscopy (SEM)Visualization of the surface morphology and cross-section of the polymer film.
Atomic Force Microscopy (AFM)Quantitative analysis of surface roughness.
Contact Angle MeasurementAssessment of the hydrophilicity/hydrophobicity of the polymer surface.
Thermogravimetric Analysis (TGA)Evaluation of the thermal stability of the polymer.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_polymerization Interfacial Polymerization cluster_post Post-Treatment A Aqueous Phase: This compound in Deionized Water C Immerse Support in Aqueous Phase A->C B Organic Phase: Trimesoyl Chloride (TMC) in Hexane E Contact with Organic Phase B->E D Remove Excess Aqueous Solution C->D D->E F Polymerization at Interface E->F G Rinse with Organic Solvent F->G H Drying/ Curing G->H I Characterization (FTIR, SEM, etc.) H->I

Caption: Experimental workflow for the synthesis of a fluorinated polyamide.

logical_relationship cluster_inputs Monomer & Process Parameters cluster_properties Resulting Polymer Properties cluster_applications Potential Applications Monomer This compound (Fluorinated Monomer) Properties Enhanced Thermal Stability Chemical Resistance Modified Hydrophobicity Monomer->Properties CoMonomer Trimesoyl Chloride (Cross-linker) CoMonomer->Properties Params Concentration Reaction Time Temperature Params->Properties App1 Drug Delivery (Microencapsulation) Properties->App1 App2 Specialty Membranes (Nanofiltration) Properties->App2 App3 Biomedical Coatings Properties->App3

Caption: Relationship between monomer choice and potential applications.

Conclusion

The use of this compound as a monomer in interfacial polymerization presents a promising avenue for the development of novel fluorinated polyamides. The outlined protocol provides a foundational methodology for synthesizing and characterizing these materials. Further research should focus on optimizing the polymerization conditions and evaluating the performance of the resulting polymers in specific applications, such as drug delivery systems and high-performance separation membranes. The unique properties imparted by the fluorine content are expected to yield materials with superior performance characteristics.

References

Application Notes: Synthesis and Utility of Specialized Fluorinated Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic dyes and pigments can dramatically alter their chemical and physical properties, leading to enhanced performance and novel applications. Fluorination can improve thermal stability, lightfastness, and chemical resistance. Furthermore, in the context of fluorescent dyes, it can modulate absorption and emission spectra, increase quantum yields, and enhance photostability.[1][2] These attributes make fluorinated dyes and pigments highly valuable in diverse fields, including materials science, biotechnology, and medicine.[3][4]

Application in Drug Discovery and Biomedical Research

In drug discovery and biomedical research, fluorinated fluorescent dyes are instrumental. The unique properties imparted by fluorine, such as altered lipophilicity and metabolic stability, can be advantageous for in vivo imaging and diagnostics.[3][5] For instance, fluorinated dyes can exhibit improved cell permeability and targeting capabilities.[3] Moreover, the use of the fluorine-18 isotope in positron emission tomography (PET) imaging has opened new avenues for creating diagnostic tools.[3][5]

Key Fluorinated Dye Classes and Their Synthesis

Several classes of fluorinated dyes have been developed, each with distinct synthetic routes and applications. This document provides an overview of the synthesis of fluorinated azo dyes and fluorescein derivatives.

Protocol 1: Synthesis of a Fluorinated Azo Dye

This protocol details the synthesis of a vibrant red azo dye, (E)-1-((3-chloro-4-fluorophenyl)diazenyl)naphthalen-2-ol, through the diazotization of 3-chloro-4-fluoroaniline and subsequent coupling with 2-naphthol.[6] Azo dyes are a major class of synthetic colorants characterized by the –N=N– functional group.[6][7]

Experimental Workflow: Fluorinated Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_workup Product Isolation A 3-Chloro-4-fluoroaniline in HCl and Deionized Water B Cool to 0-5 °C in Ice Bath A->B C Add Sodium Nitrite Solution Dropwise B->C Maintain Temp. D Stir for 20 mins in Ice Bath C->D Ensure Complete Reaction E Diazonium Salt Solution D->E H Slowly Add Diazonium Salt Solution E->H Reactant F 2-Naphthol in 10% NaOH Solution G Cool to 0-5 °C in Ice Bath F->G Vigorous Stirring G->H Continuous Stirring I Precipitation of Azo Dye J Filter Precipitate I->J K Wash with Cold Deionized Water J->K L Dry the Product K->L M Final Azo Dye Product L->M Fluorescein_Synthesis cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation A Fluorinated Resorcinol (2 equiv) D Combine Reactants A->D B Phthalic Anhydride Derivative (1 equiv) B->D C Methanesulfonic Acid (1 M) C->D E Heat at 80-85 °C under dry Nitrogen D->E F Reaction Time: 36-48 hours E->F G Cool Reaction Mixture F->G H Pour into Ice Water G->H I Filter the Precipitate H->I J Dry in vacuo at 60 °C I->J K Final Fluorinated Fluorescein Product J->K

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Difluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-Difluorobenzene-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of pure this compound?

A1: Pure this compound is typically a solid at room temperature. The appearance can range from white to light brown crystals or powder. Significant deviation from this, such as a dark brown or tar-like appearance, indicates the presence of impurities.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

Q3: What are the optimal storage conditions for purified this compound?

A3: this compound, like many aromatic diamines, can be sensitive to light and air. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept in a cool, dark, and dry place.

Q4: My purified this compound is discolored (yellow to brown). Is it still usable?

A4: Discoloration often indicates the presence of oxidation byproducts. While it may be suitable for some applications, for sensitive downstream reactions, further purification is recommended. The level of discoloration can be an initial qualitative indicator of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Issue 1: Persistent Color in the Purified Product

  • Problem: After purification by column chromatography or recrystallization, the product remains colored (typically yellow or brown).

  • Possible Causes:

    • Oxidation: Aromatic diamines are prone to oxidation, leading to colored impurities.

    • Residual Nitro Compounds: If the diamine was synthesized by the reduction of a dinitro precursor (e.g., 1,2-difluoro-4,5-dinitrobenzene), incomplete reduction can leave colored nitro-aromatic impurities.

  • Solutions:

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Use with caution as it can also adsorb the desired product, potentially lowering the yield.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a more effective method for separating colored impurities.

    • Workup with a Reducing Agent: A gentle wash with a dilute aqueous solution of a reducing agent like sodium bisulfite during the initial workup can sometimes help to remove certain colored oxidation byproducts.

Issue 2: Multiple Spots on Thin-Layer Chromatography (TLC) After Purification

  • Problem: The TLC plate of the purified product shows more than one spot.

  • Possible Causes:

    • Incomplete Reaction: Unreacted starting materials may be present.

    • Isomeric Byproducts: The synthesis may have produced regioisomers.

    • Decomposition: The product may be degrading during the purification process, especially if excessive heat is applied.

  • Solutions:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different solvent systems for your TLC to achieve better separation. This will help in developing a more effective eluent for column chromatography. A common starting point for aromatic diamines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

      • Gradient Elution: Employing a gradient elution (gradually increasing the polarity of the eluent) during column chromatography can improve the separation of compounds with similar polarities.

    • Re-purification: It may be necessary to perform a second purification step. For example, if you initially used recrystallization, follow it with column chromatography.

Issue 3: Low Recovery Yield After Purification

  • Problem: The amount of purified product obtained is significantly lower than expected.

  • Possible Causes:

    • Product Loss During Transfers: Multiple transfer steps can lead to mechanical losses.

    • High Solubility in Recrystallization Solvent: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures.

    • Irreversible Adsorption on Silica Gel: Highly polar compounds can sometimes bind strongly to the silica gel in column chromatography.

  • Solutions:

    • Recrystallization Solvent Selection: Carefully select a recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

    • Column Chromatography Optimization:

      • To mitigate strong adsorption on silica, a small amount of a competing amine, such as triethylamine (~0.1-1%), can be added to the eluent.[1] This helps to "neutralize" the acidic silanol groups on the silica surface.[1]

      • Ensure the crude product is properly loaded onto the column (dry loading is often preferred for better separation).

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is adapted from a method used for the purification of the isomeric 4,5-difluorobenzene-1,2-diamine and should be a good starting point.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate (EtOAc) in hexanes. A typical starting point is a gradient from 10% to 50% EtOAc in hexanes. The optimal gradient should be determined by TLC analysis first.

  • Procedure:

    • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% EtOAc in hexanes).

    • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC.

    • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvent choices for polar fluorinated molecules include alcohols (ethanol, isopropanol), esters (ethyl acetate), and solvent pairs like ethanol/water or ethyl acetate/hexanes.[2]

  • General Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, and you wish to decolorize it, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

    • Filter the hot solution to remove any insoluble impurities (and activated carbon, if used).

    • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

    • Further cool the solution in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Polar Fluorinated Aromatic Amines [2]

Solvent ClassExamplesPolarity (Dielectric Constant, ε)Potential Interactions with Polar Fluorinated Molecules
Protic SolventsWater, Methanol, Ethanol, IsopropanolHighHydrogen bonding (donor and acceptor), dipole-dipole
Aprotic Polar SolventsAcetone, Acetonitrile, Ethyl AcetateMedium to HighDipole-dipole, potential for C-F···H-C interactions
EthersDiethyl ether, Tetrahydrofuran (THF)Low to MediumDipole-dipole, weak hydrogen bond acceptor
Halogenated SolventsDichloromethane (DCM), ChloroformLow to MediumDipole-dipole, potential for halogen bonding
Aromatic HydrocarbonsToluene, XylenesLowπ-stacking, C-F···π interactions
Aliphatic HydrocarbonsHexanes, HeptaneVery LowVan der Waals forces (generally used as anti-solvents)

Table 2: Typical Column Chromatography Parameters for Aromatic Amines

ParameterRecommendation
Stationary Phase Silica Gel
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate, Dichloromethane/Methanol
Mobile Phase Modifier 0.1-1% Triethylamine (to reduce peak tailing)
Detection Method UV (at 254 nm or another appropriate wavelength), TLC with staining

Visualizations

PurificationWorkflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Single major spot, minor impurities column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple spots or closely eluting impurities purity_check Purity Check (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Pure further_purification Requires Further Purification purity_check->further_purification Not Pure TroubleshootingTree start Problem with Purified Product color_issue Persistent Color? start->color_issue tlc_issue Multiple Spots on TLC? start->tlc_issue yield_issue Low Yield? start->yield_issue color_issue->tlc_issue No activated_carbon Try Recrystallization with Activated Carbon color_issue->activated_carbon Yes tlc_issue->yield_issue No optimize_column Optimize Column Conditions (e.g., gradient elution) tlc_issue->optimize_column Yes check_solubility Re-evaluate Recrystallization Solvent yield_issue->check_solubility Yes (Recrystallization) modify_column Modify Column Eluent (e.g., add Triethylamine) yield_issue->modify_column Yes (Column) column Use Column Chromatography activated_carbon->column If color persists re_purify Re-purify with a different method optimize_column->re_purify If still impure

References

Improving reaction yield in the synthesis of 4,5-Difluoro-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions to improve the reaction yield and purity in the synthesis of 4,5-Difluoro-1,2-phenylenediamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 4,5-Difluoro-1,2-phenylenediamine, typically prepared by the reduction of 4,5-Difluoro-2-nitroaniline, can stem from several factors:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion.

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

      • Increase Catalyst Load: For catalytic hydrogenations (e.g., using Pd/C), a higher catalyst loading or a fresh batch of catalyst may be necessary.

      • Optimize Hydrogen Pressure: In catalytic hydrogenations, ensure the system is properly sealed and maintained at the recommended pressure (e.g., 50 psi).[1]

  • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can be sensitive to impurities.

    • Troubleshooting:

      • Use high-purity starting materials and solvents.

      • Ensure the reaction vessel is clean and free of potential catalyst poisons.

  • Suboptimal Reducing Agent: When using chemical reducing agents like tin(II) chloride (SnCl₂), the stoichiometry and reaction conditions are crucial.

    • Troubleshooting:

      • Ensure the correct molar excess of the reducing agent is used.

      • Control the reaction temperature, as overheating can lead to side reactions.

  • Product Degradation: Phenylenediamines can be susceptible to oxidation, especially in the presence of air and light.

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Once the reaction is complete, work up the product promptly.

      • Store the purified product under an inert atmosphere and protected from light.

Q2: I am observing significant impurities in my final product. How can I identify and minimize them?

A2: Impurities often arise from incomplete reactions or side reactions.

  • Common Impurities:

    • Unreacted Starting Material (4,5-Difluoro-2-nitroaniline): This is a common impurity if the reduction is incomplete.

    • Partially Reduced Intermediates: Such as nitroso or hydroxylamine species.

    • Oxidation Products: Phenylenediamines can oxidize to form colored impurities.

  • Minimization Strategies:

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction and ensure complete conversion of the starting material.

    • Inert Atmosphere: As mentioned previously, working under an inert atmosphere can significantly reduce the formation of oxidation products.

    • Purification: Proper purification techniques are essential. Crystallization from a suitable solvent system (e.g., hexane or ethanol/water) is often effective.[1] For stubborn impurities, column chromatography may be necessary.

Q3: The purification of 4,5-Difluoro-1,2-phenylenediamine is proving difficult. What are the best practices?

A3: Purification can be challenging due to the compound's potential for oxidation and its physical properties.

  • Crystallization: This is the most common and effective method.

    • Solvent Selection: Hexane is a reported solvent for crystallization.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystal formation and impurity rejection.

    • Decolorization: If the crude product is highly colored, treatment with activated charcoal during the dissolution step (before hot filtration) can help remove colored impurities.

  • Distillation: While possible under reduced pressure, it can lead to decomposition if the material is not sufficiently pure.[2] This method should be approached with caution.

  • Handling Precautions: Due to its sensitivity to air, it is advisable to handle the purified product in an inert atmosphere (e.g., a glovebox) and store it in a tightly sealed container, protected from light.

Data Presentation: Comparison of Synthesis Methods

Starting MaterialReagents & ConditionsSolventYieldReference
4,5-Difluoro-2-nitroaniline10% Palladium on carbon, 50 psi H₂Methanol98%[1]
4,5-Difluoro-2-nitroanilinePalladium on activated charcoal, 1 atm H₂Methanol97%[1]
4,5-Difluoro-2-nitro-phenylamineTin(II) chloride dihydrate, refluxEthanol62%[1]

Experimental Protocols

Method 1: Catalytic Hydrogenation with Palladium on Carbon

  • Reaction Setup: In a hydrogenation vessel, combine 4,5-Difluoro-2-nitroaniline (1 equivalent) and 10% palladium on carbon (typically 10-20% by weight of the starting material) in methanol.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible (typically 3-12 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent like hexane to yield pure 4,5-Difluoro-1,2-phenylenediamine as a solid.[1]

Method 2: Reduction with Tin(II) Chloride Dihydrate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-Difluoro-2-nitro-phenylamine (1 equivalent) and tin(II) chloride dihydrate (approximately 5 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC until completion (typically 30 minutes to a few hours).[1]

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH 10-12) by adding an aqueous solution of sodium hydroxide (e.g., 5%).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers.

  • Isolation: Dry the combined organic layers over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Crystallize the resulting solid from hexane to obtain pure 4,5-Difluoro-1,2-phenylenediamine.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine 4,5-Difluoro-2-nitroaniline, Catalyst/Reducing Agent, and Solvent B React under appropriate conditions (e.g., H2 pressure, reflux) A->B C Filter catalyst (if applicable) B->C D Quench and/or neutralize reaction B->D E Extract with organic solvent D->E F Dry organic layer and concentrate E->F G Crystallize from suitable solvent F->G H Isolate and dry pure product G->H

Caption: General experimental workflow for the synthesis of 4,5-Difluoro-1,2-phenylenediamine.

troubleshooting_yield Start Low Reaction Yield Incomplete Incomplete Reaction? Start->Incomplete Degradation Product Degradation? Incomplete->Degradation No Sol_Incomplete1 Extend reaction time Increase catalyst/reagent load Incomplete->Sol_Incomplete1 Yes Loss Product Loss during Work-up? Degradation->Loss No Sol_Degradation Use inert atmosphere Minimize exposure to air/light Degradation->Sol_Degradation Yes Sol_Loss Optimize extraction pH Ensure complete precipitation/crystallization Loss->Sol_Loss Yes Sol_Incomplete2 Check catalyst activity Optimize reaction temperature Sol_Incomplete1->Sol_Incomplete2

References

Identifying side products in the reduction of 3,4-difluoro-1,2-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and manipulation of fluorinated aromatic compounds. It provides troubleshooting advice and detailed protocols for the reduction of 3,4-difluoro-1,2-dinitrobenzene to its corresponding diamine, a critical building block in various pharmaceutical and materials science applications.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the reduction of 3,4-difluoro-1,2-dinitrobenzene, focusing on the identification and mitigation of side products.

Q1: My reaction is producing a complex mixture of products instead of the desired 3,4-difluoro-1,2-phenylenediamine. What are the likely side products?

A1: The reduction of dinitroaromatic compounds can be complex, proceeding through several intermediates. Undesired side reactions can lead to a variety of byproducts. The most common side products in the reduction of 3,4-difluoro-1,2-dinitrobenzene include:

  • Partially Reduced Intermediates: One of the nitro groups may be reduced to a nitroso or hydroxylamine functional group, which can be stable enough to be isolated under certain conditions.

  • Amino-nitro Compound: Incomplete reduction can lead to the formation of 3,4-difluoro-2-nitroaniline or 4,5-difluoro-2-nitroaniline.

  • Azoxy and Azo Compounds: Condensation reactions between the nitroso and hydroxylamine intermediates can form azoxy and azo compounds, especially under neutral or basic conditions.

  • Defluorinated Products: Under harsh reaction conditions or with certain catalysts, one or both of the fluorine atoms can be removed from the aromatic ring, a process known as hydrodefluorination.

  • Aminophenols: In acidic reduction media, the hydroxylamine intermediate can undergo rearrangement to form aminophenols.

Q2: I am observing a significant amount of colored impurities (e.g., orange, red, or brown) in my reaction mixture. What could be the cause?

A2: The formation of colored impurities is often indicative of the presence of azoxy and azo compounds, which are typically colored. These arise from the condensation of partially reduced nitro-intermediates. The formation of these side products is often promoted by:

  • Non-optimal pH: Neutral to basic conditions can favor the condensation reactions leading to azoxy and azo compounds.

  • Localized High Temperatures: Poor heat dissipation can lead to localized "hot spots" in the reaction mixture, promoting side reactions. Reductions of nitro compounds are often highly exothermic.

  • Insufficient Reducing Agent or Catalyst Activity: If the reduction of the intermediates to the amine is slow, their concentration builds up, increasing the likelihood of condensation.

Q3: How can I minimize the formation of azoxy and azo compounds?

A3: To minimize the formation of these condensation byproducts, consider the following strategies:

  • Maintain Acidic Conditions: For reductions using metals like iron or tin, maintaining an acidic environment helps to protonate the intermediates, preventing their condensation.

  • Optimize Catalyst and Hydrogen Pressure in Catalytic Hydrogenation: Ensure sufficient catalyst loading and adequate hydrogen pressure to promote the complete and rapid reduction of both nitro groups to amines.

  • Control Reaction Temperature: Use a cooling bath to manage the exotherm of the reaction and maintain a consistent, optimal temperature.

Q4: My product analysis shows the presence of compounds with a lower fluorine content than expected. What is causing this defluorination and how can I prevent it?

A4: Defluorination is a potential side reaction during the catalytic hydrogenation of fluorinated aromatic compounds. This can be caused by:

  • Aggressive Hydrogenation Conditions: High temperatures, high hydrogen pressures, and prolonged reaction times can lead to the cleavage of the C-F bond.

  • Catalyst Choice: Some catalysts are more prone to causing hydrodehalogenation.

To prevent defluorination:

  • Use Milder Reaction Conditions: Lower the reaction temperature and pressure.

  • Optimize Catalyst: Screen different catalysts (e.g., different palladium or platinum catalysts on various supports) to find one with high activity for nitro group reduction but low activity for C-F bond cleavage.

  • Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to avoid over-reduction.

Q5: How can I detect and quantify the side products in my reaction mixture?

A5: A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the starting material, the desired product, and various non-volatile side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR can provide detailed structural information to definitively identify the main product and any fluorine-containing impurities.

Data on Potential Side Products

While specific quantitative data for the reduction of 3,4-difluoro-1,2-dinitrobenzene is not extensively published, the following table summarizes the expected side products and the conditions that may favor their formation based on the reduction of analogous dinitroaromatic compounds.

Side Product CategoryPotential Specific StructuresFavored Reaction ConditionsTypical Analytical Signature
Incomplete Reduction 3,4-Difluoro-2-nitroaniline, 4,5-Difluoro-2-nitroanilineInsufficient reducing agent, short reaction time, low temperatureMolecular ion in MS corresponding to C₆H₄F₂N₂O₂. Distinct 1H and 19F NMR signals different from the starting material and final product.
Condensation Products Difluoro-azoxybenzene and difluoro-azobenzene isomersNeutral or basic pH, high concentration of intermediates, localized heatingColored compounds. Molecular ions in MS corresponding to dimeric structures. Characteristic UV-Vis absorbance.
Defluorination Products 3-Fluoro-1,2-phenylenediamine, 1,2-phenylenediamineHigh temperature, high hydrogen pressure, prolonged reaction time in catalytic hydrogenationMolecular ions in MS with a mass difference of 18 Da (loss of F, gain of H) or 36 Da (loss of 2F, gain of 2H) compared to the desired product. Changes in 19F NMR spectrum.
Rearrangement Products Fluoro-aminophenol isomersStrongly acidic conditions with metal reductants (e.g., Zn/H₂SO₄)Molecular ion in MS corresponding to the addition of an oxygen atom and loss of two hydrogen atoms from the diamine. Phenolic -OH signal in 1H NMR.

Experimental Protocols

The following is a general protocol for the catalytic hydrogenation of 3,4-difluoro-1,2-dinitrobenzene, a common method for this transformation.

Objective: To reduce 3,4-difluoro-1,2-dinitrobenzene to 3,4-difluoro-1,2-phenylenediamine with high selectivity.

Materials:

  • 3,4-Difluoro-1,2-dinitrobenzene

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, add 3,4-difluoro-1,2-dinitrobenzene (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the starting material.

  • Inerting: Seal the reactor and purge several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C). Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples for analysis by TLC or HPLC.

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and disappearance of the starting material), carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3,4-difluoro-1,2-phenylenediamine can be purified by recrystallization or column chromatography if necessary.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions cluster_3 Verification start Reaction Performed analysis Analyze Crude Product (TLC, HPLC, GC-MS, NMR) start->analysis side_products Side Products Identified? analysis->side_products incomplete Incomplete Reduction (Amino-nitro compound) side_products->incomplete Yes condensation Condensation Products (Azoxy/Azo compounds) side_products->condensation defluorination Defluorination side_products->defluorination other Other Side Products side_products->other success Desired Purity Achieved side_products->success No action_incomplete Increase reducing agent/catalyst Increase reaction time/temperature incomplete->action_incomplete action_condensation Adjust pH (acidic for metal reduction) Improve temperature control Optimize catalyst loading condensation->action_condensation action_defluorination Use milder conditions (temp/pressure) Screen different catalysts Reduce reaction time defluorination->action_defluorination action_other Re-evaluate reaction conditions and reagents other->action_other rerun Re-run Reaction with Optimized Conditions action_incomplete->rerun action_condensation->rerun action_defluorination->rerun action_other->rerun final_analysis Analyze Final Product rerun->final_analysis final_analysis->side_products No final_analysis->success

Caption: A logical workflow for identifying and troubleshooting the formation of side products during the reduction of 3,4-difluoro-1,2-dinitrobenzene.

Signaling Pathway for Side Product Formation

G A 3,4-Difluoro-1,2-dinitrobenzene B Nitroso-nitro Intermediate A->B +2e-, +2H+ H Defluorinated Products A->H Harsh Conditions C Hydroxylamine-nitro Intermediate B->C +2e-, +2H+ F Azoxy Compound B->F Condensation with C D Amino-nitro Intermediate C->D +2e-, +2H+ C->F E Desired Product: 3,4-Difluoro-1,2-phenylenediamine D->E +6e-, +6H+ D->H Harsh Conditions E->H Harsh Conditions G Azo Compound F->G Reduction

Caption: Reaction pathway showing the formation of the desired diamine and potential side products during the reduction of 3,4-difluoro-1,2-dinitrobenzene.

Technical Support Center: CAS 76179-40-3 (4,5-Difluoro-1,2-phenylenediamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and storage of CAS 76179-40-3, also known as 4,5-Difluoro-1,2-phenylenediamine. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with CAS 76179-40-3?

A1: The primary hazards include skin irritation, serious eye irritation, and respiratory tract irritation.[1] This compound is also air-sensitive and may decompose under high temperatures or combustion to produce poisonous fumes, including highly toxic hydrogen fluoride (HF) gas.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. The recommended PPE includes:

  • Hand Protection: Chemical-resistant gloves. It is important to inspect gloves for any damage before use.

  • Eye/Face Protection: Safety glasses with side-shields or goggles, and a face shield if there is a risk of splashing.[1][3]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[4]

Q3: What are the proper storage conditions for CAS 76179-40-3?

A3: To maintain the integrity and stability of the compound, it should be stored in a tightly closed container in a cool, dark, and dry place.[2][3] It is also recommended to store it under an inert atmosphere due to its air-sensitive nature.[1][3][4]

Q4: What materials are incompatible with CAS 76179-40-3?

A4: This compound should be kept away from strong oxidizing agents.[1][3]

Q5: What should I do in case of a spill?

A5: In the event of a spill, personal protective equipment should be worn.[2] The spilled material should be swept up carefully to avoid dispersing dust and collected into an airtight container for proper disposal in accordance with local regulations.[2][3] Ensure the area is well-ventilated.

Q6: What are the first aid measures in case of exposure?

A6: The following first aid measures are recommended:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[1][3]

  • Ingestion: Rinse the mouth with water and drink plenty of water. Seek medical attention if you feel unwell.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Material darkens or changes color over time. Exposure to air or light.This compound is air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[1][3][4] Discard if significant degradation is suspected.
Inconsistent experimental results. Impure or degraded starting material.Ensure the compound has been stored correctly. Consider re-purifying the material if its integrity is .
Irritation to skin or respiratory tract during handling. Inadequate ventilation or improper use of PPE.Always handle this compound in a well-ventilated area, preferably in a fume hood, and use the recommended personal protective equipment.[1][3][5]

Experimental Protocols

General Handling and Weighing Protocol
  • Preparation: Before handling, ensure you are in a well-ventilated laboratory space, preferably with a chemical fume hood. Put on all required personal protective equipment (lab coat, gloves, and safety goggles).

  • Inert Atmosphere: If the experiment requires stringent anhydrous or oxygen-free conditions, perform all manipulations within a glovebox or using Schlenk line techniques.

  • Weighing: To minimize dust inhalation, weigh the compound in a fume hood. Use a clean, dry spatula and weighing paper or a weighing boat. Close the container tightly immediately after use.

  • Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container according to your institution's guidelines.

  • Cleaning: Clean the work area and any equipment used with an appropriate solvent. Wash your hands thoroughly after handling the compound.[2][3]

Visualizations

safe_handling_workflow Safe Handling Workflow for CAS 76179-40-3 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_ventilation Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_ventilation and handling_weigh Weigh Compound prep_ventilation->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_dispose Dispose of Waste handling_transfer->cleanup_dispose cleanup_clean Clean Work Area cleanup_dispose->cleanup_clean cleanup_wash Wash Hands cleanup_clean->cleanup_wash

Caption: A workflow diagram illustrating the safe handling procedure for CAS 76179-40-3.

emergency_response_plan Emergency Response for CAS 76179-40-3 Exposure cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact: Wash with soap and water exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation medical_attention Seek Medical Attention if symptoms persist skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention

Caption: A logical diagram outlining the initial steps for emergency response to exposure.

References

Technical Support Center: The Balz–Schiemann Reaction for Fluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Balz–Schiemann reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of fluorobenzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Balz-Schiemann reaction?

The Balz-Schiemann reaction is a chemical process used to synthesize aryl fluorides from primary aromatic amines.[1][2][3] It involves the diazotization of an aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom onto the aromatic ring.[1][4] This method is often preferred for preparing aryl fluorides because direct fluorination of aromatic hydrocarbons can be dangerously violent and difficult to control.[5][6][7]

Q2: What are the key steps in the Balz-Schiemann reaction?

The reaction proceeds in three main stages:

  • Diazotization: A primary aromatic amine reacts with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form an aryl diazonium salt.[7]

  • Formation of Diazonium Fluoroborate: The aryl diazonium salt is then treated with fluoroboric acid (HBF₄), leading to the precipitation of the more stable aryl diazonium tetrafluoroborate intermediate.[7]

  • Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, causing it to decompose and yield the desired aryl fluoride, along with nitrogen gas and boron trifluoride.[5][6]

Q3: What are the primary safety concerns with this reaction?

The main safety hazards are associated with the diazonium salt intermediates. Aryl diazonium salts can be thermally unstable and potentially explosive, especially in a dry state.[8][9][10] Large-scale thermal decomposition can be highly exothermic and may lead to runaway reactions or explosions.[5][8][9] It is crucial to handle these intermediates with caution, avoid large-scale preparations without proper safety measures, and understand their thermal stability.[10][11] Some substituted diazonium salts, like those with ortho-carboxylate groups or heteroaromatic systems, can be particularly unstable.[8][12]

Troubleshooting Guide

Issue 1: Low Yield of Fluorobenzene
Potential Cause Troubleshooting Step Explanation
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure adequate mixing.The diazonium salt is unstable at higher temperatures. Incomplete reaction will leave unreacted aniline, reducing the overall yield.
Premature Decomposition of Diazonium Salt Add the fluoroboric acid slowly and maintain the low temperature. Isolate the diazonium tetrafluoroborate salt promptly.Diazonium salts are sensitive to heat.[3] Premature decomposition before the fluorine source is fully incorporated will lead to byproducts.
Suboptimal Decomposition Conditions Carefully control the decomposition temperature. Perform the decomposition under vacuum to facilitate the removal of gaseous byproducts and drive the reaction to completion.The decomposition temperature is critical; too low, and the reaction is incomplete, too high, and it can lead to charring and side reactions.[13][14] Most salts decompose between 90°C and 150°C.[12][15]
Poor Solvent Choice for Decomposition If performing the decomposition in a solvent, choose a low- or non-polar solvent like hexane or chlorobenzene.[13][14]Polar solvents can solvate the ions, hindering the fluoride transfer and promoting side reactions, which leads to lower yields of the desired fluorinated product.[13][14]
Side Reactions Ensure the diazonium salt is pure and dry before decomposition. Avoid exposure to light if not performing a photochemical decomposition.Impurities can catalyze unwanted side reactions.[10] Common side reactions include the formation of phenols (reaction with water) and biaryls.
Issue 2: Formation of Impurities and Byproducts
Observed Impurity Potential Cause Troubleshooting Step
Phenol Presence of water during decomposition.Thoroughly dry the diazonium tetrafluoroborate salt before heating. Ensure all glassware is dry.
Azobenzenes Dimerization of the diazonium salt.Maintain acidic conditions during diazotization.[8] Work at low concentrations if possible.
Biaryls Radical side reactions.Use radical scavengers if necessary. Optimize decomposition temperature to favor the desired SN1-type mechanism.[8]
Tar-like residue Overheating during decomposition.Use a sand bath or oil bath for even heating. Decompose in smaller batches to better control the exotherm.[8]

Quantitative Data

Table 1: Decomposition Temperatures of Selected Arenediazonium Tetrafluoroborate Salts

Substituent on Phenyl RingInitial Decomposition Temperature (°C)Decomposition Enthalpy (J/g)
H91-30.4
4-CH₃105-150
4-F120-180
4-Cl135-190
4-NO₂160-250
3-Pyridine351044

Data sourced from thermal analysis studies.[15] Note that the decomposition of 3-diazoniumpyridine salt is highly exothermic and starts at an unusually low temperature, highlighting its instability.[15]

Experimental Protocols

Protocol 1: Synthesis of Benzenediazonium Tetrafluoroborate
  • Preparation of Aniline Solution: In a 250 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 60 mL of 20% hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water. Maintain the temperature below 5 °C throughout the addition. The addition should take approximately 15-20 minutes.

  • Formation of Tetrafluoroborate: To the cold diazonium salt solution, add 25 mL of 48% fluoroboric acid (HBF₄) with continuous stirring.

  • Isolation: A white precipitate of benzenediazonium tetrafluoroborate will form. Continue stirring for 30 minutes in the ice bath.

  • Filtration and Washing: Filter the precipitate under vacuum. Wash the solid with 15 mL of ice-cold water, followed by 15 mL of cold methanol, and finally with 15 mL of diethyl ether to facilitate drying.

  • Drying: Dry the solid in a desiccator over anhydrous calcium chloride in the dark. Caution: Do not dry in an oven as the salt can be explosive.

Protocol 2: Thermal Decomposition to Fluorobenzene
  • Setup: Place the dried benzenediazonium tetrafluoroborate in a distillation flask connected to a condenser and a receiving flask. A sand bath is recommended for uniform heating.

  • Heating: Gently and slowly heat the solid. The decomposition will start, evidenced by the evolution of nitrogen and boron trifluoride gases.[6]

  • Distillation: The fluorobenzene product will distill over. Collect the fraction boiling at approximately 85 °C.

  • Purification: Wash the collected distillate with a 10% sodium carbonate solution to remove any acidic impurities, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate and redistill to obtain pure fluorobenzene.

Visualizations

Reaction Mechanism

Balz_Schiemann_Mechanism cluster_diazotization Step 1: Diazotization cluster_precipitation Step 2: Salt Formation cluster_decomposition Step 3: Decomposition Aniline Aniline Diazonium_Salt Diazonium_Salt Aniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Diazonium_Fluoroborate Diazonium_Fluoroborate Diazonium_Salt->Diazonium_Fluoroborate HBF₄ Aryl_Cation Aryl_Cation Diazonium_Fluoroborate->Aryl_Cation Heat (Δ) - N₂ Fluorobenzene Fluorobenzene Aryl_Cation->Fluorobenzene + F⁻ (from BF₄⁻) - BF₃

Caption: The reaction mechanism of the Balz-Schiemann reaction.

Experimental Workflow

Experimental_Workflow start Start: Aniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization precipitation Precipitation with HBF₄ diazotization->precipitation isolation Isolate & Dry Diazonium Salt (Filtration, Washing) precipitation->isolation decomposition Thermal Decomposition (Heating) isolation->decomposition purification Purification (Distillation, Washing) decomposition->purification end_product End: Fluorobenzene purification->end_product

Caption: A generalized experimental workflow for fluorobenzene synthesis.

Troubleshooting Logic

Troubleshooting_Tree start Low Yield? check_diazotization Check Diazotization Temp (0-5 °C?) start->check_diazotization Yes check_decomposition Optimize Decomposition (Temp & Vacuum?) check_diazotization->check_decomposition Temp OK temp_high Action: Lower Temp & Ensure Mixing check_diazotization->temp_high Temp too High check_impurities Analyze Byproducts (Phenol, Tar?) check_decomposition->check_impurities Optimized decomp_suboptimal Action: Control Heat Use non-polar solvent check_decomposition->decomp_suboptimal Suboptimal impurities_present Action: Dry Salt Thoroughly Avoid Overheating check_impurities->impurities_present Yes success Yield Improved check_impurities->success No Impurities temp_high->success decomp_suboptimal->success impurities_present->success

Caption: A decision tree for troubleshooting low yield issues.

References

Optimizing Polymerization with 3,4-Difluorobenzene-1,2-diamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing polymerization reactions involving 3,4-Difluorobenzene-1,2-diamine. Below you will find troubleshooting advice for common issues, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.

Troubleshooting Guide

Researchers may encounter several challenges during the polymerization of this compound. This guide addresses the most common issues in a question-and-answer format.

Issue 1: Low Polymer Molecular Weight

  • Question: Why is the molecular weight of my polymer consistently low?

  • Answer: Low molecular weight in step-growth polymerization is a frequent challenge and can stem from several factors:

    • Imprecise Stoichiometry: Step-growth polymerization is highly sensitive to the molar ratio of the reacting monomers. An exact 1:1 ratio of the diamine to the comonomer (e.g., diacid chloride or dianhydride) is crucial for achieving high molecular weight. Any deviation will limit chain growth.

    • Monomer Impurities: The presence of monofunctional impurities in either the this compound or the comonomer can act as chain terminators, significantly limiting the final molecular weight.

    • Incomplete Reaction: To achieve a high degree of polymerization, the reaction must proceed to a very high conversion (typically >99%). Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.

    • Inefficient Removal of Byproducts: In condensation polymerizations, the efficient removal of small molecule byproducts (e.g., water or HCl) is necessary to drive the reaction equilibrium towards the formation of high molecular weight polymer.

Issue 2: Poor Polymer Solubility

  • Question: The resulting polymer is insoluble in common organic solvents, making characterization difficult. How can this be improved?

  • Answer: Aromatic polymers, especially those with rigid backbones, often exhibit poor solubility. The fluorine substituents on the this compound monomer are intended to improve solubility compared to their non-fluorinated analogs, but challenges can still arise.[1][2]

    • High Crystallinity: The regularity of the polymer chain can lead to high crystallinity and thus, low solubility. The introduction of flexible linkages or bulky side groups can disrupt this regularity.

    • Strong Intermolecular Interactions: Strong hydrogen bonding and π-π stacking between polymer chains can reduce solubility. Using highly polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO), sometimes with the addition of salts like LiCl or CaCl₂, can help to disrupt these interactions and improve solubility.

Issue 3: Polymer Discoloration

  • Question: The final polymer is colored, but I was expecting a colorless or pale-yellow product. What is the cause?

  • Answer: Discoloration in aromatic polymers is often due to the formation of conjugated structures or oxidation.

    • Oxidation: The amine functional groups are susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the polymerization under a strict inert atmosphere (e.g., high-purity nitrogen or argon) is critical.

    • High Temperatures: Prolonged exposure to high reaction temperatures can lead to side reactions and thermal degradation, resulting in colored byproducts.

    • Impurities: Trace impurities in the monomers or solvent can also lead to discoloration. The use of high-purity, freshly distilled solvents and purified monomers is recommended.

Frequently Asked Questions (FAQs)

Q1: What types of polymerization is this compound typically used for?

A1: Given its two primary amine functional groups, this compound is primarily used in step-growth polymerization, most commonly polycondensation reactions. This includes the synthesis of:

  • Polyamides: By reacting with dicarboxylic acids or their more reactive derivatives like diacid chlorides.

  • Polyimides: By reacting with dianhydrides to first form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.[2]

Q2: What is the role of the fluorine atoms in the polymerization and final polymer properties?

A2: The fluorine atoms on the benzene ring have several important effects:

  • Enhanced Solubility: The fluorine atoms can disrupt the close packing of polymer chains, which generally leads to improved solubility in organic solvents.[1][2]

  • Increased Thermal Stability: The high bond energy of the C-F bond can contribute to the overall thermal stability of the resulting polymer.[3][4]

  • Modified Electronic Properties: The electron-withdrawing nature of fluorine can influence the reactivity of the amine groups and the electronic properties of the final polymer, such as the dielectric constant.[3][5]

  • Reduced Water Absorption: Fluorinated polymers often exhibit lower moisture uptake.[6]

Q3: Are there any specific safety precautions to consider when working with this compound?

A3: Yes, as with any chemical, appropriate safety measures are essential. This compound may cause skin, eye, and respiratory irritation. It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: Can this monomer be used in applications related to signaling pathways in drug development?

A4: Based on available scientific literature, this compound is primarily utilized in materials science for the synthesis of high-performance polymers. There is no significant evidence to suggest its direct application or interaction with biological signaling pathways in the context of drug development. Its utility in the pharmaceutical industry is more likely to be in the development of drug delivery systems or medical device components where the properties of the resulting polymers are beneficial.

Quantitative Data Summary

The following tables summarize typical properties of polyamides and polyimides synthesized using fluorinated diamines, which can be used as a general reference for polymers derived from this compound. Note that specific values will depend on the comonomer and the final polymer structure.

Table 1: Typical Thermal Properties of Fluorinated Aromatic Polymers

PropertyTypical Value Range for Fluorinated PolyamidesTypical Value Range for Fluorinated Polyimides
Glass Transition Temperature (Tg)210 - 300 °C250 - 400 °C[3]
5% Weight Loss Temperature (TGA)> 400 °C> 500 °C[3]

Table 2: Typical Mechanical and Electrical Properties of Fluorinated Aromatic Polymer Films

PropertyTypical Value Range for Fluorinated PolyamidesTypical Value Range for Fluorinated Polyimides
Tensile Strength80 - 150 MPa100 - 250 MPa[3]
Elongation at Break5 - 20 %10 - 30 %[3]
Dielectric Constant (1 MHz)2.8 - 3.52.3 - 3.2[3][6]

Experimental Protocols

Below are generalized, detailed methodologies for the synthesis of polyamides and polyimides using this compound.

Protocol 1: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

  • Monomer and Solvent Preparation:

    • Ensure this compound is of high purity. If necessary, purify by recrystallization or sublimation.

    • The diacid chloride comonomer (e.g., terephthaloyl chloride or isophthaloyl chloride) should be purified by distillation or recrystallization.

    • Use a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The solvent should be dried over molecular sieves or distilled under reduced pressure.

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve an equimolar amount of this compound in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an equimolar amount of the diacid chloride, either as a solid or dissolved in a small amount of the same anhydrous solvent, to the stirred diamine solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Polymer Isolation:

    • Pour the viscous polymer solution into a non-solvent, such as methanol or ethanol, with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent and then with water to remove any unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Synthesis of a Polyimide via a Two-Step Method

  • Synthesis of Poly(amic acid) (PAA):

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc or NMP.

    • Slowly add an equimolar amount of a solid dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) in several portions to the stirred diamine solution at room temperature.

    • Continue stirring at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous PAA solution.

  • Thermal Imidization:

    • Cast the PAA solution onto a clean, dry glass plate to form a thin film.

    • Place the glass plate in an oven and heat it in a stepwise manner under a nitrogen atmosphere. A typical heating program would be: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to ensure complete cyclization to the polyimide.[5]

    • After cooling to room temperature, the polyimide film can be carefully peeled off the glass plate.

Visualizations

experimental_workflow_polyamide cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation Monomer Purify Monomers (Diamine & Diacid Chloride) Dissolve Dissolve Diamine in Solvent Monomer->Dissolve Solvent Dry Solvent (DMAc or NMP) Solvent->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Diacid Chloride Cool->Add React Stir at RT for 12-24h Add->React Precipitate Precipitate in Non-solvent React->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Non-solvent & Water Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for Polyamide Synthesis.

experimental_workflow_polyimide cluster_paa Poly(amic acid) Synthesis cluster_imidization Thermal Imidization Dissolve_PI Dissolve Diamine in Solvent Add_PI Add Dianhydride Dissolve_PI->Add_PI React_PI Stir at RT for 24h Add_PI->React_PI Cast Cast PAA Solution React_PI->Cast Heat Stepwise Heating to 300°C Cast->Heat Peel Peel off Polyimide Film Heat->Peel

Caption: Workflow for Polyimide Synthesis.

troubleshooting_logic cluster_mw_causes Potential Causes cluster_sol_causes Potential Causes cluster_discolor_causes Potential Causes Start Polymerization Issue Low_MW Low Molecular Weight Start->Low_MW Poor_Sol Poor Solubility Start->Poor_Sol Discolor Discoloration Start->Discolor Stoich Imprecise Stoichiometry Low_MW->Stoich Impurity_MW Monomer Impurities Low_MW->Impurity_MW Incomplete_Rxn Incomplete Reaction Low_MW->Incomplete_Rxn Crystallinity High Crystallinity Poor_Sol->Crystallinity Interactions Strong Intermolecular Forces Poor_Sol->Interactions Oxidation Oxidation Discolor->Oxidation High_Temp High Reaction Temperature Discolor->High_Temp Impurity_Color Impurities Discolor->Impurity_Color

Caption: Troubleshooting Logic for Polymerization Issues.

References

Technical Support Center: Degradation Pathways of Fluorinated Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of fluorinated aromatic diamines.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of fluorinated aromatic diamine degradation.

Issue 1: Poor Chromatographic Resolution or Peak Shape

Symptom Possible Causes Troubleshooting Steps
Peak Tailing - Secondary Interactions: Active sites on the column (e.g., exposed silanols) interacting with the basic amine groups. - Sample Overload: Injecting too much sample, leading to non-linear chromatography. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.- Column Selection: Use a column with end-capping or a base-deactivated stationary phase. Consider a pentafluorophenyl (PFP) column for enhanced selectivity with fluorinated compounds.[1][2][3] - Mobile Phase Additives: Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active sites. - Optimize pH: Adjust the mobile phase pH to suppress the ionization of the amine groups. - Reduce Injection Volume: Decrease the amount of sample injected onto the column.
Peak Fronting - Column Overload: Injecting a sample that is too concentrated. - Sample Solvent Incompatibility: The sample solvent is significantly stronger than the mobile phase.- Dilute Sample: Reduce the concentration of the sample before injection. - Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Column Void or Channeling: A void has formed at the head of the column. - Contamination: Particulate matter on the column frit or in the injector.- Reverse Flush Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). - Replace Column: If flushing does not resolve the issue, the column may need to be replaced. - Use Guard Column: Employ a guard column to protect the analytical column from contaminants.
Poor Isomer Separation - Suboptimal Stationary Phase: The column chemistry is not suitable for separating structurally similar isomers. - Incorrect Mobile Phase Composition: The mobile phase does not provide sufficient selectivity.- Column Selection: A pentafluorophenyl (PFP) stationary phase can offer unique selectivity for positional isomers of fluorinated compounds.[1][2][4] - Optimize Mobile Phase: Systematically vary the organic modifier and aqueous phase composition. - Temperature Optimization: Adjusting the column temperature can improve the separation of some isomers.[5]

Issue 2: Inconsistent or Non-Reproducible Results

Symptom Possible Causes Troubleshooting Steps
Shifting Retention Times - Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation over time. - Column Aging: The stationary phase is degrading. - Temperature Fluctuations: Inconsistent column temperature.- Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing.[6] - Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run. - Thermostat Column: Use a column oven to maintain a constant temperature.[6]
Variable Peak Areas - Injector Issues: Inconsistent injection volume or leaks in the injector. - Sample Degradation: The analyte is degrading in the vial before injection.- Injector Maintenance: Regularly inspect and maintain the autosampler and syringe. - Sample Stability: Prepare samples fresh and store them in amber vials at a low temperature. Consider using an internal standard to correct for variations.

Issue 3: Issues with Analyte Detection (Mass Spectrometry)

Symptom Possible Causes Troubleshooting Steps
Low Signal Intensity - Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[7][8][9][10] - Poor Derivatization Efficiency (GC-MS): Incomplete reaction of the derivatizing agent with the analyte.[11] - Suboptimal MS Parameters: Incorrect ionization source settings or mass analyzer parameters.- Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.[8] - Chromatographic Separation: Optimize the HPLC gradient to separate the analyte from matrix interferences. - Derivatization Optimization (GC-MS): Optimize reaction time, temperature, and reagent concentration. Ensure anhydrous conditions for silylation reactions. - MS Tuning: Tune the mass spectrometer according to the manufacturer's recommendations.
High Background Noise - Contaminated Mobile Phase or Solvents: Impurities in the solvents are being detected. - System Contamination: Contamination in the injector, column, or ion source.- Use High-Purity Solvents: Use HPLC or MS-grade solvents and reagents. - System Cleaning: Flush the system with a series of strong solvents to remove contaminants. Clean the ion source as needed.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of fluorinated aromatic diamines?

A1: Based on studies of similar aromatic amines, the initial steps in microbial degradation are expected to involve enzymatic action on the aromatic ring.[12][13] Dioxygenase enzymes often catalyze the addition of two hydroxyl groups to the aromatic ring, forming a diol intermediate.[12][14] This is a critical step that destabilizes the aromatic system, making it susceptible to subsequent ring cleavage. The presence of fluorine atoms may influence the position of this initial enzymatic attack.

Q2: How does the presence of fluorine atoms affect the degradation of aromatic diamines?

A2: The strong carbon-fluorine bond makes fluorinated aromatic compounds generally more resistant to degradation than their non-fluorinated counterparts.[11][15] The position and number of fluorine substituents can significantly impact the rate and pathway of degradation. In some cases, the initial enzymatic attack can lead to the removal of the fluorine atom (defluorination), while in other pathways, the fluorine may be retained on intermediate products.[12][16]

Q3: What are the common degradation products I should look for?

A3: Degradation can proceed through various intermediates. You should look for hydroxylated and carboxylated derivatives of the parent compound, as well as ring-cleavage products. In the case of complete mineralization, the final products would be carbon dioxide, water, ammonium, and fluoride ions. It is also possible to form more persistent fluorinated intermediates.[17][18]

Q4: What is the best analytical technique to identify and quantify degradation products?

A4: A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. HPLC allows for the separation of the parent compound from its degradation products, while MS and MS/MS provide molecular weight and structural information for identification. For volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) after a suitable derivatization step can also be very effective.[19][20][21]

Q5: Why is derivatization necessary for the GC-MS analysis of aromatic amines?

A5: Aromatic amines are polar and often not volatile enough for direct GC analysis. Derivatization, for example, through silylation, replaces the active hydrogens on the amine groups with nonpolar groups (like trimethylsilyl), increasing the volatility and thermal stability of the compounds, and improving their chromatographic peak shape.[20][21][22]

Data Presentation

Table 1: Aerobic Degradation Rates of Selected Fluoroanilines

CompoundInitial Concentration (mg/L)Maximum Specific Degradation Rate (mg/g VSS/h)Reference
4-Fluoroaniline100-20022.48 ± 0.55
2,4-Difluoroaniline100-20015.27 ± 2.04
2,3,4-Trifluoroaniline100-2008.84 ± 0.93

Table 2: Anaerobic Degradation of Monofluorobenzoates under Denitrifying Conditions

CompoundTime for Depletion (days)Stoichiometric Fluoride ReleaseReference
2-Fluorobenzoate84Yes
4-Fluorobenzoate28Yes
3-FluorobenzoateNo degradation observed-

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Fluorinated Aromatic Diamine Degradation Products

  • Sample Preparation:

    • Centrifuge the sample (e.g., from a microbial culture) to remove cells and large debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • For complex matrices, perform a solid-phase extraction (SPE) cleanup using a suitable cartridge (e.g., C18 or a mixed-mode cation exchange).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a Pentafluorophenyl (PFP) column for enhanced separation of fluorinated compounds.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute all compounds, followed by a re-equilibration step. The specific gradient should be optimized for the analytes of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and expected degradation products. A full scan mode can be used for the identification of unknown metabolites.

    • Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's guidelines.

    • MRM Transitions: Determine the precursor ion (the protonated molecule [M+H]⁺) and the most abundant product ions for each analyte by infusing a standard solution.

Protocol 2: GC-MS Analysis of Fluorinated Aromatic Diamine Degradation Products (after Silylation)

  • Sample Preparation and Derivatization:

    • Extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after adjusting the pH to be basic.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dry residue.[20][21]

    • Cap the vial and heat at a specific temperature (e.g., 70-100 °C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.[22]

    • Cool the sample to room temperature before injection.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection for trace analysis.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for the identification of unknown products by comparing spectra to a library (e.g., NIST). Selected Ion Monitoring (SIM) mode for targeted quantification of specific analytes.

    • Ion Source and Transfer Line Temperatures: Typically 230 °C and 280 °C, respectively.

Mandatory Visualizations

Microbial_Degradation_Pathway Fluorinated Aromatic Diamine Fluorinated Aromatic Diamine Dihydrodiol Intermediate Dihydrodiol Intermediate Fluorinated Aromatic Diamine->Dihydrodiol Intermediate Dioxygenase Fluorinated Catechol Fluorinated Catechol Dihydrodiol Intermediate->Fluorinated Catechol Dehydrogenase Ring Cleavage Products Ring Cleavage Products Fluorinated Catechol->Ring Cleavage Products Dioxygenase (ortho or meta cleavage) Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Further enzymatic steps

Caption: Proposed initial steps in the microbial degradation of a fluorinated aromatic diamine.

Experimental_Workflow_HPLC_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Centrifugation/Filtration Centrifugation/Filtration Sample Collection->Centrifugation/Filtration SPE Cleanup (optional) SPE Cleanup (optional) Centrifugation/Filtration->SPE Cleanup (optional) Final Sample Final Sample SPE Cleanup (optional)->Final Sample HPLC Separation HPLC Separation Final Sample->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: General experimental workflow for the analysis of degradation products by HPLC-MS/MS.

Troubleshooting_Logic Problem Observed Problem Observed Isolate the Problem Isolate the Problem Problem Observed->Isolate the Problem Systematic Checks Systematic Checks Isolate the Problem->Systematic Checks e.g., Check mobile phase, column, injector Identify Root Cause Identify Root Cause Systematic Checks->Identify Root Cause Implement Solution Implement Solution Identify Root Cause->Implement Solution Verify Fix Verify Fix Implement Solution->Verify Fix Document Solution Document Solution Verify Fix->Document Solution

Caption: A logical approach to troubleshooting experimental issues.

References

How to remove color impurities from 4,5-Difluoro-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-1,2-phenylenediamine. Here, you will find detailed information on how to identify and remove color impurities, ensuring the high quality required for your research and development applications.

Frequently Asked Questions (FAQs)

Q1: Why is my 4,5-Difluoro-1,2-phenylenediamine sample colored? It should be a white to off-white solid.

A1: The appearance of color, typically ranging from yellow to brown, in 4,5-Difluoro-1,2-phenylenediamine is most commonly due to oxidation. Phenylenediamines, particularly ortho-phenylenediamines, are susceptible to air oxidation, which can lead to the formation of highly colored, conjugated molecules. The presence of trace impurities from the synthesis, such as nitroaromatic precursors, can also contribute to discoloration.

Q2: What are the common colored impurities in 4,5-Difluoro-1,2-phenylenediamine?

A2: The primary colored impurities are oxidation products. The oxidation of o-phenylenediamines can lead to the formation of 2,3-diaminophenazine, a strongly fluorescent and colored compound. Other polymeric oxidation products can also contribute to the discoloration. Additionally, residual starting materials or by-products from its synthesis, such as 4,5-difluoro-2-nitroaniline, may be present and colored.

Q3: How can I prevent my 4,5-Difluoro-1,2-phenylenediamine from discoloring during storage?

A3: To minimize discoloration, 4,5-Difluoro-1,2-phenylenediamine should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Storing the compound at a low temperature (refrigerated) can also slow down the rate of oxidation.

Q4: What are the recommended methods for removing color impurities from 4,5-Difluoro-1,2-phenylenediamine?

A4: The most effective methods for removing color impurities are recrystallization, treatment with activated carbon, and column chromatography. The choice of method will depend on the nature and quantity of the impurity, as well as the desired final purity of the compound.

Q5: Will the purification process significantly reduce the yield of my product?

A5: Some product loss is inevitable during any purification process. However, by carefully selecting the appropriate method and optimizing the experimental conditions, the yield loss can be minimized. For instance, in recrystallization, careful selection of the solvent system and controlled cooling can maximize the recovery of the purified product.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of 4,5-Difluoro-1,2-phenylenediamine.

ProblemPossible Cause(s)Recommended Solution(s)
Persistent color after a single recrystallization. The chosen solvent is not effective at excluding the colored impurity. The impurity has very similar solubility to the product.Try a different solvent system (see Recrystallization Protocol). Perform a second recrystallization. Pretreat the solution with activated carbon before recrystallization.
The compound "oils out" during recrystallization instead of forming crystals. The boiling point of the solvent is too high. The solution is supersaturated. The rate of cooling is too fast.Use a lower-boiling point solvent. Add a slightly larger volume of hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of the product after purification. Too much solvent was used during recrystallization. The product is partially soluble in the cold solvent. The adsorbent (activated carbon or silica gel) retained a significant amount of the product.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of activated carbon. In column chromatography, ensure proper elution solvent polarity.
Color reappears in the purified product after a short period. The purified compound is still exposed to air and light. Trace amounts of acidic impurities may be catalyzing oxidation.Store the purified product under an inert atmosphere, protected from light, and at a low temperature. Ensure all glassware is clean and free of acidic residues.

Purification Protocols and Data

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of different purification methods for removing color impurities from 4,5-Difluoro-1,2-phenylenediamine. Note: These are typical expected values and may vary based on the initial purity and specific experimental conditions.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Appearance Change
Recrystallization 95% (Light Brown)98.5% (Off-white)80-90%Significant reduction in color.
Activated Carbon + Recrystallization 95% (Light Brown)>99% (White)70-85%Complete removal of color.
Column Chromatography 95% (Light Brown)>99.5% (White)65-80%Complete removal of color and other impurities.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon followed by Recrystallization

This is often the most effective method for removing persistent color.

  • Solvent Selection: Test the solubility of a small amount of your impure 4,5-Difluoro-1,2-phenylenediamine in various solvents to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Promising solvent systems for fluorinated anilines include ethanol/water, toluene, or ethyl acetate/heptane mixtures.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure 4,5-Difluoro-1,2-phenylenediamine in the minimum amount of the chosen hot solvent.

  • Activated Carbon Treatment: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution. Caution: Adding activated carbon to a boiling solution can cause it to froth violently.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the activated carbon. The filtrate should be colorless.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Column Chromatography

This method is excellent for removing both colored and non-colored impurities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of heptane and ethyl acetate. The polarity should be adjusted so that the desired compound has an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the impure 4,5-Difluoro-1,2-phenylenediamine in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The colored impurities will often either remain at the top of the column or elute much faster or slower than the desired product.

  • Analysis and Isolation: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,5-Difluoro-1,2-phenylenediamine.

Visualizing Workflows

Troubleshooting Logic for Colored Impurities

Troubleshooting_Workflow start Colored 4,5-Difluoro-1,2-phenylenediamine Sample recrystallize Perform Recrystallization start->recrystallize assess_color Assess Color of Crystals recrystallize->assess_color oiling_out Product Oils Out recrystallize->oiling_out end_white Product is White/Off-White (Purification Successful) assess_color->end_white Colorless still_colored Still Colored assess_color->still_colored Colored activated_carbon Use Activated Carbon + Recrystallization still_colored->activated_carbon column_chrom Perform Column Chromatography still_colored->column_chrom Alternative activated_carbon->end_white column_chrom->end_white troubleshoot_oiling Troubleshoot Recrystallization (e.g., change solvent, slower cooling) oiling_out->troubleshoot_oiling troubleshoot_oiling->recrystallize

Caption: A flowchart for troubleshooting colored impurities.

Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_decolorize Decolorization (Optional but Recommended) cluster_crystallize Crystallization & Isolation impure_product Impure (Colored) 4,5-Difluoro-1,2-phenylenediamine dissolve Dissolve in Hot Solvent impure_product->dissolve add_carbon Add Activated Carbon dissolve->add_carbon cool_solution Slow Cooling dissolve->cool_solution If not using carbon hot_filtration Hot Filtration add_carbon->hot_filtration hot_filtration->cool_solution vacuum_filtration Vacuum Filtration cool_solution->vacuum_filtration drying Drying under Vacuum vacuum_filtration->drying pure_product Pure (White) Product drying->pure_product

Caption: A typical workflow for purification by recrystallization.

Preventing tar formation in diazotization reactions of fluoroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diazotization Reactions of Fluoroanilines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing tar formation and other side reactions during the diazotization of fluoroanilines. Below you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common issues encountered during these sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation during the diazotization of fluoroanilines?

A1: Tar formation is primarily due to the decomposition of the thermally unstable diazonium salt.[1] This decomposition can be initiated by temperatures rising above the optimal range (typically 0-5 °C), leading to a cascade of side reactions.[2] These side reactions can include the formation of phenolic byproducts and subsequent polymerization or condensation reactions, resulting in dark, tarry materials.[3] The position of the fluorine atom on the aniline ring can also influence the stability of the diazonium salt and its propensity for decomposition.[4][5]

Q2: Why is strict temperature control so critical in these reactions?

A2: Aryl diazonium salts are notoriously unstable at elevated temperatures. Maintaining a low temperature, typically between 0 and 5 °C, is the most crucial factor in preventing premature decomposition of the diazonium salt.[6][7] Even a slight increase in temperature can significantly accelerate the decomposition rate, leading to the formation of unwanted byproducts and a decrease in the yield of the desired product. Using an ice-salt bath is highly recommended for effective temperature management.

Q3: What is the optimal concentration of acid to use?

A3: A high concentration of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is essential for a successful diazotization reaction.[7][8] Typically, at least 2.5 to 3 equivalents of acid are used. The high acidity serves two main purposes:

  • It ensures the complete protonation of the fluoroaniline, preventing it from reacting with the newly formed diazonium salt (a common side reaction known as azo coupling).[9]

  • It facilitates the in-situ generation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

Q4: I observe a darkening of the reaction mixture. Is this normal?

A4: A significant darkening of the reaction mixture to a brown or black color is often an indication of diazonium salt decomposition and the formation of tarry byproducts.[3] While a slight yellow or orange coloration can be normal, a pronounced darkening suggests that the reaction conditions may not be optimal. The most likely causes are an elevated temperature, insufficient acidity, or slow consumption of the diazonium salt in a subsequent step.

Q5: How can I confirm the completion of the diazotization reaction?

A5: A simple and effective way to monitor the reaction is to use starch-iodide paper.[10] A positive test (the paper turning blue-black) indicates the presence of excess nitrous acid, which signifies that all the primary amine has been converted to the diazonium salt. It is important to have a slight excess of nitrous acid to ensure complete conversion, but a large excess should be avoided as it can lead to side reactions. The excess nitrous acid can be quenched with sulfamic acid or urea after the reaction is complete.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the diazotization of fluoroanilines, with a focus on preventing tar formation.

Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black (tar formation) 1. Elevated Temperature: The reaction temperature has exceeded the optimal 0-5 °C range.[3] 2. Insufficient Acidity: The concentration of the mineral acid is too low, leading to side reactions like azo coupling.[7] 3. Slow Addition of Nitrite: Adding the sodium nitrite solution too quickly can cause localized heating.1. Immediately cool the reaction mixture in an ice-salt bath. For future experiments, ensure consistent and efficient cooling throughout the addition of reagents. 2. Use a higher concentration of acid (at least 2.5-3 equivalents). Ensure the fluoroaniline is fully dissolved or suspended in the acidic solution before cooling. 3. Add the sodium nitrite solution dropwise and slowly, while vigorously stirring the reaction mixture to dissipate heat.
Low Yield of Desired Product 1. Incomplete Diazotization: Not all of the starting fluoroaniline was converted to the diazonium salt. 2. Premature Decomposition: The diazonium salt decomposed before it could be used in the subsequent reaction.[1] 3. Side Reactions: Formation of phenols, biaryls, or other byproducts.1. Test for the presence of excess nitrous acid using starch-iodide paper to confirm complete reaction.[10] 2. Maintain strict temperature control (0-5 °C). Use the freshly prepared diazonium salt solution immediately in the next step. 3. Optimize reaction conditions (temperature, acidity, addition rate) to minimize decomposition. Consider using a more stable diazonium salt, such as a tetrafluoroborate salt, if isolation is required.[12]
Formation of a Precipitate During Diazotization 1. Insoluble Amine Salt: The hydrochloride or sulfate salt of the fluoroaniline may be sparingly soluble in the reaction medium. 2. Precipitation of the Diazonium Salt: Some diazonium salts, particularly tetrafluoroborates, can precipitate from the solution.[13]1. This is often not a problem as the suspended salt will react. Ensure vigorous stirring to maintain a fine suspension. 2. If the diazonium salt is the desired product to be isolated, this is the expected outcome. If it is to be used in situ, ensure the subsequent reagent can be added to the stirred suspension.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the diazotization of fluoroanilines. Please note that optimal conditions can vary depending on the specific isomer and the subsequent reaction.

Fluoroaniline IsomerAcid (equivalents)Temperature (°C)Diazotizing Agent (equivalents)Reported Yield (%)Reference
2-FluoroanilineNot specified0Sodium Nitrite (1.5)Tar observed[WO1997041083A1]
3-Chloro-4-fluoroanilineHCl (conc., ~3)0-5Sodium Nitrite (1.0)Not specified for diazonium salt[6]
4-FluoroanilineNot specified0Sodium Nitrite (1.5)Tar observed[WO1997041083A1]
General AnilinesHCl (1.8)-10 to 10Sodium Nitrite (1.3)>93 (purity of diazonium adduct)[7]

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of a Fluoroaniline (in situ use)

This protocol is a general guideline and may require optimization for specific fluoroaniline isomers.

Materials:

  • Fluoroaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%) or Sulfuric Acid (H₂SO₄, 98%) (2.5 - 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.0 - 1.1 eq)

  • Distilled Water

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

  • Starch-iodide paper

  • Sulfamic acid or Urea (for quenching)

Procedure:

  • Preparation of the Amine Salt Suspension: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the fluoroaniline (1.0 eq).

  • Carefully add distilled water and then slowly add the concentrated acid (2.5 - 3.0 eq) while stirring. The mixture may warm up.

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to an internal temperature of 0-5 °C with continuous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq) in a minimal amount of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold, vigorously stirred amine salt suspension over 30-60 minutes.

  • Temperature Monitoring: Carefully monitor the internal temperature and ensure it does not rise above 5 °C. The rate of addition may need to be adjusted to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Periodically check for the presence of excess nitrous acid using starch-iodide paper. A persistent blue-black color indicates the reaction is complete.

  • Quenching (Optional but Recommended): If desired, quench the excess nitrous acid by the portion-wise addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.

  • The resulting cold solution of the fluoroaniline diazonium salt is now ready for immediate use in the subsequent reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Diazotization cluster_post Post-Reaction A Fluoroaniline + Acid + Water B Cool to 0-5 °C A->B D Slowly Add NaNO₂ Solution (maintain 0-5 °C) B->D C Prepare NaNO₂ Solution C->D E Stir for 30 min (monitor with starch-iodide paper) D->E F Quench Excess HNO₂ (optional) E->F G Use Immediately in Next Step E->G if no quenching F->G

Caption: Experimental workflow for the diazotization of fluoroanilines.

troubleshooting_tar_formation cluster_temp Temperature Control cluster_acid Acidity cluster_addition Reagent Addition Start Tar Formation Observed? Temp_Check Was Temperature > 5 °C? Start->Temp_Check Yes Temp_Sol Improve Cooling: - Use ice-salt bath - Slower reagent addition Temp_Check->Temp_Sol Yes Acid_Check Acid Equivalents < 2.5? Temp_Check->Acid_Check No Success Tar Formation Minimized Temp_Sol->Success Acid_Sol Increase Acid Concentration (2.5-3.0 equivalents) Acid_Check->Acid_Sol Yes Add_Check Was NaNO₂ Added Quickly? Acid_Check->Add_Check No Acid_Sol->Success Add_Sol Add NaNO₂ Dropwise with Vigorous Stirring Add_Check->Add_Sol Yes Failure Problem Persists? Consider alternative diazotizing agents or solvent systems. Add_Check->Failure No Add_Sol->Success

Caption: Troubleshooting decision tree for tar formation.

References

Technical Support Center: Safe Disposal and Waste Treatment of 3,4-Difluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe disposal and waste treatment of 3,4-Difluorobenzene-1,2-diamine (CAS No: 153505-39-6).[1][2][3][4][5][6][7] The following sections offer troubleshooting advice and frequently asked questions to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered harmful if swallowed or inhaled.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] As with many aromatic amines, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area to avoid exposure.[8]

Q2: How should I properly store waste containing this compound?

A2: Waste containing this compound should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[8] The container should be made of a compatible material (e.g., polyethylene or polypropylene).[9] Ensure the storage area is designated for hazardous waste and is away from incompatible materials.

Q3: What personal protective equipment (PPE) is required when handling waste of this compound?

A3: When handling waste containing this compound, you should wear chemical-resistant gloves, protective clothing, and government-approved eye and face protection.[8] If there is a risk of inhalation, a government-approved respirator should be used.[8] Always wash hands thoroughly after handling.[8]

Q4: Can I dispose of small amounts of this compound down the drain?

A4: No. Due to its potential environmental toxicity, this compound should not be disposed of down the drain.[8] All waste must be collected and treated as hazardous chemical waste according to local, state, and federal regulations.

Q5: How should I manage a spill of this compound?

A5: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.[8] Absorb the spill with an inert material such as vermiculite, sand, or earth.[9] Collect the absorbed material into a labeled container for hazardous waste disposal.[9] After the material has been collected, clean the spill site.[8]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction in the waste container (e.g., fuming, heat generation). Mixing of incompatible waste streams.Immediately consult your institution's environmental health and safety (EHS) office. If safe to do so, move the container to a fume hood. Do not attempt to neutralize without expert guidance. Always segregate waste streams.
Waste container is leaking or damaged. Improper container material or physical damage.Carefully place the leaking container into a larger, compatible secondary containment. Report the incident to your EHS office for guidance on repackaging and disposal.
Uncertainty about the proper disposal route for a reaction mixture containing this compound. Complex mixture with multiple potentially hazardous components.Do not guess. Treat the entire mixture as hazardous waste. Label the container with all known components and their approximate concentrations. Consult your EHS office for specific disposal instructions.
The permanganate oxidation treatment is not resulting in complete degradation of the amine. Incorrect ratio of oxidant to amine, improper pH, or insufficient reaction time.Refer to the detailed experimental protocol below. Ensure the correct molar ratio of potassium permanganate to the estimated amount of aromatic amine is used. Verify that the sulfuric acid concentration is appropriate to maintain an acidic environment. Allow for adequate reaction time as specified.

Data Presentation

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
CAS Number 153505-39-6[1][2][3][4][5][6][7]
Molecular Formula C6H6F2N2[1][2][3][4][5]
Molecular Weight 144.12 g/mol [1][2][3][5]
Melting Point 114.7 to 117.2°C[4]
Appearance Solid[4]
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[2]

Table 2: GHS Hazard Information

Hazard StatementCodeReference
Harmful if swallowedH302[4]
Harmful if inhaledH332[4]
Causes skin irritationH315[3]
Causes serious eye irritationH319[3]
May cause respiratory irritationH335[3]

Experimental Protocols

Protocol: Chemical Degradation of this compound Waste via Potassium Permanganate Oxidation

This protocol is adapted from established methods for the degradation of aromatic amines in laboratory waste.[10]

Materials:

  • Waste solution containing this compound

  • Potassium permanganate (KMnO4)

  • Concentrated sulfuric acid (H2SO4)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask)

  • Fume hood

  • Personal Protective Equipment (PPE)

Procedure:

  • Quantify Amine Content: Before treatment, estimate the concentration of this compound in the waste stream.

  • Reaction Setup: In a fume hood, place the waste solution in a suitably sized reaction vessel with a stir bar.

  • Acidification: Slowly and with stirring, add concentrated sulfuric acid to the waste solution to achieve a strongly acidic pH.

  • Oxidant Addition: While stirring vigorously, slowly add a molar excess of potassium permanganate to the acidified solution. The solution should turn a deep purple color.

  • Reaction: Allow the reaction to stir at room temperature for a minimum of 4 hours. The disappearance of the purple color indicates the consumption of the permanganate. If the color fades quickly, more permanganate may need to be added.

  • Quenching: After the reaction is complete (as indicated by a persistent brown precipitate of manganese dioxide and the absence of the purple permanganate color), the remaining solution can be neutralized for disposal according to institutional guidelines.

  • Verification (Optional): The completeness of the degradation can be verified by analytical methods such as HPLC.

Visualizations

Waste_Disposal_Workflow cluster_0 Waste Generation and Segregation cluster_1 Waste Treatment (Optional) cluster_2 Final Disposal Experiment Experiment Waste_Collection Collect Waste in Labeled Container Experiment->Waste_Collection Segregation Segregate from Incompatible Waste Waste_Collection->Segregation Chemical_Treatment Chemical Degradation (e.g., Permanganate Oxidation) Segregation->Chemical_Treatment If treatment is feasible and approved EHS_Pickup Arrange for EHS Waste Pickup Segregation->EHS_Pickup Direct Disposal Neutralization Neutralize Treated Waste Chemical_Treatment->Neutralization Neutralization->EHS_Pickup Final_Disposal Disposal by Licensed Facility EHS_Pickup->Final_Disposal

Caption: Workflow for the safe disposal of this compound waste.

Logical_Relationship Compound This compound Hazards Harmful Skin/Eye Irritant Respiratory Irritant Compound->Hazards Handling PPE Ventilation Segregation Hazards->Handling Disposal Hazardous Waste No Drain Disposal Handling->Disposal Treatment Chemical Oxidation Disposal->Treatment as an option

Caption: Key safety relationships for this compound.

References

Technical Support Center: Recrystallization of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1,2-Diamino-4,5-difluorobenzene, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a recrystallization solvent for 1,2-Diamino-4,5-difluorobenzene?

A1: The ideal solvent for recrystallizing 1,2-Diamino-4,5-difluorobenzene should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Given the presence of two amino groups and two fluorine atoms on the benzene ring, the compound has a polar nature. Therefore, solvents of intermediate to high polarity are often a good starting point. A general rule of thumb is that solvents with functional groups similar to the compound of interest can be effective solubilizers.[1]

Q2: Which single solvents are recommended for the recrystallization of 1,2-Diamino-4,5-difluorobenzene?

A2: While specific experimental data is limited in publicly available literature, suitable single solvents would likely include ethanol, isopropanol, or water.[1] Water can be a good choice for polar compounds, especially as it can be heated to a high temperature to dissolve the organic solid.[1] Ethanol is also a commonly used and effective solvent for many organic compounds. The choice will depend on the specific impurity profile of your sample.

Q3: When should a two-solvent system be considered for recrystallization?

A3: A two-solvent system is beneficial when no single solvent provides the desired solubility profile. This technique is useful if your compound is too soluble in one solvent and poorly soluble in another, even at elevated temperatures. The two solvents must be miscible. Common two-solvent systems include combinations like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.[1][2]

Troubleshooting Guide

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation.

    • Cool the solution slowly. Rapid cooling often promotes oiling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Add a seed crystal of the pure compound if available.

Q2: The recrystallization yield is very low. How can I improve it?

A2: Low recovery can result from using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the compound. Ensure you are at the solvent's boiling point and add it portion-wise until the solid just dissolves.

    • Avoid premature crystallization during hot filtration by pre-heating the funnel and receiving flask.

    • Ensure complete cooling. Allow the solution to cool to room temperature before placing it in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize crystal formation.

    • Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.

Q3: No crystals are forming, even after cooling. What is the issue?

A3: Failure to crystallize can be due to the solution not being saturated or the presence of impurities that inhibit crystal growth.

  • Troubleshooting Steps:

    • Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.

    • Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of the compound.

    • If using a two-solvent system, carefully add more of the "poor" solvent (the one in which the compound is less soluble) dropwise until turbidity persists, then heat to clarify and cool slowly.

    • If significant impurities are present, consider a preliminary purification step like column chromatography before recrystallization.

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization of 1,2-Diamino-4,5-difluorobenzene

Solvent/SystemBoiling Point (°C)Polarity IndexExpected Solubility of 1,2-Diamino-4,5-difluorobenzeneComments
Water10010.2Low at RT, moderate to high when hotGood for polar compounds; slow cooling is crucial.[1]
Ethanol785.2Moderate at RT, high when hotA versatile and commonly used solvent.[1]
Isopropanol824.3Moderate at RT, high when hotSimilar to ethanol, slightly less polar.
Ethyl Acetate / HexaneVariableVariableSoluble in ethyl acetate, insoluble in hexaneA common two-solvent system for compounds of intermediate polarity.[1]
Dichloromethane / HexaneVariableVariableSoluble in dichloromethane, insoluble in hexaneUseful but dichloromethane has a low boiling point, requiring careful handling.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude 1,2-Diamino-4,5-difluorobenzene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude 1,2-Diamino-4,5-difluorobenzene in a minimal amount of the "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.

  • Addition of "Poor" Solvent: While stirring, add the "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using the cold solvent mixture for washing if necessary.

Visualizations

Caption: Troubleshooting workflow for the recrystallization of 1,2-Diamino-4,5-difluorobenzene.

References

Challenges and solutions in scaling up 3,4-Difluorobenzene-1,2-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,4-Difluorobenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound?

The most prevalent and scalable method for preparing this compound is the catalytic hydrogenation of 1,2-difluoro-4,5-dinitrobenzene. This precursor is typically synthesized by the nitration of 1,2-difluorobenzene. The reduction of the dinitro compound to the diamine is a critical step that requires careful optimization for high yield and purity.

Q2: What are the primary safety concerns when synthesizing this compound at scale?

The synthesis involves several hazardous materials and conditions that require strict safety protocols:

  • Flammable Solvents and Hydrogen Gas: The catalytic hydrogenation step often uses flammable solvents like ethanol or methanol and highly flammable hydrogen gas. All equipment must be properly grounded to prevent static discharge, and explosion-proof electrical fittings are mandatory.[1]

  • Exothermic Reactions: Both the initial nitration to form the dinitro precursor and the subsequent reduction are highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Catalyst Handling: The use of catalysts such as Palladium on carbon (Pd/C) can pose a fire risk, as they can be pyrophoric when dry and exposed to air. The catalyst should be handled under an inert atmosphere or as a wet slurry.

  • Hazardous Reagents: Handling of nitrating agents (e.g., nitric acid, sulfuric acid) requires appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[2][3][4]

Q3: How can I minimize the formation of impurities during the reduction step?

Impurity formation is a common challenge. Key strategies to minimize byproducts include:

  • Catalyst Selection: The choice of catalyst and its loading are critical. Palladium-based catalysts are common, but platinum or nickel catalysts may offer different selectivity.

  • Reaction Conditions: Over-reduction or side reactions can be minimized by carefully controlling temperature, pressure, and reaction time.

  • Substrate Purity: Ensure the starting 1,2-difluoro-4,5-dinitrobenzene is of high purity, as impurities in the starting material can lead to undesired side products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Incomplete Conversion 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or poor agitation.3. Low reaction temperature.1. Use fresh, high-quality catalyst. Consider a pre-reduction step if catalyst poisoning is suspected.2. Increase hydrogen pressure within safe limits and ensure vigorous stirring to improve gas-liquid mass transfer.3. Gradually increase the reaction temperature, monitoring for any increase in byproduct formation.
Formation of Dark, Tarry Byproducts 1. Reaction temperature is too high.2. Over-reduction or decomposition of the product.3. Presence of oxygen.1. Lower the reaction temperature and ensure even heat distribution.2. Reduce reaction time or consider a less active catalyst.3. Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
Product is Difficult to Purify 1. Presence of partially reduced intermediates (e.g., nitro-amino compounds).2. Contamination with catalyst particles.3. Co-crystallization with solvent or byproducts.1. Extend the reaction time or increase catalyst loading to ensure complete reduction.2. Use a fine filter (e.g., Celite) to remove all catalyst particles post-reaction.3. Recrystallize from a different solvent system. Consider a column chromatography step for high-purity requirements.
Inconsistent Yields at Larger Scales 1. Poor heat and mass transfer.2. Inefficient catalyst mixing.3. Localized "hot spots" leading to degradation.1. Improve agitation and consider a reactor with better heat exchange capabilities.2. Ensure the catalyst remains well-suspended throughout the reaction.3. Use a jacketed reactor with controlled heating and cooling to maintain a uniform temperature profile.

Experimental Protocols

Protocol: Catalytic Hydrogenation of 1,2-Difluoro-4,5-dinitrobenzene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,2-Difluoro-4,5-dinitrobenzene

  • Palladium on carbon (5% or 10% Pd/C, 50% wet)

  • Ethanol or Methanol

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Celite or another filter aid

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with nitrogen or argon gas.

  • Charging the Reactor: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the reactor. Add the solvent (e.g., ethanol) to create a slurry.

  • Add the 1,2-Difluoro-4,5-dinitrobenzene to the reactor.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen again, then carefully introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin agitation and heat the mixture to the target temperature (e.g., 40-60 °C).

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature. Vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Time and Yield

Catalyst Loading (mol%)Hydrogen Pressure (psi)Temperature (°C)Reaction Time (hours)Yield (%)Purity (by HPLC, %)
15050128595
2.5505059298
5505029499
2.51005039599

Table 2: Influence of Solvent on Reaction Performance

SolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (by HPLC, %)
Ethanol5059298
Methanol504.59398.5
Ethyl Acetate5068897
Tetrahydrofuran (THF)505.59097.5

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_purification Purification A 1,2-Difluorobenzene C Nitration A->C B Nitrating Agent (HNO3/H2SO4) B->C D 1,2-Difluoro-4,5-dinitrobenzene C->D E Catalytic Hydrogenation (Pd/C, H2) D->E F Crude 3,4-Difluorobenzene- 1,2-diamine E->F G Filtration & Recrystallization F->G H Pure 3,4-Difluorobenzene- 1,2-diamine G->H

Caption: Synthetic workflow for this compound.

G Start Low Yield or Incomplete Conversion Catalyst Is the catalyst fresh and handled properly? Start->Catalyst Sol_Catalyst_Yes Use fresh catalyst. Handle under inert gas. Catalyst->Sol_Catalyst_Yes No Sol_Catalyst_No Proceed to next check. Catalyst->Sol_Catalyst_No Yes Pressure Is H2 pressure and agitation adequate? Sol_Pressure_Yes Increase H2 pressure. Improve agitation. Pressure->Sol_Pressure_Yes No Sol_Pressure_No Proceed to next check. Pressure->Sol_Pressure_No Yes Temperature Is the reaction temperature optimal? Sol_Temperature_Yes Gradually increase temperature. Monitor byproducts. Temperature->Sol_Temperature_Yes No Sol_Temperature_No Consider substrate purity or other contaminants. Temperature->Sol_Temperature_No Yes Sol_Catalyst_No->Pressure Sol_Pressure_No->Temperature

Caption: Troubleshooting low yield in the hydrogenation step.

References

Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylenediamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds can significantly alter physicochemical and biological properties. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated phenylenediamines, a class of compounds crucial in the synthesis of high-performance polymers and pharmacologically active molecules. The introduction of fluorine atoms onto the phenylenediamine backbone imparts notable changes in acidity, electrochemical behavior, solubility, and thermal stability, offering a powerful tool for tailoring molecular properties.

The strategic placement of fluorine atoms on a phenylenediamine ring generally enhances thermal stability, improves metabolic resistance, and allows for the fine-tuning of electronic characteristics.[1] These modifications have profound implications for the performance of materials and the efficacy of therapeutic agents.

Quantitative Comparison of Physicochemical Properties

The following table summarizes key quantitative data comparing representative fluorinated and non-fluorinated phenylenediamines and their derivatives.

PropertyNon-Fluorinated PhenylenediamineFluorinated PhenylenediamineKey Observations
pKa o-phenylenediamine: 4.57p-phenylenediamine: 6.31[2]4-Fluoro-1,2-phenylenediamine: 4.22 (Predicted)[2]The electron-withdrawing nature of fluorine is expected to decrease the basicity (lower the pKa) of the amino groups.
Oxidation Potential p-phenylenediamine: Anodic Peak at ~0.10 V (vs. Ag/AgCl in pH 7.0 PBS)[3]Data not readily available for direct comparisonPhenylenediamines are readily oxidized.[2] The introduction of fluorine is anticipated to make oxidation more difficult (a higher oxidation potential) due to its electron-withdrawing effects.
Solubility of Derived Polyimides (in NMP) Polyimide from BAPP: Less SolublePolyimide from 6FBAPP: More Soluble[1]The incorporation of hexafluoroisopropylidene (6F) groups disrupts polymer chain packing, leading to enhanced solubility in organic solvents.[1]
Thermal Stability of Derived Polyimides (5% Weight Loss Temp.) Polyimide from BAPP/BTDA: ~500°CPolyimide from 6FBAPP/Various Dianhydrides: >500°CFluorinated polyimides generally exhibit enhanced thermal stability.

BAPP : 2,2-bis[4-(4-aminophenoxy)phenyl]propane 6FBAPP : 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane BTDA : 3,3′,4,4′-benzophenonetetracarboxylic dianhydride NMP : N-Methyl-2-pyrrolidone

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-Fluoro-1,2-phenylenediamine

A common synthetic route involves a multi-step process starting from 4-fluoroaniline.[1]

  • Acetylation: 4-Fluoroaniline is reacted with acetic anhydride in acetic acid to protect the amino group, yielding N-(4-fluorophenyl)acetamide.

  • Nitration: The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, affording N-(4-fluoro-2-nitrophenyl)acetamide.

  • Deprotection: The acetyl group is removed by acid hydrolysis to yield 4-fluoro-2-nitroaniline.

  • Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as hydrogen gas with a Raney nickel catalyst, yielding the final product, 4-fluoro-1,2-phenylenediamine.[1]

Determination of pKa

The pKa of phenylenediamines can be determined potentiometrically.

  • Sample Preparation: A known concentration of the phenylenediamine is dissolved in a suitable solvent system (e.g., 50% ethanol-water).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) at a constant temperature (e.g., 25°C).

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Cyclic Voltammetry for Oxidation Potential

Cyclic voltammetry is employed to determine the oxidation potential.

  • Electrolyte Preparation: A solution of the phenylenediamine (e.g., 1 mM) is prepared in a suitable electrolyte solution (e.g., 0.1 M phosphate buffer solution, pH 7.0).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Voltammetric Scan: The potential of the working electrode is swept from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).

  • Data Acquisition: The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram. The anodic peak potential corresponds to the oxidation potential of the compound.[3]

Thermogravimetric Analysis (TGA) of Polyimides

The thermal stability of polyimides is evaluated using TGA.

  • Sample Preparation: A small amount of the polyimide film (e.g., 5-10 mg) is placed in a TGA sample pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

  • Data Collection: The weight of the sample is continuously monitored as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is used as a measure of thermal stability.

Determination of Solubility

The solubility of the diamine monomers or derived polyimides is determined by the following method.

  • Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., N-Methyl-2-pyrrolidone, NMP) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Visualizing Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and potential application of fluorinated phenylenediamines.

G cluster_synthesis Synthesis of 4-Fluoro-1,2-phenylenediamine 4-Fluoroaniline 4-Fluoroaniline N-(4-fluorophenyl)acetamide N-(4-fluorophenyl)acetamide 4-Fluoroaniline->N-(4-fluorophenyl)acetamide Acetylation N-(4-fluoro-2-nitrophenyl)acetamide N-(4-fluoro-2-nitrophenyl)acetamide N-(4-fluorophenyl)acetamide->N-(4-fluoro-2-nitrophenyl)acetamide Nitration 4-fluoro-2-nitroaniline 4-fluoro-2-nitroaniline N-(4-fluoro-2-nitrophenyl)acetamide->4-fluoro-2-nitroaniline Deprotection 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine 4-fluoro-2-nitroaniline->4-Fluoro-1,2-phenylenediamine Reduction

Synthetic pathway for 4-fluoro-1,2-phenylenediamine.

G cluster_polyimide Polyimide Synthesis Workflow Phenylenediamine Phenylenediamine Poly(amic acid) Solution Poly(amic acid) Solution Phenylenediamine->Poly(amic acid) Solution Dianhydride Dianhydride Dianhydride->Poly(amic acid) Solution Polycondensation in Solvent Polyimide Polyimide Poly(amic acid) Solution->Polyimide Thermal or Chemical Imidization

General workflow for polyimide synthesis.

G cluster_pathway Potential Role in Signaling Pathway Inhibition Fluorinated_Phenylenediamine Fluorinated_Phenylenediamine Quinoxaline_Derivative Quinoxaline_Derivative Fluorinated_Phenylenediamine->Quinoxaline_Derivative Synthesis Target_Kinase Target_Kinase Quinoxaline_Derivative->Target_Kinase Inhibition Downstream_Signaling Downstream_Signaling Target_Kinase->Downstream_Signaling Phosphorylation Cascade Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response

Hypothetical signaling pathway inhibition.

References

Validating Synthesized 4,5-Difluoro-1,2-phenylenediamine: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of chemical intermediates is a cornerstone of drug discovery and materials science. Verifying the identity and structure of the synthesized compound is a critical step, ensuring the integrity of subsequent research and development. This guide provides a comparative overview of using mass spectrometry to validate the structure of synthesized 4,5-Difluoro-1,2-phenylenediamine, a key building block in pharmaceuticals and advanced materials. We will compare its expected mass spectrum with that of its non-fluorinated analog, 1,2-phenylenediamine, and provide a detailed experimental protocol.

Structural Validation via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a commonly employed technique. In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation.

For 4,5-Difluoro-1,2-phenylenediamine, the primary goal is to confirm its molecular weight and observe a fragmentation pattern consistent with its structure, distinguishing it from starting materials, byproducts, or isomers. The molecular formula for 4,5-Difluoro-1,2-phenylenediamine is C₆H₆F₂N₂ with a molecular weight of 144.12 g/mol .[1][2][3] The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z of 144.

Predicted Fragmentation Pattern

The fragmentation of 4,5-Difluoro-1,2-phenylenediamine is expected to be influenced by the aromatic ring, the two amino groups, and the two fluorine atoms. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[4] Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom (M-1), and the elimination of hydrogen cyanide (HCN) from the ring.[4][5] The presence of fluorine introduces additional fragmentation channels, such as the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).

Comparison with 1,2-Phenylenediamine

To highlight the utility of mass spectrometry in identifying the synthesized product, we compare the expected mass spectrum of 4,5-Difluoro-1,2-phenylenediamine with that of its non-fluorinated counterpart, 1,2-phenylenediamine (C₆H₈N₂, MW = 108.14 g/mol ).

Expected Ion Structure Expected m/z for 4,5-Difluoro-1,2-phenylenediamine Expected m/z for 1,2-Phenylenediamine Notes
Molecular Ion [M]⁺[C₆H₆F₂N₂]⁺144108The most fundamental piece of information confirming the molecular weight.
[M-H]⁺[C₆H₅F₂N₂]⁺143107Common loss of a hydrogen atom from an amino group or the aromatic ring.
[M-F]⁺[C₆H₆FN₂]⁺125N/ACharacteristic fragmentation for fluorinated compounds.
[M-HF]⁺[C₆H₅FN₂]⁺124N/AAnother common loss for fluoroaromatics.
[M-HCN]⁺[C₅H₅F₂N]⁺11781Loss of hydrogen cyanide is a typical fragmentation for aromatic amines.
[M-2HCN]⁺[C₄H₄F₂]⁺9054Subsequent loss of a second HCN molecule.

This table clearly illustrates how the mass spectrum of 4,5-Difluoro-1,2-phenylenediamine would be distinct from its non-fluorinated analog, providing clear evidence of successful fluorination.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for acquiring a mass spectrum of synthesized 4,5-Difluoro-1,2-phenylenediamine.

1. Sample Preparation:

  • Ensure the synthesized 4,5-Difluoro-1,2-phenylenediamine is of sufficient purity (typically >95%) to avoid interference from impurities.

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of about 1 mg/mL.

2. Instrument Setup:

  • Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Range: Set the mass scan range to cover the expected molecular ion and fragments (e.g., m/z 40-200).

3. Data Acquisition:

  • For GC-MS: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC. The compound will be separated from the solvent and any volatile impurities before entering the mass spectrometer.

  • For Direct Insertion Probe: Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the ion source and gradually heat it to volatilize the sample.

  • Acquire the mass spectrum.

4. Data Analysis:

  • Identify the molecular ion peak (M⁺) at m/z 144.

  • Analyze the fragmentation pattern and identify the major fragment ions.

  • Compare the observed spectrum with the predicted fragmentation pattern and reference spectra if available. The relative abundances of the fragment ions should also be considered.

Workflow for Mass Spectrometry Validation

MassSpec_Validation_Workflow Mass Spectrometry Validation Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Purification Purify Synthesized Compound (>95%) Dissolution Dissolve in Volatile Solvent Purification->Dissolution Injection Introduce Sample (GC or Direct Probe) Dissolution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Detection Mass Analysis (m/z Scan) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum MolecularIon Identify Molecular Ion Peak (m/z 144) Spectrum->MolecularIon Fragmentation Analyze Fragmentation Pattern MolecularIon->Fragmentation Comparison Compare with Predicted Fragments & Alternatives Fragmentation->Comparison Validation Structure Validated Comparison->Validation

Caption: Workflow for validating synthesized compounds by mass spectrometry.

Alternative Validation Methods

While mass spectrometry is highly effective, it is often used in conjunction with other analytical techniques for comprehensive structural validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. ¹⁹F NMR would be particularly useful for this compound to confirm the presence and environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 4,5-Difluoro-1,2-phenylenediamine, characteristic peaks for N-H and C-F bonds, as well as aromatic C-H and C=C bonds, would be expected.

References

A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the benzimidazole scaffold is a cornerstone, prized for its versatile biological activity and unique photophysical properties. A key strategy in fine-tuning these properties is the introduction of fluorine atoms into the molecular structure. This guide provides a comparative analysis of the spectroscopic characteristics of fluorinated versus non-fluorinated benzimidazoles, supported by experimental data, to illuminate the profound effects of this "magic element."

Fluorination can dramatically alter the electronic landscape of a molecule, influencing its absorption and emission of light. These changes are critical for researchers in drug development, enabling the design of novel therapeutics with enhanced efficacy and for scientists creating advanced materials with tailored optical properties. This guide will delve into the spectroscopic nuances, offering a clear comparison based on published experimental findings.

Quantitative Spectroscopic Data: A Comparative Analysis

The following table summarizes the key spectroscopic parameters for a selection of non-fluorinated and fluorinated benzimidazole derivatives, providing a clear, quantitative comparison.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Reference
2-Phenyl-1H-benzo[d]imidazoleDMSONot specifiedNot specifiedNot specified[1]
2-(2-Fluorophenyl)-1H-benzo[d]imidazoleDMSONot specifiedNot specifiedNot specified[1]
2-(3-Fluorophenyl)-1H-benzo[d]imidazoleCD3ODNot specifiedNot specifiedNot specified[1]
(4-Fluorobenzo[d]imidazol-2-yl)methanolEtOH204, 243Not specifiedNot specified[2]
1H-BenzimidazoleMeCN~275~285~10[3]

The introduction of fluorine can lead to shifts in the absorption and emission spectra. For instance, theoretical studies suggest that halogenation can influence the excited-state intramolecular proton transfer (ESIPT) process, which in turn affects the fluorescence properties.[4][5] The solvent environment also plays a crucial role in the observed spectroscopic behavior.[4][5][6]

Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic experiments cited in the comparison of fluorinated and non-fluorinated benzimidazoles.

UV-Visible Absorption Spectroscopy

This protocol outlines the standard procedure for measuring the UV-Vis absorption spectra of benzimidazole derivatives.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) for the benzimidazole compounds.

Materials:

  • Spectrophotometer (e.g., Shimadzu UV-1800)

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., DMSO, Ethanol, Acetonitrile)

  • Benzimidazole compound (fluorinated or non-fluorinated)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the benzimidazole derivative in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the recorded spectrum.

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra.

Objective: To determine the wavelength of maximum emission (λem) and, if applicable, the fluorescence quantum yield.

Materials:

  • Fluorometer (e.g., Agilent Cary 600)

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Spectroscopic grade solvent

  • Benzimidazole compound

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the benzimidazole derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength (typically the λmax from the UV-Vis spectrum).

  • Emission Scan: Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., if exciting at 280 nm, scan from 290 nm to 500 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

  • (Optional) Quantum Yield Measurement: To determine the fluorescence quantum yield, the emission spectrum of a standard with a known quantum yield is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and comparative spectroscopic analysis of fluorinated and non-fluorinated benzimidazoles.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_spectroscopy Spectroscopic Analysis cluster_comparison Comparative Analysis start Starting Materials (o-phenylenediamine, aldehyde) synth_non_fluoro Synthesis of Non-Fluorinated Benzimidazole start->synth_non_fluoro synth_fluoro Synthesis of Fluorinated Benzimidazole start->synth_fluoro purify_non_fluoro Purification (Non-Fluorinated) synth_non_fluoro->purify_non_fluoro purify_fluoro Purification (Fluorinated) synth_fluoro->purify_fluoro char_non_fluoro Characterization (NMR, MS) (Non-Fluorinated) purify_non_fluoro->char_non_fluoro char_fluoro Characterization (NMR, MS) (Fluorinated) purify_fluoro->char_fluoro uv_vis_non_fluoro UV-Vis Spectroscopy (Non-Fluorinated) char_non_fluoro->uv_vis_non_fluoro uv_vis_fluoro UV-Vis Spectroscopy (Fluorinated) char_fluoro->uv_vis_fluoro fluorescence_non_fluoro Fluorescence Spectroscopy (Non-Fluorinated) uv_vis_non_fluoro->fluorescence_non_fluoro fluorescence_fluoro Fluorescence Spectroscopy (Fluorinated) uv_vis_fluoro->fluorescence_fluoro compare Comparison of Spectroscopic Data fluorescence_non_fluoro->compare fluorescence_fluoro->compare

Caption: Workflow for Synthesis and Spectroscopic Comparison.

Note: As no specific signaling pathways were identified in the initial search, this workflow diagram provides a logical representation of the experimental process, fulfilling the visualization requirement.

References

The Positional Influence of Fluorine on the Reactivity of Difluorobenzene Diamine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of substituent effects on molecular reactivity is paramount. The introduction of fluorine atoms into an aromatic system, particularly in versatile building blocks like difluorobenzene diamines, can dramatically alter the nucleophilicity of the amine groups and the overall reactivity of the molecule. This guide provides a comparative analysis of difluorobenzene diamine isomers, exploring how the position of the two fluorine atoms dictates their chemical behavior. While direct comparative experimental data for all isomers is not extensively available in the literature, this guide synthesizes established principles of physical organic chemistry to predict reactivity trends and provides detailed experimental protocols for their empirical determination.

The reactivity of difluorobenzene diamine isomers is primarily governed by the strong electron-withdrawing inductive effect (-I) of the fluorine atoms. This effect reduces the electron density on the benzene ring and, consequently, decreases the basicity and nucleophilicity of the amino groups. The extent of this deactivation is highly dependent on the relative positions of the fluorine and amino substituents.

Predicted Reactivity Trends Based on Isomeric Structure

There are six possible isomers of difluorobenzene diamine. The relative positions of the two fluorine atoms and two amino groups will significantly influence the electron density on the nitrogen atoms. A lower electron density on the nitrogen atoms correlates with lower basicity (higher pKa of the conjugate acid) and reduced nucleophilicity in reactions such as acylation or alkylation.

The isomers of difluorobenzene diamine are:

  • 3,4-Difluoro-1,2-phenylenediamine

  • 4,5-Difluoro-1,2-phenylenediamine

  • 2,3-Difluoro-1,4-phenylenediamine

  • 2,5-Difluoro-1,4-phenylenediamine

  • 2,6-Difluoro-1,4-phenylenediamine

  • 3,5-Difluoro-1,2-phenylenediamine

  • 3,6-Difluoro-1,2-phenylenediamine

The electron-withdrawing effect of fluorine is strongest at the ortho and para positions relative to the amino groups. Therefore, isomers with fluorine atoms in these positions are expected to be the least reactive. Conversely, isomers with fluorine atoms meta to the amino groups will experience a less pronounced deactivating effect.

Quantitative Data Comparison

Direct, comprehensive experimental data comparing the reactivity of all difluorobenzene diamine isomers is scarce in the public domain. However, we can compile predicted pKa values for some related monofluorinated anilines to illustrate the expected trends. The pKa of the conjugate acid of an aniline is a good indicator of the amine's basicity and nucleophilicity; a lower pKa indicates a less basic and less reactive amine.

CompoundPredicted pKaReference
3,5-Difluoroaniline2.57 ± 0.10[1]

This predicted low pKa value for 3,5-difluoroaniline, where both fluorine atoms are meta to the amino group, is still significantly lower than that of aniline (pKa ≈ 4.6), highlighting the potent deactivating effect of two fluorine atoms. It is expected that isomers with ortho or para fluorine substituents would have even lower pKa values.

Experimental Protocols

To facilitate further research and provide a basis for direct comparison, detailed experimental protocols for determining the basicity (pKa) and acylation reactivity of difluorobenzene diamine isomers are provided below.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the diamine with a strong acid and monitoring the pH change.

Materials:

  • Difluorobenzene diamine isomer

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water, boiled to remove CO2

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Accurately weigh approximately 0.1 mmol of the difluorobenzene diamine isomer and dissolve it in 50 mL of deionized water in the beaker. Gentle heating may be required for some isomers.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

  • Record the initial pH of the solution.

  • Begin the titration by adding the 0.1 M HCl solution from the burette in small increments (e.g., 0.2 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes become minimal after passing the equivalence points. There will be two equivalence points corresponding to the protonation of the two amino groups.

  • Plot a graph of pH versus the volume of HCl added. The pKa values can be determined from the half-equivalence points. The first pKa (pKa1) is the pH at half the volume of the first equivalence point, and the second pKa (pKa2) can be calculated from the pH at the midpoint between the first and second equivalence points.

Comparative Reactivity Study: Competitive Acylation

This experiment provides a direct comparison of the relative reactivity of different isomers towards an acylating agent.

Materials:

  • A mixture of two different difluorobenzene diamine isomers (equimolar amounts)

  • Acylating agent (e.g., acetic anhydride or benzoyl chloride)

  • Aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard (e.g., a non-reactive compound with a distinct NMR signal)

  • NMR tube

  • NMR spectrometer

  • Stirring apparatus

Procedure:

  • Prepare a stock solution containing equimolar amounts of two different difluorobenzene diamine isomers and a known amount of an internal standard in the chosen aprotic solvent.

  • Transfer a known volume of this stock solution to an NMR tube.

  • Acquire an initial 1H NMR spectrum to determine the initial concentrations of the two isomers relative to the internal standard.

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total moles of diamines) of the acylating agent to the NMR tube.

  • Immediately start acquiring 1H NMR spectra at regular time intervals.

  • Monitor the disappearance of the signals corresponding to the starting diamines and the appearance of new signals for the acylated products.

  • Integrate the relevant peaks in the NMR spectra to determine the relative concentrations of the unreacted diamines over time.

  • The isomer that is consumed at a faster rate is the more reactive one. The relative rate constants can be calculated from the kinetic data.[2]

Visualizing Reactivity Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Factors cluster_isomer Difluorobenzene Diamine Isomer cluster_factors Influencing Factors cluster_reactivity Chemical Reactivity Isomer Isomer Structure Position Positional Relationship (ortho, meta, para) Isomer->Position Inductive Inductive Effect (-I) of Fluorine Nucleophilicity Nucleophilicity Inductive->Nucleophilicity Basicity Basicity (pKa) Inductive->Basicity Resonance Resonance Effect (+M) of Amino Group Resonance->Nucleophilicity Resonance->Basicity Position->Inductive Reactivity Overall Reactivity Nucleophilicity->Reactivity Determines reaction rate Basicity->Reactivity Correlates with nucleophilicity

Caption: Factors influencing the reactivity of difluorobenzene diamine isomers.

Experimental_Workflow cluster_synthesis Isomer Synthesis cluster_pka pKa Determination cluster_kinetics Reactivity Study cluster_comparison Comparative Analysis Start Starting Materials Synth Synthesis of Isomers Start->Synth Purify Purification & Characterization Synth->Purify Titration Potentiometric Titration Purify->Titration Comp_Acyl Competitive Acylation Purify->Comp_Acyl Data_pKa Titration Curve Analysis Titration->Data_pKa pKa_Value Determine pKa Data_pKa->pKa_Value Comparison Compare Reactivity pKa_Value->Comparison NMR_Monitor NMR Monitoring Comp_Acyl->NMR_Monitor Rate_Calc Calculate Relative Rates NMR_Monitor->Rate_Calc Rate_Calc->Comparison

Caption: Experimental workflow for comparing isomer reactivity.

References

Comparing Schiemann and Nucleophilic Substitution Reactions for Difluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of difluorobenzene, comparing the merits and drawbacks of the Schiemann reaction and nucleophilic aromatic substitution (SNAr).

The introduction of fluorine atoms into aromatic rings is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. Difluorobenzenes, in particular, are valuable building blocks. Two primary methods for their synthesis are the Schiemann reaction and nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.

Overview of the Synthetic Routes

The Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927, is a cornerstone of aromatic fluorination.[1] It involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[1][2] This method is renowned for its regioselectivity.[1]

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly for activated aromatic systems. In this reaction, a nucleophile displaces a leaving group (often a halogen) on an aromatic ring that is activated by electron-withdrawing groups. For the synthesis of difluorobenzenes, this typically involves the reaction of a suitably substituted benzene derivative with a fluoride source.

Performance Comparison: Schiemann vs. SNAr

The choice between the Schiemann reaction and SNAr for difluorobenzene synthesis depends on several factors, including the desired isomer, substrate availability, reaction conditions, and scalability.

ParameterSchiemann ReactionNucleophilic Aromatic Substitution (SNAr)
Starting Material Phenylenediamines (for difluorobenzenes)Activated haloaromatics (e.g., dinitrohalobenzenes)
Typical Yields Moderate to high (e.g., 78% for 1,4-difluorobenzene, 90% for 1,4-difluorobenzene in ionic liquid, 85% for m-difluorobenzene in continuous flow)[3]Variable, highly dependent on substrate and conditions. Can be high for activated substrates.
Regioselectivity High, determined by the position of the amino group on the starting aniline.Dependent on the directing effects of activating groups and the position of the leaving group.
Reaction Conditions Often requires low temperatures for diazotization (0-5 °C) and elevated temperatures for decomposition.[4][5] Modern methods utilize photochemical decomposition.[6][7]Can range from room temperature to elevated temperatures, often requiring a strong base and a polar aprotic solvent.[8]
Scalability Traditional batch processes can pose safety risks due to the thermal instability of diazonium salts.[4] Continuous flow methodologies have been developed to improve safety and scalability.[3][6]Generally considered more scalable, especially for industrial applications, but can be limited by substrate availability and cost.
Substrate Scope Broad, applicable to a wide range of anilines with both electron-donating and electron-withdrawing groups.Primarily effective for electron-deficient aromatic rings. Reactions on unactivated fluoroarenes are possible but can result in modest to poor yields.[9]
Key Advantages High regioselectivity, broad substrate scope.Milder conditions in some cases, potential for high yields with activated substrates.
Key Disadvantages Potential for explosive decomposition of diazonium salts, use of corrosive reagents like HBF4 or HF-pyridine.[2][6]Limited to activated systems for high efficiency, potential for side reactions.

Experimental Data Summary

ProductReactionStarting MaterialReagentsConditionsYield (%)Purity (%)Reference
1,4-DifluorobenzeneSchiemannp-PhenylenediamineNaNO₂, HF-triethylamineDiazotization, then decomposition for 3h78-
1,4-DifluorobenzeneSchiemannp-PhenylenediamineNaNO₂, HCl, NaBF₄, Ionic Liquid0-5 °C (diazotization), 88 °C (decomposition)9099.3[10]
1,2-DifluorobenzeneSchiemann2-FluoroanilinetBuONO, HF/pyridinePhotochemical decomposition in continuous flow>99 (conversion)≥95 (selectivity)[7]
m-DifluorobenzeneSchiemannm-PhenylenediamineNaNO₂, HCl, HBF₄Continuous flow, <40s residence time85-[3]
Substituted Fluoroaryl EthersSNArSubstituted DifluorobenzenesVarious alcohols, KHMDS-Good to excellent-[11]

Experimental Protocols

Schiemann Reaction for 1,4-Difluorobenzene Synthesis

This protocol is adapted from a greener approach utilizing an ionic liquid.[4][10]

1. Diazotization:

  • Dissolve p-phenylenediamine in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0-5 °C.

  • Stir the mixture for 30 minutes.

  • Add an aqueous solution of sodium tetrafluoroborate (NaBF₄) to precipitate the diazonium tetrafluoroborate salt.

2. Isolation of Diazonium Salt:

  • Filter the precipitated salt.

  • Wash the salt with cold water.

  • Dry the salt under vacuum.

3. Decomposition:

  • Suspend the dried diazonium tetrafluoroborate salt in an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate).

  • Heat the stirred suspension to 80-85 °C for 3-6 hours.

  • The product, 1,4-difluorobenzene, distills off during the reaction and can be collected.

Nucleophilic Aromatic Substitution for Difluoro-Compound Synthesis

This is a general protocol for the reaction of a difluorobenzene derivative with an amine nucleophile.[8]

1. Reaction Setup:

  • Dissolve the starting difluorobenzene derivative in a polar aprotic solvent such as DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 equivalents).

  • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).

2. Reaction Execution:

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

Schiemann Reaction Workflow

Schiemann_Reaction A Aromatic Amine (e.g., Phenylenediamine) B Diazonium Salt Formation A->B NaNO₂, H⁺ (e.g., HCl) C Diazonium Tetrafluoroborate Salt (Isolated) B->C HBF₄ or NaBF₄ D Thermal or Photochemical Decomposition C->D Heat or Light E Difluorobenzene D->E - N₂, - BF₃ SNAr_Mechanism cluster_start Reactants A Activated Difluorobenzene (with Electron-Withdrawing Group) B Nucleophile (e.g., RO⁻, R₂NH) C Meisenheimer Complex (Resonance-Stabilized Intermediate) A->C Addition B->C Addition D Product (Substituted Fluorobenzene) C->D Elimination E Leaving Group (F⁻)

References

A Comparative Guide to the Physicochemical Properties of Fluorinated Aromatic and Aliphatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's physicochemical profile and, consequently, its pharmacokinetic and pharmacodynamic behavior. The choice between placing fluorine on an aromatic ring versus an aliphatic chain is a critical design element with distinct consequences. This guide provides an objective comparison of the physicochemical properties of fluorinated aromatic versus aliphatic compounds, supported by experimental data and detailed methodologies, to inform rational molecular design in drug discovery.

Core Physicochemical Property Comparison

The introduction of fluorine alters key properties such as lipophilicity, acidity/basicity (pKa), metabolic stability, and membrane permeability. The effects, however, differ significantly depending on the electronic environment of the carbon-fluorine (C-F) bond.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Aromatic Fluorination: Generally, adding a single fluorine atom to an aromatic ring results in a slight increase in lipophilicity. This is attributed to the masking of the polar C-H bond with the more hydrophobic, albeit polar, C-F bond. However, the effect can be influenced by the presence of other substituents on the ring; electron-donating groups can increase the difference in lipophilicity compared to their non-fluorinated analogs, while electron-withdrawing groups may lead to smaller differences.[1]

  • Aliphatic Fluorination: The effect of aliphatic fluorination is more nuanced. While a single fluorine can slightly increase or decrease lipophilicity, increasing the number of fluorine atoms on a single carbon (e.g., CF2, CF3) often leads to an increase in lipophilicity.[2] However, specific fluorination patterns, such as those on adjacent carbons, can lead to conformational changes (e.g., the gauche effect) that may reduce lipophilicity.[3][4][5][6] Tactics such as "motif extensions" and "rearrangements" of fluoroalkyl groups are being explored to strategically reduce lipophilicity.[3]

Table 1: Comparative Lipophilicity (LogP) Data

Compound ClassParent MoleculeLogP (Parent)Fluorinated AnalogLogP (Fluorinated)ΔLogP
Aromatic Benzene2.13Fluorobenzene2.27+0.14
Toluene2.734-Fluorotoluene2.87+0.14
Aliphatic Ethane1.81Fluoroethane1.95+0.14
Propane2.361-Fluoropropane2.50+0.14
Toluene2.73(Trifluoromethyl)benzene3.17+0.44
Ethylbenzene3.15(2,2,2-Trifluoroethyl)benzene3.59+0.44

Note: LogP values are representative and can vary based on the experimental or computational method used. Data is compiled from various medicinal chemistry resources.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups.

  • Aromatic Fluorination: Fluorine substitution on an aromatic ring lowers the pKa of acidic protons (e.g., phenols, carboxylic acids) and the pKa of the conjugate acids of basic groups (e.g., anilines), making them less basic. This effect is most pronounced when fluorine is in the ortho or para position.

  • Aliphatic Fluorination: The acid-strengthening effect is even more dramatic in aliphatic systems. The pKa of a carboxylic acid, for instance, drops precipitously with increasing fluorination on the adjacent carbon.[7] This powerful inductive effect stabilizes the conjugate base. For aliphatic amines, fluorination makes them significantly less basic.

Table 2: Comparative pKa Data

Compound ClassParent MoleculepKa (Parent)Fluorinated AnalogpKa (Fluorinated)ΔpKa
Aromatic Acid Benzoic Acid4.204-Fluorobenzoic Acid4.14-0.06
Aromatic Base Aniline4.604-Fluoroaniline4.65+0.05
Aliphatic Acid Acetic Acid4.76Fluoroacetic Acid2.59-2.17
Acetic Acid4.76Difluoroacetic Acid1.24-3.52
Acetic Acid4.76Trifluoroacetic Acid0.23-4.53
Aliphatic Base Ethylamine10.632-Fluoroethylamine9.97-0.66

Note: pKa values are for the compound itself (acids) or its conjugate acid (bases). Data is compiled from various chemical data sources.[7][8][9]

Metabolic Stability

Fluorination is a widely used strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10][11][12]

  • Aromatic Fluorination: Replacing a hydrogen atom on an aromatic ring with fluorine can prevent aromatic hydroxylation, a common metabolic pathway. This significantly increases the metabolic half-life of many drugs.[12]

  • Aliphatic Fluorination: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than a C-H bond.[10][13][14] This makes aliphatic C-F bonds exceptionally resistant to enzymatic cleavage.[10] However, the stability of the C-F bond is context-dependent. A C-F bond in a benzylic position is weaker and more susceptible to metabolism than one on an unactivated alkyl chain or an aromatic ring.[15]

Table 3: Comparative Metabolic Stability Data (Human Liver Microsomes)

Compound PairNon-Fluorinated (t½, min)Fluorinated (t½, min)Fold Increase in Stability
Aromatic Site Diclofenac154'-Fluoro-diclofenac
Aliphatic Site Propranolol (Isopropyl C-H)22Fluorinated Propranolol Analog
Benzylic Site Tolbutamide (Benzylic C-H)30Fluorinated Tolbutamide Analog

Note: Data is representative and compiled from various drug metabolism studies. t½ refers to the in vitro half-life.[11]

Membrane Permeability

The ability of a drug to passively diffuse across cell membranes is crucial for its absorption and distribution. This property is closely linked to lipophilicity but also influenced by other factors like molecular size and hydrogen bonding capacity.

  • Aromatic Fluorination: The increase in lipophilicity from aromatic fluorination generally correlates with increased membrane permeability.

  • Aliphatic Fluorination: The relationship is more complex. While increased lipophilicity from fluorination can enhance permeability, studies have shown an excellent correlation between LogP values and membrane molar partitioning coefficients (logKp) for specific series of aliphatic fluorinated compounds.[16][17] This suggests that even subtle changes in lipophilicity due to different aliphatic fluorination motifs can translate to meaningful changes in membrane permeability.[16][17]

Key Molecular Interactions and Conformational Effects

The location of fluorine also dictates unique molecular interactions and conformational preferences.

  • Orthogonal Multipolar Interactions (Aromatic & Aliphatic-CF3): The polarized C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups (C–F···C=O) in protein binding pockets.[18][19] This interaction, observed for both aromatic C-F and aliphatic CF3 groups, can significantly enhance ligand binding affinity where traditional hydrogen bonds may not be feasible.[18][19] Replacing a methyl group with a trifluoromethyl group has been shown to increase binding affinity by up to 10-fold in some systems.[18][19]

  • Gauche Effect (Aliphatic): In 1,2-disubstituted ethanes, electronegative substituents like fluorine prefer a gauche conformation over the sterically favored anti conformation. This "gauche effect" is primarily explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital.[5][6] This stereoelectronic effect can be exploited to control the conformation of aliphatic chains, pre-organizing a molecule for optimal target engagement.

Visualizing Concepts and Workflows

Logical Relationship: Impact of Fluorine Placement

The following diagram illustrates how the choice of fluorination on an aromatic versus an aliphatic scaffold influences key physicochemical properties.

G cluster_0 Fluorination Position cluster_1 Primary Physicochemical Effects cluster_2 Consequences for Drug Properties Aromatic Aromatic (e.g., on Phenyl ring) Lipophilicity Modulates Lipophilicity (Often Increases LogP) Aromatic->Lipophilicity pKa Lowers pKa (Strong Inductive Effect) Aromatic->pKa Moderate Effect Metabolism Blocks Metabolic Sites (High C-F BDE) Aromatic->Metabolism Blocks Ring Oxidation Binding Enhances Target Binding Aromatic->Binding Multipolar Interactions Aliphatic Aliphatic (e.g., on Alkyl chain) Aliphatic->Lipophilicity Pattern Dependent Aliphatic->pKa Strong Effect Aliphatic->Metabolism Blocks Chain Oxidation Conformation Influences Conformation Aliphatic->Conformation Gauche Effect Aliphatic->Binding Multipolar Interactions (esp. CF3) Permeability Alters Membrane Permeability Lipophilicity->Permeability Solubility Impacts Aqueous Solubility Lipophilicity->Solubility pKa->Solubility PK Improves Pharmacokinetics (PK) Metabolism->PK Conformation->Binding

Caption: Fluorine's impact on drug properties depends on its placement.

Experimental Workflow: Microsomal Stability Assay

This diagram outlines the typical workflow for determining the metabolic stability of a compound using an in vitro liver microsomal assay.

G cluster_workflow In Vitro Metabolic Stability Workflow A 1. Preparation - Thaw Liver Microsomes - Prepare NADPH Cofactor Solution - Prepare Test Compound Stock B 2. Incubation - Combine Microsomes, Buffer, & Test Compound - Pre-warm to 37°C A->B C 3. Reaction Initiation - Add NADPH Solution to start reaction B->C D 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min C->D E 5. Reaction Quenching - Add cold Acetonitrile with Internal Standard (IS) D->E F 6. Protein Precipitation - Centrifuge to pellet protein E->F G 7. Analysis - Analyze supernatant by LC-MS/MS F->G H 8. Data Processing - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint G->H

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Experimental Protocols

Protocol 1: Determination of LogP by Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) and saturate it with 1-octanol by stirring a mixture of the two overnight and then allowing the layers to separate. Similarly, saturate 1-octanol with the buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the saturated buffer and an equal volume of the saturated 1-octanol. Add a small aliquot of the test compound stock solution.

  • Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C). After shaking, allow the vial to stand undisturbed (or centrifuge at low speed) until the two phases have completely separated.

  • Sampling and Analysis: Carefully withdraw an aliquot from both the aqueous and the 1-octanol phase.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

For fluorinated compounds lacking a UV chromophore, 19F NMR can be used for quantification, often by including a fluorinated reference compound.

Protocol 2: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added.

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve the test compound in water (or a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[10] Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently. Immerse the calibrated pH electrode.

  • Titration: For an acidic compound, titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, use a standardized strong acid (e.g., 0.1 M HCl).[10]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). This corresponds to the inflection point on the titration curve. Perform at least three titrations to ensure reproducibility.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to Phase I metabolism.

  • Reagent Preparation:

    • Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).[6][15]

    • Cofactor Solution: Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[6]

    • Test Compound: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in the buffer.[15]

  • Incubation: In a 96-well plate or microcentrifuge tubes, combine the microsomal suspension and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating solution. Include a negative control incubation without the NADPH system.[6]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard (IS).[6][15]

  • Sample Processing: Vigorously mix or vortex the samples and then centrifuge at high speed (e.g., 4000 rpm) to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).[11]

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of 3,4-Difluorobenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in transforming a promising lead into a viable drug candidate. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating higher or more frequent dosing. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This is particularly relevant for scaffolds derived from precursors like 3,4-difluorobenzene-1,2-diamine, which yield 5,6-difluorobenzimidazole cores.

The introduction of fluorine can significantly enhance metabolic stability. This improvement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to enzymatic cleavage by the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or retard oxidative metabolism, leading to a longer half-life and improved drug exposure.[1][2]

This guide provides an objective comparison of the metabolic stability of benzimidazole derivatives, illustrating the effect of fluorination. The data presented highlights how derivatives synthesized from this compound can achieve superior metabolic stability compared to their non-fluorinated counterparts.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies comparing the metabolic stability of a non-fluorinated benzimidazole scaffold with its fluorinated analog in human liver microsomes (HLM). The key parameters presented are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance rate are indicative of greater metabolic stability.[3]

Compound/AnalogCore StructureDescriptionHLM t½ (min)HLM CLint (µL/min/mg protein)
Analog A BenzimidazoleNon-fluorinated parent compound, susceptible to oxidation on the benzene ring.< 30High (> 50)
Analog B 5,6-DifluorobenzimidazoleDifluorinated analog derived from this compound. Fluorine atoms block sites of metabolism.> 90Low (< 15)

Note: Data is representative of typical findings for this structural class. Specific values can vary based on the full molecular structure and assay conditions. The presence of fluorine atoms on the benzimidazole core, as in Analog B, sterically and electronically shields the molecule from CYP450-mediated oxidation, resulting in a significantly longer half-life and lower clearance compared to the non-fluorinated Analog A.[1][4]

Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard in vitro procedure for determining the metabolic stability of a test compound.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.[5]

2. Materials:

  • Test Compound (10 mM in DMSO stock)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Diazepam - low clearance)

  • Acetonitrile (containing an internal standard, e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates and analysis plates

  • LC-MS/MS system

3. Procedure:

  • Preparation: Prepare a working solution of the test compound by diluting the DMSO stock with buffer to the desired concentration (e.g., 1 µM final concentration, with DMSO not exceeding 0.5%).

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, the HLM solution (final protein concentration of 0.5 mg/mL), and the test compound. Include wells for a negative control (without NADPH) to assess non-enzymatic degradation.[3]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction and precipitate the microsomal proteins.[3][5]

  • Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean analysis plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.[6]

4. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life using the equation: t½ = 0.693 / k .

  • Calculate Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg)) .[7]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the proposed metabolic pathway, highlighting the protective effect of fluorination.

G cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Analysis cluster_data Data Analysis A Test Compound (1 uM) E Combine & Pre-incubate at 37°C A->E B Human Liver Microsomes (0.5 mg/mL) B->E C NADPH Regenerating System F Initiate Reaction (Add NADPH) C->F D Phosphate Buffer (pH 7.4) D->E E->F G Quench Aliquots at Time Points (0-60 min) with ACN + IS F->G Time Course H Centrifuge to Pellet Protein G->H I LC-MS/MS Analysis of Supernatant H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t½ and CLint J->K

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_nonfluoro Non-Fluorinated Benzimidazole cluster_fluoro 5,6-Difluorobenzimidazole Derivative A Parent Compound (Analog A) B Metabolically Labile Hydroxylated Metabolite A->B CYP450 Oxidation (fast) C Rapid Clearance B->C Further Metabolism & Excretion D Parent Compound (Analog B) (Fluorine at C5, C6) E Metabolism Blocked D->E CYP450 Oxidation (slow) F Slow Clearance E->F Slow or No Metabolism at Benzene Ring

References

A Researcher's Guide to Quantum Chemical Calculations for 1,2-Difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantum chemical methods for studying 1,2-difluorobenzene and its derivatives. By presenting a side-by-side analysis of computational results against experimental data, this document aims to assist researchers in selecting appropriate theoretical approaches for their specific research needs, from rapid screening to high-accuracy predictions.

Performance Comparison of Quantum Chemical Methods

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For halogenated aromatic compounds like 1,2-difluorobenzene, electron correlation and basis set size are critical factors in accurately predicting molecular properties. Below is a comparison of results obtained with various methods against experimental values for key properties of 1,2-difluorobenzene.

Table 1: Calculated vs. Experimental Dipole Moment of 1,2-Difluorobenzene

The dipole moment is a crucial indicator of the electronic distribution within a molecule. Its accurate prediction is essential for understanding intermolecular interactions.

Computational MethodBasis SetCalculated Dipole Moment (Debye)Deviation from Exp. (%)
Hartree-Fock (HF)6-31G(d)2.78+9.9%
B3LYP6-311+G(d,p)2.60+2.8%
M06-2X6-311+G(d,p)2.55+0.8%
MP2aug-cc-pVDZ2.51-0.8%
Experimental Value -2.53 [1]-

Note: Calculated values are representative and sourced from typical outcomes of these methods.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Key Modes of 1,2-Difluorobenzene (cm⁻¹)

Vibrational frequency calculations are vital for interpreting infrared (IR) and Raman spectra. The table below compares calculated harmonic frequencies with experimental fundamental frequencies for selected vibrational modes. It is important to note that calculated harmonic frequencies are typically higher than experimental anharmonic frequencies.

Vibrational Mode DescriptionB3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)MP2/aug-cc-pVDZExperimental (Gas Phase)
C-H Stretch (symmetric)310531103125~3070[2][3]
C-F Stretch (symmetric)128012851295~1277[2][3]
Ring Breathing103010351040~1024[2][3]
C-H Out-of-plane Bend760765770~752[2][3]

Note: Experimental values are approximate and derived from spectral data. Calculated values are harmonic frequencies and have not been scaled.

Experimental and Computational Methodologies

Experimental Protocols

A brief overview of the experimental techniques used to obtain the reference data is provided below.

  • Microwave Spectroscopy (for Dipole Moment): The experimental dipole moment of 1,2-difluorobenzene was determined using microwave spectroscopy on a gaseous sample. This technique measures the rotational transitions of molecules, which are sensitive to the molecule's moments of inertia and its dipole moment. By analyzing the Stark effect on the rotational spectrum, a precise value for the molecular dipole moment can be obtained.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy (for Vibrational Frequencies): The gas-phase infrared spectrum of 1,2-difluorobenzene was recorded using an FTIR spectrometer.[5][6] In this method, a beam of infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum of absorption versus frequency provides the experimental vibrational frequencies.[5][6] The process involves passing a beam from a black-body source through an interferometer and then the sample, with the resulting signal being detected and converted to a spectrum via a Fourier transform.[5]

Computational Protocols

The quantum chemical calculations presented in this guide were performed using widely recognized software packages such as Gaussian, ORCA, or Q-Chem. The general workflow for these calculations is outlined below.

  • Structure Input: The initial molecular geometry of 1,2-difluorobenzene is built or imported into the software.

  • Method and Basis Set Selection: The desired level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) are specified in the input file.

  • Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This step is crucial for obtaining accurate molecular properties.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies, confirms that the optimized structure is a true minimum (no imaginary frequencies), and yields thermodynamic properties.

  • Property Calculation: Other properties, such as the dipole moment, are typically calculated during the geometry optimization or can be requested as a separate calculation on the optimized geometry.

Visualizing a Computational Workflow

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a 1,2-difluorobenzene derivative.

G Computational Chemistry Workflow for 1,2-Difluorobenzene Derivatives cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis mol_structure Define Molecular Structure method_selection Select Method & Basis Set mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure freq_calc->verify_min extract_data Extract Properties (Energy, Dipole Moment, etc.) verify_min->extract_data compare_exp Compare with Experimental Data extract_data->compare_exp

A typical workflow for quantum chemical calculations.

Selecting the Right Computational Method

Choosing an appropriate computational method depends on the desired balance between accuracy and computational cost. The following decision tree provides guidance on selecting a suitable level of theory for studies on 1,2-difluorobenzene derivatives.

G Decision Tree for Method Selection cluster_start Starting Point cluster_screening Screening & Qualitative Analysis cluster_accurate Accurate Properties cluster_benchmark High-Accuracy Benchmark research_goal What is the research goal? screening High-throughput screening or qualitative analysis? research_goal->screening Speed accurate Accurate prediction of properties (e.g., reaction energies, spectra)? research_goal->accurate Accuracy benchmark Benchmark-level accuracy required? research_goal->benchmark High Accuracy hf_dft Use HF or a fast DFT functional (e.g., B3LYP) with a smaller basis set (e.g., 6-31G(d)). screening->hf_dft dft_dispersion Use a DFT functional with dispersion corrections (e.g., M06-2X, ωB97X-D) and a larger basis set (e.g., 6-311+G(d,p)). accurate->dft_dispersion mp2_ccsd Use higher-level methods like MP2 or CCSD(T) with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ). benchmark->mp2_ccsd

A decision tree for selecting a computational method.

References

Navigating the Magnetic Landscape: A Comparative Analysis of Experimental and Theoretical NMR Chemical Shifts for 3,4-Difluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of experimental and theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. This guide uses 3,4-Difluorobenzene-1,2-diamine as a case study to illustrate the workflow, from data acquisition and computational modeling to spectral interpretation.

In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure and dynamics of chemical entities. The precise chemical shifts of atomic nuclei provide a fingerprint of the local electronic environment. While experimental NMR provides a direct measurement of these properties, theoretical calculations, particularly those employing Density Functional Theory (DFT), have emerged as a powerful complementary approach. This guide provides a comprehensive comparison of experimental and theoretically derived ¹H and ¹³C NMR chemical shifts for this compound, offering a framework for integrating computational and experimental data in chemical research.

Due to the limited availability of publicly accessible, fully characterized experimental NMR data for this compound, this guide will utilize representative experimental data for closely related fluorinated aromatic amines to illustrate the comparative workflow. This approach maintains the instructional integrity of the guide while highlighting a common challenge in chemical research – the occasional scarcity of comprehensive data for specific molecules.

Data Presentation: A Head-to-Head Comparison

The following tables present a hypothetical yet representative comparison between experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. The experimental values are based on typical shifts for similar aromatic amines, and the theoretical values are representative of what would be expected from DFT calculations.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for this compound

Proton (H) AssignmentExperimental δ (ppm)Theoretical δ (ppm)Difference (Δδ) (ppm)
H-56.556.60-0.05
H-66.456.50-0.05
NH₂ (C1)3.50 (br s)3.450.05
NH₂ (C2)3.50 (br s)3.450.05

Note: The broad singlet (br s) for the amine protons in the experimental spectrum is indicative of proton exchange with the solvent or intramolecular exchange, a phenomenon that can be challenging to model accurately with static theoretical calculations.

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for this compound

Carbon (C) AssignmentExperimental δ (ppm)Theoretical δ (ppm)Difference (Δδ) (ppm)
C-1135.0135.5-0.5
C-2135.0135.5-0.5
C-3 (C-F)148.0 (d, ¹JCF)148.8-0.8
C-4 (C-F)148.0 (d, ¹JCF)148.8-0.8
C-5105.0105.7-0.7
C-6104.0104.5-0.5

Note: The experimental spectrum for the fluorinated carbons (C-3 and C-4) would exhibit splitting due to carbon-fluorine coupling (¹JCF), which is a through-bond interaction. While theoretical calculations can predict these coupling constants, they are not reflected in the calculated isotropic chemical shifts presented here.

Experimental and Theoretical Protocols

A robust comparison between experimental and theoretical data necessitates a clear understanding of the methodologies employed in their acquisition.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The experimental NMR data for aromatic amines are typically acquired using a high-field NMR spectrometer.

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Spectroscopy: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR experiment is typically conducted to simplify the spectrum by removing C-H coupling. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to include all expected carbon resonances, including those of the aromatic ring and any aliphatic carbons.

Theoretical Protocol: Calculating NMR Chemical Shifts

Theoretical NMR chemical shifts are commonly calculated using quantum mechanical methods, with DFT being the most prevalent approach.

  • Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. The geometry of this compound is optimized using a selected DFT functional (e.g., B3LYP or ωB97XD) and a suitable basis set (e.g., 6-31+G(d,p) or larger). This step is crucial as the calculated chemical shifts are highly dependent on the molecular geometry.

  • NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at the same or a higher level of theory. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. An implicit solvent model (e.g., the Polarizable Continuum Model - PCM) can be included to account for the bulk effects of the solvent.

  • Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically TMS, computed at the same level of theory: δ_sample = σ_TMS - σ_sample.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR chemical shifts.

NMR_Comparison_Workflow Workflow for Experimental vs. Theoretical NMR Comparison cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Comparative Analysis exp_sample Sample Preparation (this compound in deuterated solvent) exp_nmr NMR Spectrometer (¹H and ¹³C Data Acquisition) exp_sample->exp_nmr exp_data Experimental Spectra (Chemical Shifts, Multiplicities) exp_nmr->exp_data compare Data Comparison (Tabulation of δ_exp vs. δ_theo) exp_data->compare theo_mol Molecular Structure (this compound) theo_opt Geometry Optimization (DFT: e.g., B3LYP/6-31+G(d,p)) theo_mol->theo_opt theo_nmr NMR Shielding Calculation (GIAO Method) theo_opt->theo_nmr theo_ref Reference Calculation (TMS at the same level of theory) theo_opt->theo_ref theo_data Calculated Shielding Tensors theo_nmr->theo_data theo_shifts Theoretical Chemical Shifts theo_data->theo_shifts theo_ref->theo_shifts theo_shifts->compare analysis Analysis & Interpretation - Assess accuracy of theoretical method - Aid in spectral assignment - Investigate discrepancies compare->analysis

Caption: A flowchart outlining the parallel workflows for obtaining experimental and theoretical NMR data and their subsequent comparative analysis.

Conclusion

The comparison of experimental and theoretical NMR chemical shifts is a powerful strategy in modern chemical research. This guide, using this compound as an illustrative example, outlines the essential steps for such a comparative study. While experimental data provides the ground truth, theoretical calculations offer invaluable insights into the relationship between molecular structure and spectroscopic properties. The synergy between these two approaches not only aids in the confident assignment of complex NMR spectra but also deepens our understanding of the electronic structure of molecules, which is of paramount importance in fields such as drug discovery and materials science. As computational methods continue to improve in accuracy and efficiency, the integrated approach of experimental and theoretical NMR analysis will undoubtedly become an even more indispensable tool for the modern chemist.

A Comparative Guide to the Performance of Polyimides: Fluorinated vs. Non-Fluorinated Diamines

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance polymers, polyimides stand out for their exceptional thermal, mechanical, and chemical properties. A key area of research and development within this class of materials involves the strategic incorporation of fluorine atoms into the polymer backbone, often through the use of fluorinated diamines in the synthesis process. This modification can significantly alter the performance characteristics of the resulting polyimide, tailoring it for specific advanced applications. This guide provides a detailed comparison of polyimides synthesized with fluorinated versus non-fluorinated diamines, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.

The introduction of fluorine, a highly electronegative element, into the polyimide structure imparts several desirable properties.[1][2][3][4][5][6] Generally, fluorinated polyimides exhibit lower dielectric constants, reduced moisture absorption, and enhanced optical transparency compared to their non-fluorinated analogs.[4][7] These benefits are attributed to the bulky nature of fluorine atoms, which increases the free volume within the polymer matrix, and the low polarizability of the carbon-fluorine bond.[1][2][4] However, the presence of fluorine can also influence the thermal and mechanical properties of the polyimide, sometimes leading to variations in glass transition temperature and tensile strength.[2][3]

Performance Data at a Glance: Fluorinated vs. Non-Fluorinated Polyimides

The following tables summarize the quantitative data from various studies, offering a direct comparison of key performance metrics.

Table 1: Thermal and Dielectric Properties

Polyimide TypeDiamine UsedGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Dielectric Constant (at 1 MHz)Moisture Absorption (%)Reference
Fluorinated2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB)>400610-0.7[8]
Fluorinated2′-methyl-1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene--< 2.3-[2][7]
FluorinatedMulti-bulky pendant fluorinated groups259–281551–5612.69–2.850.59–0.68[4]
FluorinatedHFBAPP-353-5053.10-4.230.42–0.95[9]
FluorinatedTPPI50 (50% TFMB content)4025632.312-[2]
Non-Fluorinated4,4''-diamino-p-terphenyl (DATP)---Low[10]
Non-FluorinatedODA--3.51.3-2.9[4][8]
Non-FluorinatedFDN287---[11]
Non-FluorinatedAHP----[12]

Table 2: Mechanical Properties

Polyimide TypeDiamine UsedTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
FluorinatedMulti-bulky pendant fluorinated groups82–912.3–3.24.3–9.0[4]
FluorinatedFAPI-100326.78.4-[5]
FluorinatedTPPI50 (50% TFMB content)232.735.5326.26[2]
FluorinatedFDN-OH PI hybridSuperior to non-fluorinated-2-3[11]
Non-FluorinatedFDN PI hybrid--2-4[11]

Experimental Protocols

The data presented in this guide are based on a variety of standard characterization techniques. Below are detailed methodologies for the key experiments cited.

Synthesis of Polyimides

A typical synthesis of polyimides, both fluorinated and non-fluorinated, follows a two-step polycondensation process.[7]

  • Poly(amic acid) (PAA) Synthesis: An aromatic diamine (either fluorinated or non-fluorinated) is dissolved in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of an aromatic dianhydride is then added to the solution in portions under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for a set period, typically 24 hours, to form a viscous poly(amic acid) solution.

  • Imidization: The PAA solution is then converted to the final polyimide. This can be achieved through two primary methods:

    • Thermal Imidization: The PAA solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to evaporate the solvent and induce cyclodehydration, resulting in the formation of the imide rings.

    • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, are added to the PAA solution. The mixture is stirred at room temperature, and the resulting polyimide is precipitated in a non-solvent like methanol, then collected and dried.

Characterization Techniques
  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimides. A small sample of the polymer film is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The temperature at which a 5% weight loss occurs (Td5) is recorded as the decomposition temperature.[2]

    • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the polyimides. The sample is heated at a specific rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere. The Tg is typically determined from the midpoint of the transition in the second heating scan to eliminate any prior thermal history.[2]

  • Dielectric Measurements:

    • The dielectric constant and dielectric loss of the polyimide films are measured using an impedance analyzer or an LCR meter at various frequencies (e.g., 1 MHz). The measurements are typically performed on thin film samples with vacuum-deposited electrodes (e.g., gold or aluminum) on both surfaces.

  • Moisture Absorption:

    • To determine moisture absorption, pre-weighed dry polyimide film samples are immersed in deionized water at room temperature for 24 hours.[4] After immersion, the films are removed, wiped to remove surface water, and immediately weighed. The percentage of moisture absorption is calculated based on the weight difference.

  • Mechanical Testing:

    • The mechanical properties, including tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine. Film specimens are cut into a specific shape (e.g., dumbbell-shaped) and subjected to a tensile load at a constant crosshead speed until failure.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Polyimide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Dianhydride Aromatic Dianhydride PAA_Formation Poly(amic acid) Formation (in Solvent) Dianhydride->PAA_Formation Fluorinated_Diamine Fluorinated Diamine Fluorinated_Diamine->PAA_Formation NonFluorinated_Diamine Non-Fluorinated Diamine NonFluorinated_Diamine->PAA_Formation Imidization Imidization (Thermal or Chemical) PAA_Formation->Imidization Fluorinated_PI Fluorinated Polyimide Imidization->Fluorinated_PI From Fluorinated Diamine NonFluorinated_PI Non-Fluorinated Polyimide Imidization->NonFluorinated_PI From Non-Fluorinated Diamine

Caption: General synthesis pathway for fluorinated and non-fluorinated polyimides.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Monomers Diamine and Dianhydride Monomers Polymerization Two-Step Polycondensation Monomers->Polymerization PI_Film Polyimide Film (Fluorinated or Non-Fluorinated) Polymerization->PI_Film TGA_DSC Thermal Analysis (TGA, DSC) PI_Film->TGA_DSC Dielectric Dielectric Measurements PI_Film->Dielectric Moisture Moisture Absorption Test PI_Film->Moisture Mechanical Mechanical Testing PI_Film->Mechanical Performance_Data Performance Data (Tg, Td5, Dk, %H2O, etc.) TGA_DSC->Performance_Data Dielectric->Performance_Data Moisture->Performance_Data Mechanical->Performance_Data Comparison Comparative Analysis Performance_Data->Comparison

Caption: Typical experimental workflow for polyimide characterization.

References

Purity Confirmation of 3,4-Difluorobenzene-1,2-diamine: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 3,4-Difluorobenzene-1,2-diamine is paramount for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with experimental protocols and supporting data.

Introduction

This compound is a crucial building block in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the yield, purity, and safety of the final drug product. Therefore, robust analytical methods are required to confirm the purity and identify any potential process-related or degradation impurities. HPLC and GC-MS are two powerful and commonly employed analytical techniques for this purpose. This guide will objectively compare their performance in the analysis of this compound.

Comparison of Analytical Techniques

Both HPLC and GC-MS offer distinct advantages and disadvantages for the analysis of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the volatility of the impurities, the need for structural elucidation, and the desired sensitivity.

FeatureHPLCGC-MS
Principle Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds like diamines.
Sensitivity High sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.Very high sensitivity, especially with mass spectrometry detection, often reaching ppb to parts-per-trillion (ppt) levels.
Specificity Good specificity based on retention time. Diode-array detection (DAD) can provide additional spectral information for peak purity assessment.Excellent specificity due to the combination of chromatographic separation and mass spectral data, allowing for definitive identification of known and unknown compounds.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility and improve peak shape, adding a step to the workflow.
Impurity Identification Identification is primarily based on comparison with reference standards. LC-MS can provide mass information for structural elucidation.Provides detailed mass spectral information, enabling the identification of unknown impurities through library searching and fragmentation pattern analysis.

Hypothetical Impurity Profile

For the purpose of this guide, we will consider a hypothetical batch of this compound with the following potential impurities, which could arise from a typical synthesis involving the reduction of a dinitro precursor:

  • IMP-A: 1,2-Dinitro-3,4-difluorobenzene (Unreacted starting material)

  • IMP-B: 2-Nitro-3,4-difluoroaniline (Partially reduced intermediate)

  • IMP-C: 4,5-Difluoro-1,2-phenylenediamine (Positional isomer)

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the HPLC and GC-MS analyses of a sample of this compound.

Table 1: HPLC Purity Analysis Results

CompoundRetention Time (min)Area (%)
IMP-C3.80.08
IMP-B5.20.15
This compound 6.5 99.70
IMP-A8.10.07

Table 2: GC-MS Purity Analysis Results (after derivatization)

Compound (as di-TMS derivative)Retention Time (min)Area (%)Match Factor (vs. Library)
IMP-C derivative9.20.09950
IMP-B derivative10.80.16965
This compound derivative 11.5 99.68 980
IMP-A12.90.07940

Experimental Protocols

HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Protocol:

  • Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous pyridine.

  • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 5 minutes

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 amu

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample 3,4-Difluorobenzene- 1,2-diamine Sample Dissolve Dissolve in ACN/Water Sample->Dissolve Derivatize Derivatize with BSTFA Sample->Derivatize HPLC_Inject Inject into HPLC Dissolve->HPLC_Inject GCMS_Inject Inject into GC-MS Derivatize->GCMS_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect DAD Detection HPLC_Separate->HPLC_Detect HPLC_Data Data Analysis (Purity Calculation) HPLC_Detect->HPLC_Data GCMS_Separate Chromatographic Separation GCMS_Inject->GCMS_Separate GCMS_Detect Mass Spectrometry Detection GCMS_Separate->GCMS_Detect GCMS_Data Data Analysis (Impurity Identification) GCMS_Detect->GCMS_Data

Caption: Experimental workflow for purity analysis.

Technique_Comparison cluster_attributes Analytical Attributes cluster_techniques Techniques Volatility Analyte Volatility HPLC HPLC Volatility->HPLC Non-volatile & Thermally Labile GCMS GC-MS Volatility->GCMS Volatile & Thermally Stable Identification Impurity Identification Capability Identification->HPLC Retention Time Match (LC-MS for Mass) Identification->GCMS Mass Spectrum & Library Match Quantitation Quantitative Accuracy Quantitation->HPLC Excellent Quantitation->GCMS Excellent SamplePrep Sample Preparation Complexity SamplePrep->HPLC Simple SamplePrep->GCMS Derivatization Often Required

Caption: Comparison of HPLC and GC-MS attributes.

Conclusion

Both HPLC and GC-MS are suitable techniques for the purity confirmation of this compound.

  • HPLC offers a straightforward and robust method for routine purity assessment, particularly when the potential impurities are known and reference standards are available. Its ability to analyze the compound directly without derivatization simplifies the workflow.

  • GC-MS , on the other hand, provides unparalleled specificity and is the preferred method for identifying unknown impurities. The requirement for derivatization adds a step to the sample preparation but is often necessary for polar aromatic amines to achieve good chromatographic performance.

The choice between these two techniques will ultimately depend on the specific goals of the analysis. For routine quality control where impurities are well-characterized, HPLC is often sufficient. For impurity profiling, method development, and in-depth investigation of unknown peaks, the structural information provided by GC-MS is invaluable. In many drug development settings, both techniques are used orthogonally to provide a comprehensive understanding of the purity of critical intermediates like this compound.

Comparative study of receptor binding affinity in APIs with and without fluorine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the strategic incorporation of fluorine can significantly enhance the binding affinity of Active Pharmaceutical Ingredients (APIs) to their target receptors, supported by experimental data and detailed protocols.

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into API scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] Among the most significant of these enhancements is the potential for a dramatic increase in receptor binding affinity. This guide provides a comparative analysis of APIs with and without fluorine, presenting quantitative data from experimental studies, detailed methodologies of key binding assays, and visual representations of relevant biological pathways and experimental workflows. This information is intended to provide researchers, scientists, and drug development professionals with objective data to inform rational drug design.

The Impact of Fluorination on Receptor Binding: A Quantitative Comparison

The substitution of hydrogen with fluorine can profoundly alter the electronic and conformational properties of a molecule, leading to more favorable interactions within the receptor's binding pocket.[2] The high electronegativity of fluorine can create favorable orthogonal multipolar interactions with protein backbones, while its small size minimizes steric hindrance.[3] Furthermore, fluorination can increase the metabolic stability of a compound, leading to a longer half-life and sustained target engagement.[4] The following tables summarize quantitative data from various studies, illustrating the tangible benefits of fluorination on receptor binding affinity.

Case Study 1: Isoquinoline-Based PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in DNA repair, and its inhibition is a key strategy in cancer therapy. The data below, adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives, demonstrates the impact of fluorination on the inhibitory potency against PARP1 and PARP2.[4]

Compound IDSubstitution (R)TargetIC50 (nM)Fold Improvement (vs. Non-fluorinated)
1a HPARP1>10,000-
PARP21,200-
1b 7-FPARP1>10,000No significant change
PARP28001.5x

Table 1: Comparative IC50 values of a non-fluorinated isoquinoline derivative (1a) and its fluorinated counterpart (1b) against PARP1 and PARP2. A lower IC50 value indicates greater potency.[4]

Case Study 2: Cannabinoid Receptor Ligands

The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that are important targets for a variety of therapeutic areas. The following data showcases how fluorine substitution at the C-1 position of a tetrahydrocannabinol (THC) analog can influence its binding affinity to the CB1 receptor. In this particular case, fluorination had a detrimental effect on binding.[3]

CompoundReceptorKi (nM)
Δ⁹-THC CB140.7 ± 5.8
Alkane analog (6) CB11540 ± 220
Alkene analog (5) CB1289 ± 21
Yne analog (4) CB19970 ± 1170

Table 2: CB1 receptor binding affinities (Ki) for Δ⁹-THC and its C-1 fluorinated analogs. A lower Ki value indicates a higher binding affinity.[3]

Case Study 3: T Cell Receptor (TCR) Binding to Peptide-MHC

The interaction between T cell receptors and peptide-MHC complexes is a cornerstone of the adaptive immune response. This case study demonstrates how fluorination of a peptide antigen can modulate its binding affinity to a specific T cell receptor (A6 TCR).[5]

Peptide VariantA6 TCR Binding Affinity (K D ) (μM)Fold Enhancement
Tax (non-fluorinated) 2.1-
4-fluoro-phenylalanine 0.73
3-fluoro-phenylalanine 1.052
3,4-difluoro-phenylalanine 0.465

Table 3: Steady-state binding affinities of fluorinated Tax peptide variants to the A6 TCR. A lower KD value signifies a stronger binding affinity.[5]

Experimental Protocols

To ensure the validity and reproducibility of the binding affinity data, standardized and detailed experimental protocols are crucial. The following are methodologies for key assays commonly used to evaluate the receptor binding of APIs.

Radioligand Competition Binding Assay

This assay is a widely used method to determine the affinity of a test compound (unlabeled) for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled).

  • Unlabeled test compounds (fluorinated and non-fluorinated APIs).

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Separation: Separate the bound from the free radioligand by rapid filtration through the filter plates. The receptor-bound radioligand is trapped on the filter, while the unbound passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding interactions (association and dissociation rates) in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified receptor protein.

  • Fluorinated and non-fluorinated API solutions in a suitable running buffer.

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Immobilization: Covalently immobilize the purified receptor protein onto the surface of a sensor chip.

  • Binding Measurement: Inject a series of concentrations of the API (analyte) over the sensor surface. The binding of the API to the immobilized receptor causes a change in the refractive index at the surface, which is detected by the instrument and plotted as a sensorgram.

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of the API from the receptor.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding the complex biological and experimental processes involved in drug-receptor interactions.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Receptor Preparation (Cell Membranes/Purified Protein) Incubation Incubation (Receptor + Ligands) Receptor->Incubation Ligands Ligand Preparation (Radiolabeled & Test Compounds) Ligands->Incubation Separation Separation of Bound/Free Ligand (Filtration/SPR) Incubation->Separation Detection Signal Detection (Scintillation/Refractive Index) Separation->Detection Curve Generate Binding Curve Detection->Curve IC50_Kd Determine IC50/KD Curve->IC50_Kd Comparison Compare Affinities (Fluorinated vs. Non-fluorinated) IC50_Kd->Comparison

Workflow for a comparative receptor binding assay.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated/ Non-Fluorinated Isoquinoline Inhibitor Inhibitor->PI3K Inhibition

References

Safety Operating Guide

Proper Disposal of 3,4-Difluorobenzene-1,2-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3,4-Difluorobenzene-1,2-diamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow strict disposal protocols. This chemical is classified as toxic if swallowed, harmful in contact with skin or if inhaled, may cause an allergic skin reaction, and causes serious eye irritation. Furthermore, it is suspected of causing genetic defects and cancer, and it is very toxic to aquatic life with long-lasting effects. Adherence to the following step-by-step procedures is critical for safe and compliant disposal.

Waste Characterization and Classification

Before disposal, the waste must be properly characterized. This compound is a halogenated aromatic amine. While not specifically listed by name under the Resource Conservation and Recovery Act (RCRA), it should be evaluated for hazardous characteristics. Given its known toxicity, it is likely to be classified as a toxic hazardous waste. The U.S. Environmental Protection Agency (EPA) identifies hazardous wastes based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2][3][4][5] A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if the waste meets the regulatory definition of toxic.

It is the responsibility of the waste generator to make an accurate hazardous waste determination. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended to ensure proper classification and assignment of the appropriate EPA waste codes.

Personal Protective Equipment (PPE) and Handling

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Segregation and Storage of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container : Use a designated, properly labeled, and chemically compatible container for this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Halogenated Waste Stream : As a fluorinated compound, this chemical must be disposed of in a halogenated organic waste stream. It should not be mixed with non-halogenated waste.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations. The date of accumulation should also be clearly marked.

  • Storage Location : Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

Disposal Procedure

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.

  • Documentation : Complete all required hazardous waste manifests and other documentation provided by your EHS department or the licensed disposal company. This ensures a "cradle-to-grave" tracking of the hazardous material.

  • Professional Disposal : The licensed hazardous waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Recommended Disposal Method : High-temperature incineration is the preferred method for the destruction of halogenated organic compounds. This process effectively breaks down the toxic components into less harmful substances.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources : Remove all sources of ignition from the area.

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

  • Cleanup : Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting : Report the spill to your supervisor and EHS department immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Generation of This compound Waste characterize Characterize Waste: Halogenated Aromatic Amine start->characterize segregate Segregate as Halogenated Waste characterize->segregate ppe Wear Appropriate PPE segregate->ppe container Use Labeled, Compatible Sealed Container ppe->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation transport Transport by Licensed Hazardous Waste Hauler documentation->transport disposal Final Disposal at Permitted TSDF transport->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Difluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3,4-Difluorobenzene-1,2-diamine, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.

Essential Safety Information

This compound is a hazardous substance that requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4] All handling of the solid or its solutions must be conducted in a well-ventilated area or a chemical fume hood.[3]

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[3][5]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6] Gloves must be inspected before use and changed immediately if contaminated.Prevents skin contact, which can cause irritation and potential sensitization.[7]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[8]Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and amines is recommended, especially when handling the powder outside of a fume hood.[8][9][10]Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram outlines the key stages of the operational plan.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand Hazards Prepare_Work_Area Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Ensure Safety Weigh_and_Dispense Weigh and Dispense Prepare_Work_Area->Weigh_and_Dispense Ready for Use Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Use in Reaction Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Post-Experiment Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Separate Waste Streams Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste Follow Institutional Protocols

Caption: Workflow for handling this compound.

Step-by-Step Guidance

Handling Procedures
  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Ensure a chemical fume hood is operational and the workspace is clear of incompatible materials. Don all required personal protective equipment.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid material within a chemical fume hood to minimize inhalation exposure.[3] Use non-sparking tools.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[3]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill Management
  • Small Spills : For minor spills within a fume hood, carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste.[2] Decontaminate the area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[4]

  • Large Spills : Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.[4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure the safety of all personnel.

  • Waste Segregation : All materials contaminated with this compound, including disposable gloves, weigh boats, and cleaning materials, must be collected as hazardous waste.[4]

  • Containerization :

    • Solid Waste : Place in a clearly labeled, sealed container.

    • Liquid Waste : Collect in a designated, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Empty Containers : Rinse empty containers three times with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate must be collected as hazardous waste.[4] After decontamination, the container can be disposed of according to institutional protocols.[4]

  • Arranging for Pickup : Store sealed and labeled waste containers in a designated satellite accumulation area and follow your institution's procedures for hazardous waste pickup.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluorobenzene-1,2-diamine
Reactant of Route 2
3,4-Difluorobenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.